Ampa-fmoc
Description
Properties
IUPAC Name |
(9H-fluoren-9-ylmethoxycarbonylamino)methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO5P/c18-16(17-10-23(19,20)21)22-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBDDRURGRYWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to AMPA-Fmoc Derivatization
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aminomethylphosphonic acid (AMPA) is the primary metabolite of the widely used herbicide glyphosate. The detection and quantification of AMPA are crucial for environmental monitoring, food safety assessment, and toxicological studies. However, the inherent physicochemical properties of AMPA—high polarity, zwitterionic nature, and lack of a strong chromophore—present significant challenges for direct analysis using conventional analytical techniques like reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection.[1] AMPA-Fmoc derivatization is a robust chemical modification strategy employed to overcome these analytical hurdles. This pre-column derivatization technique enhances the detectability and chromatographic retention of AMPA, thereby enabling sensitive and reliable quantification in complex matrices.
The Core Purpose of this compound Derivatization
The primary purpose of derivatizing AMPA with 9-fluorenylmethylchloroformate (FMOC-Cl) is to alter its chemical structure to make it amenable to standard analytical methodologies. This is achieved through several key mechanisms:
-
Introduction of a Chromophore and Fluorophore: The AMPA molecule itself does not possess a chromophore, making it virtually invisible to UV-Vis and fluorescence detectors. The FMOC group is a potent chromophore and fluorophore. The derivatization reaction covalently attaches the FMOC moiety to the AMPA molecule, rendering the resulting derivative highly responsive to both UV and fluorescence detection, which significantly enhances the sensitivity of the analysis.[2][3]
-
Increased Lipophilicity and Reversed-Phase Retention: As a polar and zwitterionic compound, AMPA exhibits poor retention on conventional reversed-phase HPLC columns.[2][4] The FMOC group is a large, nonpolar aromatic system. Its introduction dramatically increases the lipophilicity (hydrophobicity) of the AMPA molecule.[2] This enhanced lipophilicity leads to stronger interaction with the nonpolar stationary phase of the reversed-phase column, resulting in improved chromatographic retention and separation from other sample components.[2][4]
-
Enhanced Mass Spectrometric Detection: In liquid chromatography-mass spectrometry (LC-MS), the increased molecular weight and stability of the FMOC-derivatized AMPA can improve ionization efficiency and overall sensitivity.[2][5]
The Chemical Reaction: AMPA Derivatization with FMOC-Cl
The derivatization of AMPA with FMOC-Cl is a nucleophilic substitution reaction. The reaction occurs between the primary amine group of AMPA and the chloroformate group of FMOC-Cl under alkaline conditions, which are typically maintained using a borate buffer.[3][6] The alkaline pH is essential to deprotonate the amino group of AMPA, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of FMOC-Cl. This results in the formation of a stable carbamate linkage and the release of hydrochloric acid.[6]
Caption: Chemical reaction scheme for the derivatization of AMPA with FMOC-Cl.
Experimental Protocols
The following sections provide a generalized experimental protocol for this compound derivatization based on common practices in the literature. It is important to note that specific parameters may require optimization depending on the sample matrix and the analytical instrumentation used.
-
AMPA standard
-
9-fluorenylmethylchloroformate (FMOC-Cl)
-
Boric acid or Disodium tetraborate decahydrate
-
Sodium hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Dichloromethane or Diethyl ether (for extraction of excess FMOC-Cl)
-
Phosphoric acid
-
Ultrapure water
-
Sample containing AMPA (e.g., water sample, soil extract, urine)
-
Borate Buffer: A common concentration is 0.05 M.[3][6] For instance, dissolve disodium tetraborate decahydrate in ultrapure water and adjust the pH to the desired alkaline value (typically pH 9-10) with NaOH.[5][7]
-
FMOC-Cl Solution: Prepare a solution of FMOC-Cl in acetonitrile. Concentrations can range from 1.5 mg/mL to higher concentrations depending on the expected AMPA levels and sample matrix.[5] This solution should be prepared fresh.[5]
-
AMPA Standard and Sample Solutions: Prepare stock and working standard solutions of AMPA in ultrapure water. Samples should be appropriately extracted and diluted as necessary.
-
pH Adjustment: In a reaction vial, combine a specific volume of the sample or standard solution with the borate buffer to ensure the reaction mixture is at an alkaline pH.[1][7]
-
Addition of Derivatizing Agent: Add the freshly prepared FMOC-Cl solution to the reaction vial.[7]
-
Reaction Incubation: Vortex the mixture and allow it to react. Reaction times can vary, with some protocols suggesting 30 minutes to 1 hour, while others may require longer incubation periods (e.g., 4 hours) for complete derivatization.[1][3] The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40°C).[1][7]
-
Quenching the Reaction (Optional but Recommended): The reaction can be stopped by adding an acid, such as phosphoric acid, to lower the pH.[1][7]
-
Removal of Excess FMOC-Cl: Excess FMOC-Cl can interfere with the analysis and can hydrolyze to FMOC-OH. To remove unreacted FMOC-Cl, a liquid-liquid extraction step is often employed using a nonpolar solvent like dichloromethane or diethyl ether.[3] The aqueous layer containing the FMOC-AMPA derivative is retained for analysis.
-
Analysis: The resulting aqueous solution is then ready for injection into the HPLC system.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies employing this compound derivatization.
Table 1: Derivatization Reaction Conditions
| Parameter | Value | Reference |
| Borate Buffer Concentration | 0.05 M | [3][6] |
| Borate Buffer pH | 9 - 10 | [1][5][7] |
| FMOC-Cl Concentration | 0.02 M or 1.5 mg/mL | [3][5][6] |
| Reaction Time | 30 min - 4 hours | [1][3] |
| Reaction Temperature | Room Temperature or 40°C | [1][7] |
Table 2: Analytical Performance Metrics
| Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Matrix | Reference |
| HPLC-FLD | LOD: 0.004 mg/L | Water | [3] |
| HPLC-FLD | LOD: 0.74 mg/kg | Sandy Soil | [3] |
| HPLC-FLD | LOD: 0.224 mg/kg | Clay Soil | [3] |
| HPLC-DAD | LOD: 0.076 mg/L | Water | [3] |
| HRAM LC-MS | LOD: 19-21 pg/mL (with EDTA pre-treatment) | Urine | [2] |
| LC-FLD | LOQ: ~5 µg/L | Ultrapure Water |
Analytical Workflow Visualization
The following diagram illustrates a typical analytical workflow for the determination of AMPA using FMOC derivatization followed by HPLC analysis.
Caption: General workflow for AMPA analysis using FMOC derivatization.
Conclusion
This compound derivatization is an indispensable technique for the sensitive and accurate quantification of AMPA in a variety of complex matrices. By chemically modifying the AMPA molecule to introduce a chromophore/fluorophore and increase its lipophilicity, this method effectively overcomes the inherent analytical challenges associated with this important glyphosate metabolite. The protocols are well-established and, with appropriate optimization, can be readily implemented in research and routine monitoring laboratories equipped with standard HPLC instrumentation. This technical guide provides a comprehensive overview of the purpose, methodology, and application of this compound derivatization for professionals in the fields of environmental science, food safety, and drug development.
References
- 1. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Central Role of Fmoc in Modern Peptide Synthesis: A Technical Guide
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption is a testament to its unique chemical properties, particularly its lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[2] This technical guide provides an in-depth exploration of the role of Fmoc in peptide synthesis, detailing its chemical mechanisms, experimental protocols, and quantitative performance data to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Core Principles of Fmoc Chemistry in Peptide Synthesis
In SPPS, peptides are assembled sequentially by adding amino acids to a growing chain that is covalently attached to an insoluble resin support.[3] A critical aspect of this process is the use of protecting groups to prevent unwanted side reactions at the reactive functional groups of the amino acids. The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid.[4]
The key advantage of the Fmoc group lies in its orthogonality to the protecting groups used for the amino acid side chains.[4] While the Fmoc group is removed under mild basic conditions, typically with piperidine, the side-chain protecting groups are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA).[4][5] This orthogonal strategy ensures that the side chains remain protected throughout the iterative cycles of peptide chain elongation, minimizing the formation of impurities.[4]
The Chemistry of Fmoc Protection and Deprotection
Protection: The Fmoc group is introduced onto the α-amino group of an amino acid through a reaction with an activated Fmoc derivative, such as Fmoc-chloride (Fmoc-Cl) or, more commonly, Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu). The use of Fmoc-OSu is generally preferred as it minimizes the formation of dipeptide byproducts.
Deprotection: The removal of the Fmoc group is a base-catalyzed β-elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), abstracts the acidic proton from the C9 position of the fluorenyl ring.[2] This results in the formation of a dibenzofulvene (DBF) intermediate and the liberation of the free amine on the peptide chain. The excess piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is washed away.[2][4]
Quantitative Analysis of Fmoc-Based SPPS
The efficiency of each step in SPPS is critical for the successful synthesis of the target peptide, as even small inefficiencies can accumulate over multiple cycles, leading to a significant decrease in the final yield and purity.
Coupling Efficiency
The formation of the peptide bond between the incoming Fmoc-amino acid and the deprotected N-terminus of the growing peptide chain is a crucial step. The efficiency of this coupling reaction is influenced by several factors, including the amino acid sequence, the coupling reagents used, and the reaction conditions. While coupling efficiencies in Fmoc-SPPS are generally high, often exceeding 99%, certain amino acids, particularly those that are sterically hindered, can present challenges.[][7]
| Amino Acid Residue | Coupling Reagent | Coupling Time (min) | Reported Efficiency (%) | Reference |
| Standard Amino Acids | HBTU/DIPEA | 30-60 | >99 | [] |
| Sterically Hindered (e.g., Aib, N-Me-Ala) | HATU/DIPEA | 60-120 | >98 | [7] |
| Tryptophan (Fmoc-Trp(Mts)-OH) | HBTU | 30-60 | 98 - 99.5 | [8] |
| Tryptophan (Fmoc-Trp(Mts)-OH) | DIC/HOBt | 60-120 | 95 - 98 | [8] |
Fmoc Deprotection Kinetics
The rate of Fmoc deprotection can also vary depending on the amino acid residue and the deprotection reagent used. While piperidine is the most common reagent, alternatives have been explored to address specific challenges, such as aspartimide formation.[9]
| Amino Acid | Deprotection Reagent (20% in DMF) | Time for >95% Deprotection (min) | Reference |
| Leucine | Piperidine | ~7 | [10][11] |
| Leucine | 4-Methylpiperidine | ~7 | [10][11] |
| Leucine | Piperazine | ~7 | [10][11] |
| Arginine(Pbf) | Piperidine | 10 | [10][11] |
| Arginine(Pbf) | 4-Methylpiperidine | 10 | [10][11] |
| Arginine(Pbf) | Piperazine | >10 | [10][11] |
Experimental Protocols in Fmoc-SPPS
The following are detailed methodologies for the key experiments in Fmoc-based solid-phase peptide synthesis.
Resin Preparation and Swelling
-
Objective: To prepare the solid support for peptide synthesis.
-
Procedure:
-
Weigh the appropriate amount of resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) into a reaction vessel.
-
Add a suitable solvent, typically DMF, to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. This step is crucial for ensuring that the reactive sites within the resin beads are accessible.
-
After swelling, drain the solvent.
-
Loading of the First Fmoc-Amino Acid onto Wang Resin
-
Objective: To covalently attach the first amino acid to the solid support.
-
Procedure:
-
Swell the Wang resin in a 9:1 (v/v) mixture of dichloromethane (DCM) and DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid (1.5-2.5 equivalents relative to the resin loading) and 1-hydroxybenzotriazole (HOBt) (equivalent to the amino acid) in a minimal amount of DMF.
-
Add the dissolved amino acid/HOBt solution to the swollen resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (1 equivalent relative to the amino acid) to the resin suspension.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents relative to the resin).
-
Agitate the mixture for 2-4 hours at room temperature.
-
After the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., pyridine or DIPEA) in DMF.
-
Iterative Cycle of Peptide Elongation
This cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
-
Objective: To remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Procedure:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for a short period, typically 1-3 minutes.
-
Drain the piperidine solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[2]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
-
Objective: To form a peptide bond between the incoming Fmoc-amino acid and the deprotected peptide-resin.
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 30-120 minutes. The coupling time may need to be extended for sterically hindered amino acids.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
-
Final Cleavage and Deprotection
-
Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.
-
Procedure:
-
Wash the peptide-resin with DCM to remove any residual DMF.
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol in a ratio of 82.5:5:5:5:2.5). For many peptides, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is sufficient.[5]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizing the Fmoc-SPPS Workflow and Mechanisms
The following diagrams illustrate the key processes in Fmoc-based peptide synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc Solid-Phase Chemistry
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the dominant methodology for the chemical synthesis of peptides in both academic research and industrial drug development. Its robustness, versatility, and amenability to automation have made it an indispensable tool. This technical guide provides an in-depth exploration of the core principles of Fmoc-SPPS, offering detailed experimental protocols, quantitative data for process optimization, and visualizations of the fundamental chemical workflows.
The Core Principle: An Iterative Cycle on a Solid Support
Fmoc-SPPS is characterized by the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often referred to as a resin.[1][2] This solid-phase approach dramatically simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1][3]
The synthesis follows a repeated cycle of two main chemical steps:
-
Fmoc Deprotection: The removal of the temporary, base-labile Fmoc group from the N-terminus of the growing peptide chain, exposing a free amine.
-
Amino Acid Coupling: The activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent reaction with the newly exposed amine, forming a peptide bond.[2]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed simultaneously.[4]
Key Chemical Stages and Reagents
The Solid Support: Resins and Linkers
The choice of resin and linker is critical as it dictates the C-terminal functionality of the final peptide (e.g., acid or amide) and influences the conditions required for cleavage.[5]
| Resin Type | Linker Type | C-Terminal Functionality | Recommended Use |
| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Standard synthesis of peptide acids.[6][7] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Carboxylic Acid (Protected) | Synthesis of protected peptide fragments; minimizes racemization for C-terminal Cys or His.[8][9] |
| Rink Amide Resin | Rink Amide | Amide | Standard synthesis of peptide amides.[7][10] |
Nα-Fmoc Deprotection
The Fmoc group is exceptionally labile to basic conditions, specifically secondary amines, which allows for its selective removal without affecting the acid-labile side-chain protecting groups.[11][12] The mechanism proceeds via a β-elimination reaction. A base, typically piperidine, abstracts the acidic proton on the fluorene ring, leading to the formation of dibenzofulvene (DBF) and a carbamate intermediate which rapidly decarboxylates.[13] The secondary amine also acts as a scavenger, trapping the reactive DBF byproduct.[13]
Quantitative Comparison of Deprotection Reagents
While 20% piperidine in N,N-dimethylformamide (DMF) is the standard, other bases can be used, particularly to mitigate side reactions like aspartimide formation.[14][15]
| Reagent/Cocktail | Concentration | Typical Time | Advantages & Disadvantages |
| Piperidine | 20% in DMF/NMP | 2 x 5-10 min | Adv: Standard, effective, well-understood.[16] Disadv: Can promote aspartimide formation; regulated precursor.[14] |
| 4-Methylpiperidine (4-MP) | 20% in NMP | 2 x 5-10 min | Adv: Similar kinetics to piperidine, less prone to causing aggregation in liquid handling systems.[16][17] |
| Piperazine (PZ) | 5-6% in NMP/DMF | Slower kinetics | Adv: Milder base, significantly reduces aspartimide formation.[13][14] Disadv: Slower deprotection. |
| DBU / Piperazine | 2% DBU, 5% PZ in DMF/NMP | < 5 min | Adv: Very rapid and efficient deprotection, reduces deletion sequences.[13][18] Disadv: DBU is a strong, non-nucleophilic base; requires a scavenger like piperazine.[15] |
Peptide Bond Formation: Coupling Reagents
The formation of a peptide bond requires the activation of the C-terminus of the incoming Fmoc-amino acid. This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the free amine on the resin-bound peptide.[19] These reagents fall into two main classes: carbodiimides and onium (aminium/phosphonium) salts.
Quantitative Comparison of Common Coupling Reagents
The choice of coupling reagent is a critical parameter affecting reaction speed, efficiency, and the potential for side reactions like racemization.[1][20]
| Reagent Class | Example Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Efficacy & Notes |
| Carbodiimide | DIC / HOBt | 3 : 3 : - (Base used for neutralization if needed) | 60 - 120 min | Efficacy: Cost-effective and reliable. HOBt additive is crucial to suppress racemization and increase efficiency.[19][21][22] |
| Onium (Aminium) | HBTU / DIPEA | 3 : 2.9 : 6 | 30 - 60 min | Efficacy: High. Fast and efficient, the historical standard for onium salts. Excess reagent can cause chain termination by guanidinylation.[11][23] |
| Onium (Aminium) | HATU / DIPEA | 3 : 2.9 : 6 | 15 - 45 min | Efficacy: Very High. More reactive than HBTU due to the 7-aza-HOBt core, excellent for sterically hindered couplings.[11][24] |
| Onium (Aminium) | HCTU / DIPEA | 3 : 2.9 : 6 | 20 - 50 min | Efficacy: High. Similar efficiency to HATU but more cost-effective. The 6-Cl-HOBt core enhances reactivity.[25] |
| Onium (Aminium) | COMU / DIPEA | 3 : 2.9 : 6 | 15 - 40 min | Efficacy: Very High. Based on OxymaPure, shows superior performance in suppressing racemization and has safer byproducts than benzotriazole-based reagents.[1][26] |
Equivalents are relative to the resin loading. DIPEA (N,N-Diisopropylethylamine) is a common non-nucleophilic base.
Cleavage and Final Deprotection
The final step involves treating the resin-bound peptide with a strong acid, most commonly trifluoroacetic acid (TFA), to cleave the peptide from the linker and remove the permanent, acid-labile side-chain protecting groups.[27] During this process, reactive cationic species (e.g., tert-butyl cations) are generated. To prevent these from modifying sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), nucleophilic scavengers are added to the TFA to form a "cleavage cocktail".[5][28]
Common Cleavage Cocktails for Fmoc-SPPS
The composition of the cleavage cocktail must be tailored to the amino acid content of the peptide.[5][29]
| Reagent Name | Composition (v/v) | Target Residues / Application | Typical Time |
| TFA / H₂O / TIS | 95 : 2.5 : 2.5 | General purpose for peptides without highly sensitive residues (Met, Cys, Trp).[27] | 1.5 - 3 hours |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | "Universal" cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, Tyr, and Arg(Pbf/Pmc).[11][30] |
| Reagent B | TFA / Phenol / H₂O / TIS | 88 : 5 : 5 : 2 | Useful for peptides with Trp(Boc) and other trityl-based protecting groups. Does not prevent Met oxidation.[30] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I | 81:5:5:2.5:3:2 (w/w) + 1.5% NH₄I | Specifically designed to prevent oxidation of Met residues.[30] |
TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol; DMS = Dimethylsulfide
Experimental Protocols
The following protocols provide a generalized framework for manual Fmoc-SPPS. Quantities are based on a 0.1 mmol synthesis scale.
Protocol 1: Loading the First Amino Acid onto Wang Resin
This protocol describes the esterification of the first Fmoc-amino acid to a hydroxymethyl-functionalized resin.
-
Resin Swelling: Place Wang resin (e.g., 150 mg, ~0.67 mmol/g loading) in a reaction vessel. Swell the resin in DMF (3-5 mL) for 1 hour with gentle agitation.
-
Reagent Preparation: In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.), HOBt (0.4 mmol, 4 eq.), and a catalytic amount of DMAP (0.01 mmol, 0.1 eq.) in a minimal amount of DMF (approx. 2 mL).
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the reagent solution to the resin. Add DIC (0.4 mmol, 4 eq.) to the vessel and agitate the mixture at room temperature for 4-12 hours.[6][8]
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups, drain the reaction mixture and wash the resin with DMF. Add a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM and agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
-
Quantification (Optional): Determine the final loading (substitution level) by spectrophotometrically measuring the Fmoc release from a small, weighed amount of dried resin.
Protocol 2: Standard Synthesis Cycle (Deprotection & Coupling)
This protocol outlines the steps for adding one amino acid. Repeat for each residue in the sequence.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF (3-5 mL) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF (3 mL) to the resin. Agitate for 5 minutes. Drain the solution. Repeat with a fresh portion of 20% piperidine in DMF for 10 minutes.[7]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and DBF-adduct.
-
Coupling:
-
Pre-activation: In a separate vial, dissolve the next Fmoc-amino acid (0.3 mmol, 3 eq.) and a coupling reagent (e.g., HBTU, 0.29 mmol, 2.9 eq.) in DMF (~2 mL). Add DIPEA (0.6 mmol, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes.[31]
-
Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate at room temperature for 45-90 minutes.
-
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser ninhydrin test) to confirm the reaction has gone to completion (absence of free primary amines).[22] If the test is positive, repeat the coupling step.
-
Washing: Drain the coupling solution. Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
Protocol 3: Final Cleavage and Peptide Precipitation
This protocol describes the final release of the peptide from the resin using Reagent K. Caution: Perform all steps in a well-ventilated fume hood.
-
Resin Preparation: Place the fully assembled, dried peptide-resin (from 0.1 mmol scale) in a suitable reaction vessel. If the N-terminal Fmoc group is still present, deprotect it using the standard procedure (Protocol 2, Step 2) and wash thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Freshly prepare Reagent K. For ~5 mL, combine: TFA (4.125 mL), Phenol (0.25 mL), deionized water (0.25 mL), Thioanisole (0.25 mL), and EDT (0.125 mL).[11]
-
Cleavage Reaction: Add the cleavage cocktail (~5 mL) to the dried resin. Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin. Collect the filtrate in a centrifuge tube containing cold diethyl ether (~40-50 mL).
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates with the ether.
-
A white precipitate of the crude peptide should form. Store the suspension at -20°C for at least 30 minutes to maximize precipitation.
-
-
Isolation: Pellet the peptide by centrifugation. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide can then be dissolved in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) for purification by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptideweb.com [peptideweb.com]
- 9. bharavilabs.in [bharavilabs.in]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. bachem.com [bachem.com]
- 20. mesalabs.com [mesalabs.com]
- 21. peptide.com [peptide.com]
- 22. peptide.com [peptide.com]
- 23. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 24. benchchem.com [benchchem.com]
- 25. luxembourg-bio.com [luxembourg-bio.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. benchchem.com [benchchem.com]
- 29. scribd.com [scribd.com]
- 30. peptide.com [peptide.com]
- 31. chempep.com [chempep.com]
A Comprehensive Technical Guide to Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the precise assembly of amino acids in a defined sequence is paramount. This endeavor is complicated by the multifunctional nature of amino acids, each possessing a reactive α-amino group, a carboxyl group, and a variable side chain, which can also be reactive. To prevent undesired side reactions and ensure the formation of the correct peptide bond, a strategy of temporary blockade of these reactive sites is employed through the use of protecting groups.[1][2] This technical guide provides an in-depth exploration of the core principles of protecting groups in peptide synthesis, with a focus on their application in solid-phase peptide synthesis (SPPS), the predominant methodology in the field.
The ideal protecting group should be readily introduced onto the functional group, remain stable throughout the various steps of peptide chain elongation, and be selectively removable under mild conditions that do not compromise the integrity of the newly formed peptide.[3] The strategic selection and application of these groups are fundamental to achieving high-purity, high-yield synthesis of target peptides.[4]
The Principle of Orthogonal Protection
Modern peptide synthesis heavily relies on the concept of orthogonal protection . This strategy utilizes a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[5][6] For instance, the α-amino protecting group can be removed to allow for chain elongation without affecting the protecting groups on the side chains of the constituent amino acids. This principle is the cornerstone of both major SPPS strategies: Boc/Bzl and Fmoc/tBu.[3][4]
Principle of Orthogonal Protection.
Core Protecting Groups in Peptide Synthesis
The selection of protecting groups is dictated by the chosen synthetic strategy. Below is a summary of the most commonly employed protecting groups for α-amino, side-chain, and carboxyl functionalities.
α-Amino Protecting Groups
These are temporary protecting groups that are cleaved at each cycle of amino acid addition.
| Protecting Group | Abbreviation | Structure | Lability | Deprotection Reagents | Stability |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Acid-labile | Trifluoroacetic acid (TFA) | Base, Hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O-CO- | Base-labile | Piperidine in DMF | Acid, Hydrogenolysis |
| Benzyloxycarbonyl | Z (or Cbz) | C₆H₅CH₂-O-CO- | Hydrogenolysis | H₂/Pd, HBr/AcOH | Acid, Base |
Side-Chain Protecting Groups
These are considered "permanent" during chain elongation and are typically removed during the final cleavage step. The choice of side-chain protection is intrinsically linked to the α-amino protection strategy.
Fmoc/tBu Strategy Compatible Side-Chain Protecting Groups:
| Amino Acid | Side-Chain Functionality | Protecting Group | Abbreviation | Lability |
| Arg | Guanidino | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Acid-labile (TFA) |
| Asn | Amide | Trityl | Trt | Acid-labile (TFA) |
| Asp | Carboxyl | tert-Butyl ester | OtBu | Acid-labile (TFA) |
| Cys | Thiol | Trityl | Trt | Acid-labile (TFA) |
| Gln | Amide | Trityl | Trt | Acid-labile (TFA) |
| Glu | Carboxyl | tert-Butyl ester | OtBu | Acid-labile (TFA) |
| His | Imidazole | Trityl | Trt | Acid-labile (TFA) |
| Lys | Amino | tert-Butoxycarbonyl | Boc | Acid-labile (TFA) |
| Ser | Hydroxyl | tert-Butyl | tBu | Acid-labile (TFA) |
| Thr | Hydroxyl | tert-Butyl | tBu | Acid-labile (TFA) |
| Trp | Indole | tert-Butoxycarbonyl | Boc | Acid-labile (TFA) |
| Tyr | Phenol | tert-Butyl | tBu | Acid-labile (TFA) |
Boc/Bzl Strategy Compatible Side-Chain Protecting Groups:
| Amino Acid | Side-Chain Functionality | Protecting Group | Abbreviation | Lability |
| Arg | Guanidino | Tosyl | Tos | Strong acid (HF) |
| Asp | Carboxyl | Benzyl ester | OBzl | Strong acid (HF) |
| Cys | Thiol | 4-Methylbenzyl | Meb | Strong acid (HF) |
| Glu | Carboxyl | Benzyl ester | OBzl | Strong acid (HF) |
| His | Imidazole | Dinitrophenyl | DNP | Thiolysis |
| Lys | Amino | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong acid (HF) |
| Ser | Hydroxyl | Benzyl | Bzl | Strong acid (HF) |
| Thr | Hydroxyl | Benzyl | Bzl | Strong acid (HF) |
| Tyr | Phenol | 2-Bromobenzyloxycarbonyl | 2-Br-Z | Strong acid (HF) |
Carboxyl Protecting Groups
In SPPS, the C-terminal carboxyl group is protected by anchoring it to the solid support (resin). For solution-phase synthesis, common protecting groups include methyl and benzyl esters, which are labile to base and hydrogenolysis, respectively.
Solid-Phase Peptide Synthesis (SPPS) Strategies
SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin, simplifying the purification process to mere filtration and washing.[7] The two dominant strategies are Boc/Bzl and Fmoc/tBu.
Boc/Bzl Strategy
This traditional approach utilizes the acid-labile Boc group for Nα-protection and benzyl-based groups for side-chain protection.[8] The final cleavage from the resin and removal of side-chain protecting groups is achieved with a strong acid, typically anhydrous hydrogen fluoride (HF).
Boc-SPPS Workflow.
Fmoc/tBu Strategy
The Fmoc/tBu strategy is currently the more widely used method due to its milder reaction conditions.[2] It employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection.[9] The final cleavage and side-chain deprotection are performed with a moderately strong acid like TFA.[9]
Fmoc-SPPS Workflow.
Experimental Protocols
Protocol 1: Boc Protection of an Amino Acid
This protocol describes a general procedure for the N-Boc protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).[8][9]
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane and Water (or other suitable solvent system like THF/water)
-
Ethyl acetate
-
5% Citric acid solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the amino acid (1 equivalent) and a base such as triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.[9]
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) and stir at room temperature. The reaction is typically complete within a few hours.[9]
-
Dilute the reaction mixture with water and extract with ethyl acetate to remove byproducts.[9]
-
Acidify the aqueous layer with a 5% citric acid solution to a pH of approximately 3.
-
Extract the N-Boc-amino acid into ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to yield the N-Boc-protected amino acid.
Protocol 2: Fmoc Deprotection in SPPS
This protocol outlines the standard procedure for the removal of the Fmoc group from the N-terminus of a resin-bound peptide.[10][11]
Materials:
-
Fmoc-peptide-resin
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-peptide-resin in DMF.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin suspension at room temperature. The deprotection is typically rapid, with a reaction time of 5-20 minutes.[11]
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Protocol 3: TFA Cleavage and Deprotection in Fmoc-SPPS
This protocol details the final step of Fmoc-SPPS: cleavage of the peptide from the resin and removal of side-chain protecting groups.[12][13][14]
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5, v/v/v). The choice and proportion of scavengers depend on the peptide sequence.[12]
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 1.5-3 hours with occasional agitation.[13]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[12]
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and organic impurities.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Conclusion
The strategic use of protecting groups is indispensable for the successful chemical synthesis of peptides. A thorough understanding of the principles of orthogonal protection and the specific chemical properties of different protecting groups is crucial for researchers in peptide chemistry and drug development. The choice between the Boc/Bzl and Fmoc/tBu strategies depends on the specific peptide sequence, the desired scale of synthesis, and the available equipment. With careful planning and execution of the protection and deprotection steps, high-purity peptides can be efficiently synthesized for a wide range of research and therapeutic applications.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. biosynth.com [biosynth.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Peptide Synthesis, Purification, and Cleavage - Microbial Ecology and Evolution Lab Wiki [microbes.sites.haverford.edu]
An In-depth Technical Guide to the Function of Fmoc as a Protecting Group for Amines
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is attributed to its unique base-lability, which allows for a mild and orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3][4] This guide provides a comprehensive technical overview of the Fmoc group's function, including its chemical properties, reaction mechanisms, and practical applications in research and drug development.
Core Principles of Fmoc Protection
The primary function of the Fmoc group is to temporarily block the reactivity of primary and secondary amines, preventing unwanted side reactions during multi-step syntheses.[5][6] This is particularly crucial in peptide synthesis, where the stepwise assembly of amino acids requires precise control over which functional groups react.[3][7] The Fmoc group is introduced by reacting an amine with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][5]
The key to the Fmoc group's utility lies in its cleavage mechanism. It is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] This orthogonality allows for the selective deprotection of the N-terminal amine of a growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains.[3][10]
Mechanism of Protection and Deprotection
Protection: The protection of an amine with Fmoc-Cl proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the chloroformate. The reaction is often carried out under Schotten-Baumann conditions (e.g., NaHCO₃ in a biphasic system) or in an anhydrous environment with a non-nucleophilic base like pyridine.[5]
Deprotection: The deprotection of an Fmoc-protected amine is a two-step process initiated by a base. The base abstracts the acidic proton at the C9 position of the fluorenyl ring system. This is followed by a β-elimination reaction that releases the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[11] The deprotection base, typically a secondary amine like piperidine, then acts as a scavenger, trapping the DBF to form a stable adduct.[1][11]
Quantitative Data on Fmoc Lability
The rate of Fmoc deprotection is influenced by several factors, including the choice of base, its concentration, the solvent, and temperature.[4][12] The following tables summarize key quantitative data related to Fmoc group lability and reaction yields under various conditions.
| Compound | Base | Solvent | Time (min) | Deprotection (%) | Reference |
| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 | [4] |
| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 | [4] |
| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 | [4] |
| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 | [4] |
| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 | [4] |
| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 | [4] |
| Fmoc-Val-OH | 1% Piperidine | DMF | 5 | 49.6 | [4] |
| Fmoc-Val-OH | 2% Piperidine | DMF | 5 | 87.9 | [4] |
| Fmoc-Val-OH | 5% Piperidine | DMF | 3 | >99 | [4] |
PS = Polystyrene resin, DCM = Dichloromethane, DMF = N,N-dimethylformamide
| Peptide Synthesis Conditions | Crude Purity (%) | Crude Yield (%) | Reference |
| SPPS with Piperidine (PPR) | 90 | 73 | [13] |
| SPPS with Piperazine/DBU (PZ/DBU) | 97 | 26 | [13] |
| SPPS with DBU | 52 (25% aspartimide) | - | [13] |
Experimental Protocols
1. General Procedure for N-Fmoc Protection of an Amine:
This protocol describes a general method for the protection of an amine using Fmoc-Cl under ultrasonic irradiation, which offers a greener and more efficient alternative.
-
Materials: Amine (1 mmol), Fmoc-Cl (1.1 mmol).
-
Procedure:
-
Place the amine and Fmoc-Cl in a glass tube under neat (solvent-free) conditions.
-
Sonicate the mixture in a water bath at room temperature for the appropriate time (typically monitored by TLC).
-
Upon completion, add 5 cm³ of diethyl ether to the mixture.
-
The N-Fmoc derivative will crystallize and can be collected by filtration.
-
2. Standard Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS):
This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide.[14]
-
Materials: Fmoc-protected peptide-resin, 20% (v/v) piperidine in DMF.
-
Procedure:
-
Place the resin in a reaction vessel and add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2 minutes.
-
Drain the solution from the resin.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for an additional 5-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts. The progress of the deprotection can be monitored by UV spectrophotometry at ~301 nm, which corresponds to the absorbance of the dibenzofulvene-piperidine adduct.[15]
-
3. General Procedure for the N-Fmoc Protection of α-Amino Acids in Aqueous Media:
This protocol provides a method for the Fmoc protection of amino acids in an environmentally friendly aqueous system.[16]
-
Materials: α-amino acid (1 mmol), Fmoc chloride (1.2 mmol), water:ethanol (3:1) mixture.
-
Procedure:
-
To a mixture of the amino acid and Fmoc chloride, add 1.5 mL of the water:ethanol (3:1) solution.
-
Stir the reaction mixture at 60 °C for the required time (monitored by TLC).
-
Upon completion, acidify the solution with 1M HCl.
-
Extract the N-Fmoc α-amino acid with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and evaporate the solvent to obtain the product.
-
Visualizing Workflows and Mechanisms
Caption: Mechanism of Fmoc protection of an amine using Fmoc-Cl.
Caption: Mechanism of base-mediated Fmoc deprotection.
Caption: A simplified workflow of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Orthogonality and Comparison with Other Protecting Groups
A key advantage of the Fmoc group is its orthogonality with other common protecting groups.[15] Orthogonality in this context means that one type of protecting group can be removed under conditions that do not affect another.[15] The Fmoc group is base-labile, while the tert-butoxycarbonyl (Boc) group is acid-labile, and the carboxybenzyl (Cbz) group is removed by hydrogenolysis.[15] This allows for complex synthetic strategies where different functional groups can be selectively deprotected at various stages.
In SPPS, the Fmoc/tBu strategy is widely used.[17] The N-terminal Fmoc group is removed with a mild base in each cycle, while the acid-labile side-chain protecting groups (like tBu) remain intact.[3] At the end of the synthesis, a strong acid, such as trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and simultaneously remove all the side-chain protecting groups.[3][18] This is in contrast to the Boc/Bzl strategy, which requires repeated use of acid for N-terminal deprotection, potentially leading to side-chain deprotection and other side reactions.[3][17]
Conclusion
The Fmoc protecting group is an indispensable tool in modern organic synthesis, offering a mild, efficient, and orthogonal strategy for the protection of amines.[19][20] Its application in solid-phase peptide synthesis has revolutionized the field, enabling the routine synthesis of complex peptides for research, therapeutic, and diagnostic purposes.[19][] A thorough understanding of its chemistry, including the mechanisms of protection and deprotection, and the factors influencing its lability, is crucial for optimizing synthetic protocols and achieving high-purity products.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. genscript.com [genscript.com]
- 10. chempep.com [chempep.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. peptide.com [peptide.com]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
The Guardian of the Amine: A Deep Dive into the Discovery and Development of the Fmoc Protecting Group
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a cornerstone in modern peptide synthesis, its discovery and subsequent development marking a pivotal moment in the efficient chemical synthesis of peptides. Its unique base-lability, coupled with its stability to acidic conditions, has made it the protecting group of choice for solid-phase peptide synthesis (SPPS), enabling the routine and automated production of complex peptides for research, diagnostics, and therapeutic applications. This technical guide provides a comprehensive overview of the history, chemical principles, and practical application of the Fmoc group, offering researchers and drug development professionals a detailed resource to support their work in peptide chemistry.
A Serendipitous Discovery and the Rise of a New Orthogonality
The story of the Fmoc group begins in 1970 with the work of Louis A. Carpino and Grace Y. Han.[1] At the time, the field of peptide synthesis was dominated by the acid-labile tert-butoxycarbonyl (Boc) protecting group. While effective, the repeated acidic treatments required for Boc removal could lead to the degradation of sensitive peptide sequences. Carpino and Han sought a complementary protecting group that could be removed under mild, non-acidic conditions, establishing a new "orthogonal" protection strategy.
Their research led them to the 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) reagent.[1] They demonstrated that the Fmoc group could be readily introduced onto an amino acid and, crucially, could be cleaved by treatment with liquid ammonia.[1] However, the initial application of the Fmoc group was in solution-phase synthesis, where the removal of the dibenzofulvene (DBF) byproduct proved problematic.
The true potential of the Fmoc group was unlocked in the late 1970s when Eric Atherton and Robert (Bob) C. Sheppard at the Laboratory of Molecular Biology in Cambridge, along with Meienhofer and coworkers, ingeniously adapted it for solid-phase peptide synthesis (SPPS).[2] In SPPS, the growing peptide chain is anchored to an insoluble resin support, allowing for the simple removal of reagents and byproducts by washing. This elegant solution to the DBF byproduct issue propelled Fmoc chemistry to the forefront of peptide synthesis.
The Chemistry of Protection and Deprotection: A Tale of Two Mechanisms
The utility of the Fmoc group lies in the distinct and highly efficient chemical reactions that govern its introduction and removal.
Protection of the α-Amino Group
The Fmoc group is introduced to the N-terminus of an amino acid through a nucleophilic substitution reaction. The free amino group of the amino acid attacks the electrophilic carbonyl carbon of an activated Fmoc reagent. Two primary reagents are used for this purpose: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
While Fmoc-Cl is a more reactive agent, potentially leading to faster reaction times, it is also more susceptible to hydrolysis and can promote the formation of dipeptide impurities.[3] Fmoc-OSu, although less reactive, offers a cleaner reaction profile with fewer side products and is now the more commonly used reagent in the preparation of Fmoc-amino acids.[4][] The reaction is typically carried out under basic conditions to neutralize the acid generated.[3]
References
The Strategic Advantage of Fmoc Protection in Amino Acid Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, the strategic choice of protecting groups is paramount to achieving high yields, purity, and overall success. Among the various methodologies, the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the dominant strategy in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the core principles, advantages, and practical applications of Fmoc chemistry, offering valuable insights for professionals in research and drug development.
The Core Principle: Orthogonality and Mild Deprotection
The primary advantage of the Fmoc group lies in its unique chemical properties, which allow for a truly orthogonal protection strategy.[1][2] In peptide synthesis, orthogonality refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[2]
The Fmoc group is a base-labile protecting group, meaning it is cleaved under mild basic conditions.[3] This is in stark contrast to the older tert-butoxycarbonyl (Boc) strategy, which relies on the use of strong acids for deprotection.[] This fundamental difference in deprotection chemistry is the cornerstone of the Fmoc strategy's success.
The side chains of amino acids are typically protected with acid-labile groups, such as tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[3] In Fmoc-SPPS, the repetitive cleavage of the Nα-Fmoc group is achieved with a mild base, most commonly a solution of 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[3][5] These conditions leave the acid-labile side-chain protecting groups intact. The final step of the synthesis involves the use of a strong acid, such as trifluoroacetic acid (TFA), to simultaneously cleave the peptide from the solid support and remove all the side-chain protecting groups.[5]
This orthogonality ensures that the growing peptide chain is not repeatedly exposed to harsh acidic conditions, which can lead to the degradation of sensitive amino acid residues and the premature cleavage of the peptide from the resin.[6][7]
Key Advantages of the Fmoc Strategy
The adoption of Fmoc chemistry in both academic and industrial settings is driven by a number of significant advantages over the Boc strategy.
-
Milder Reaction Conditions: The use of mild basic conditions for Fmoc deprotection minimizes the risk of side reactions and preserves the integrity of the peptide chain, especially for complex and sensitive sequences.[6][] This is particularly beneficial for the synthesis of peptides containing post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry.[6][9]
-
Reduced Side Reactions: The mild deprotection conditions of the Fmoc strategy help to minimize acid-catalyzed side reactions such as the t-butylation of sensitive residues like tryptophan and cysteine.[]
-
Enhanced Solubility and Resin Compatibility: Fmoc-protected amino acids generally exhibit good solubility in common organic solvents used in peptide synthesis, such as DMF and N-methylpyrrolidone (NMP).[] The Fmoc strategy is also compatible with a wide range of solid supports.[]
-
Real-Time Monitoring: The cleavage of the Fmoc group produces a dibenzofulvene-piperidine adduct, which has a strong UV absorbance at around 301 nm.[2][] This allows for the real-time monitoring of the deprotection step, ensuring complete removal of the Fmoc group before the next coupling cycle.[] This feature is particularly advantageous for automated peptide synthesis.[]
-
High Yield and Reproducibility: The Fmoc strategy consistently delivers high coupling yields, often exceeding 99%.[] This high efficiency is crucial for the successful synthesis of long peptides. The well-defined and mild reaction conditions also contribute to excellent batch-to-batch reproducibility.[]
The Chemistry of Fmoc Protection and Deprotection
The Fmoc group is introduced onto the α-amino group of an amino acid using reagents like Fmoc-chloride (Fmoc-Cl) or, more commonly, Fmoc-succinimidyl carbonate (Fmoc-OSu).[7] The use of Fmoc-OSu is preferred as it reduces the formation of undesired dipeptide byproducts.[7]
The deprotection of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[1] This leads to the elimination of dibenzofulvene and carbon dioxide, liberating the free amine of the peptide chain for the next coupling step.[1] The dibenzofulvene byproduct is a reactive electrophile and is scavenged by the excess piperidine to form a stable adduct.[1]
Visualizing the Chemistry:
Caption: General scheme of Fmoc protection and deprotection.
Quantitative Comparison: Fmoc vs. Boc Strategies
The choice between Fmoc and Boc strategies often depends on the specific requirements of the peptide being synthesized. The following table summarizes key quantitative and qualitative differences between the two methods.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |
| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) | Strongly acidic (e.g., TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Boc, Trt) | Typically benzyl-based, removed by strong acid (HF) |
| Orthogonality | High degree of orthogonality | Less orthogonal, risk of premature side-chain deprotection |
| Typical Coupling Yield | >99% | Generally high, but can be lower for long peptides |
| Compatibility with PTMs | High | Low |
| Real-time Monitoring | Yes (UV absorbance of byproduct) | No |
| Safety | Avoids use of highly corrosive strong acids | Requires handling of hazardous strong acids like TFA and HF |
Experimental Protocols
General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis
The synthesis of a peptide using the Fmoc strategy follows a cyclical process of deprotection, washing, coupling, and washing.
Caption: A typical workflow for Fmoc-based SPPS.
Detailed Protocol for a Single Coupling Cycle
1. Resin Swelling:
-
Swell the resin (e.g., Wang or Rink Amide resin) in a suitable solvent like DMF for at least 30 minutes.[10]
2. Fmoc Deprotection:
-
Drain the solvent from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for a specified time, typically in two steps (e.g., 3 minutes followed by 7 minutes).[2]
-
Drain the deprotection solution.
3. Washing:
-
Wash the resin thoroughly with DMF (typically 3-5 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid. This is typically done by dissolving the Fmoc-amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for a sufficient time to ensure complete coupling (typically 30-60 minutes).
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (typically 3-5 times) to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the peptide sequence.
Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin with a solvent like dichloromethane (DCM) and dry it under vacuum.
-
Treat the dried peptide-resin with a cleavage cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5] TIS acts as a scavenger to trap reactive cationic species generated during the cleavage of side-chain protecting groups.
-
Agitate the mixture for 2-3 hours at room temperature.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash it with cold ether.
-
Dry the crude peptide under vacuum.
Common Side Reactions in Fmoc Chemistry and Mitigation Strategies
While the Fmoc strategy is robust, certain side reactions can occur, particularly in "difficult" sequences. Understanding and mitigating these side reactions is crucial for obtaining a high-purity product.
Aspartimide Formation
This is one of the most significant side reactions in Fmoc-SPPS. It occurs when a peptide sequence contains an aspartic acid (Asp) residue. The base used for Fmoc deprotection can catalyze the cyclization of the aspartyl side chain to form a stable five-membered ring, the aspartimide.[9] This can lead to the formation of β-aspartyl peptides and racemization.[9]
Caption: Simplified mechanism of aspartimide formation.
Mitigation Strategies:
-
Use of sterically hindered side-chain protecting groups for Asp: Protecting groups like O-t-butyl (OtBu) can be replaced with more sterically hindered groups to reduce the rate of cyclization.
-
Addition of HOBt to the deprotection solution: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution can suppress aspartimide formation.[11]
-
Use of alternative deprotection reagents: Bases like piperazine have been shown to cause less aspartimide formation compared to piperidine.[12]
Diketopiperazine Formation
This side reaction is most prevalent at the dipeptide stage, especially when proline is the second amino acid. The N-terminal amine of the dipeptide can attack the C-terminal ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine.[11]
Mitigation Strategies:
-
Use of 2-chlorotrityl chloride resin: The steric bulk of this resin hinders the formation of diketopiperazines.[11]
-
Coupling the third amino acid immediately after the deprotection of the second: This minimizes the time the free N-terminal amine of the dipeptide is available for cyclization.
Racemization
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, can be a concern, particularly for sensitive amino acids like cysteine and histidine. Base-catalyzed racemization can occur during the deprotection step.
Mitigation Strategies:
-
Careful control of reaction conditions: Minimizing the exposure time to the deprotection base can reduce racemization.
-
Use of additives: Additives like HOBt in the coupling step can help to suppress racemization.
-
Choice of protecting groups for Cys: Using a more sterically hindered protecting group for the cysteine side chain can reduce base-catalyzed β-elimination, which can lead to racemization.[9]
Conclusion
The Fmoc protection strategy has revolutionized solid-phase peptide synthesis, offering a mild, efficient, and versatile methodology for the preparation of a wide range of peptides. Its core advantages of orthogonality and mild deprotection conditions have made it the preferred choice for both routine and complex peptide synthesis in academic and industrial laboratories. A thorough understanding of the underlying chemistry, potential side reactions, and appropriate mitigation strategies is essential for researchers, scientists, and drug development professionals to harness the full potential of Fmoc chemistry and successfully synthesize high-quality peptides for their research and therapeutic applications.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. total-synthesis.com [total-synthesis.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
- 12. ovid.com [ovid.com]
Methodological & Application
Application Notes and Protocols: Determination of AMPA by HPLC Following FMOC Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a specific agonist for the AMPA receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system. The precise quantification of AMPA is crucial in neuroscience research and for the development of therapeutics targeting glutamatergic signaling. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. However, due to the lack of a suitable chromophore, direct detection of AMPA by UV-Vis or fluorescence detectors is challenging.
To overcome this limitation, a pre-column derivatization step is employed. This application note provides a detailed protocol for the derivatization of AMPA with 9-fluorenylmethyl chloroformate (FMOC-Cl). This reaction introduces a highly fluorescent fluorenylmethyloxycarbonyl (FMOC) group to the primary amine of AMPA, enabling sensitive and selective detection by HPLC with fluorescence or UV detection.
Experimental Protocols
AMPA-FMOC Derivatization Protocol
This protocol outlines the steps for the pre-column derivatization of AMPA with FMOC-Cl.
Materials:
-
AMPA standard solution
-
9-fluorenylmethyl chloroformate (FMOC-Cl) solution (e.g., 6.0 g/L in acetonitrile)[1]
-
Acetonitrile (HPLC grade)
-
Dichloromethane (DCM) or Diethyl ether for extraction (optional)[4]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: In a suitable vial, mix the AMPA standard or sample solution with borate buffer.
-
Derivatization Reaction: Add the FMOC-Cl solution to the mixture. The reaction is typically carried out at room temperature for a duration ranging from 1 to 2 hours with shaking.[2][4] Some protocols suggest a shorter reaction time of around 40 minutes at ambient temperature.[3]
-
Reaction Termination/Extraction (Optional): To remove excess FMOC-Cl and its hydrolysis byproducts, an extraction step with an organic solvent like dichloromethane or diethyl ether can be performed.[4] After vortexing and centrifugation, the aqueous upper layer containing the this compound derivative is collected for analysis.
-
Filtration: Filter the final solution through a 0.45 µm filter before injecting it into the HPLC system.[1]
HPLC Analysis Protocol
This protocol describes the chromatographic conditions for the analysis of the this compound derivative.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence Detector (FLD) or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[4]
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M KH2PO4) and an organic solvent like acetonitrile.[4]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: The analysis is usually performed at ambient temperature.
-
Detection:
-
Fluorescence Detection: Excitation wavelength at 260 nm and emission wavelength at 310 nm or 313 nm.[5]
-
UV/DAD Detection: Monitoring at 260 nm or 210 nm.
-
-
Injection Volume: Typically 20 µL.
Data Presentation
The following tables summarize key quantitative data obtained from various studies employing FMOC derivatization for AMPA analysis.
| Parameter | Value | Reference |
| Derivatization Conditions | ||
| FMOC-Cl Concentration | 0.02 M or 6.0 g/L in acetonitrile | [1][2] |
| Buffer | 0.05 M Borate Buffer, pH 9-11.4 | [2][3] |
| Reaction Time | 40 minutes - 2 hours | [3][4] |
| Reaction Temperature | Room Temperature | [1][4] |
| HPLC Parameters | ||
| Column | Reversed-phase C18 | [4] |
| Mobile Phase | Acetonitrile and Phosphate Buffer | [4] |
| Detection (Fluorescence) | Ex: 260 nm, Em: 310/313 nm | [5] |
| Detection (UV/DAD) | 210 nm, 260 nm | |
| Performance Data | ||
| Limit of Detection (LOD) | 0.004 mg/L (in water) | [4] |
| Limit of Quantification (LOQ) | Varies by matrix and detection method | |
| Linearity (R²) | ≥ 0.995 | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound derivatization and subsequent HPLC analysis.
Caption: Workflow for AMPA derivatization and HPLC analysis.
AMPA Receptor Signaling Pathway
This diagram provides a simplified overview of a common signaling pathway initiated by the activation of AMPA receptors.
Caption: Simplified AMPA receptor signaling pathway.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. ijbs.com [ijbs.com]
- 3. Molecular Mechanisms of AMPA Receptor Trafficking in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Step-by-Step Guide to Fmoc Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach due to its mild reaction conditions and compatibility with a wide range of chemistries.[1][2] This document provides a detailed, step-by-step guide to performing Fmoc SPPS, from resin selection to final peptide cleavage and purification.
The core principle of SPPS involves anchoring the C-terminal amino acid to a solid support and then sequentially adding N-α-protected amino acids.[1][3] Excess reagents and by-products are easily removed by filtration and washing, which simplifies the purification process.[1][4] The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acids and is removed with a mild base, typically piperidine, before the next amino acid is coupled.[4][5]
I. The Overall Workflow of Fmoc Solid-Phase Peptide Synthesis
The synthesis process follows a cyclical pattern of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid in the desired peptide sequence. The final step involves cleaving the completed peptide from the resin and removing the permanent side-chain protecting groups.
Caption: Overall workflow for Fmoc solid-phase peptide synthesis.
II. Step 1: Resin Selection and Preparation
The choice of resin is critical as it determines the C-terminal functionality of the final peptide (acid or amide) and influences the conditions for the final cleavage.[6]
| Resin Type | C-Terminal Functionality | Linker Type | Cleavage Condition |
| Wang Resin | Carboxylic Acid | p-alkoxybenzyl alcohol | Strong Acid (e.g., 95% TFA)[7] |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Trityl | Mild Acid (e.g., 1% TFA in DCM)[8] |
| Rink Amide Resin | Amide | p-[(R,S)-α-[1-(9H-fluoren-9-yl)-methoxyformamido]-2,4-dimethoxybenzyl]-phenoxyacetic acid | Strong Acid (e.g., 95% TFA)[6][7] |
Protocol 1: Resin Swelling
Proper swelling of the resin is essential for efficient diffusion of reagents into the polymer matrix.[9]
-
Place the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel.[6]
-
Add a solvent that effectively swells the resin. Dichloromethane (DCM) is optimal for polystyrene-based resins, while N,N-Dimethylformamide (DMF) is also commonly used.[9]
-
Allow the resin to swell for at least 30-60 minutes at room temperature.[6][10]
-
After swelling, drain the solvent using nitrogen pressure or filtration.[6]
III. Step 2: First Amino Acid Loading
The first Fmoc-protected amino acid is covalently attached to the swollen resin. The protocol varies depending on the type of resin used.
Protocol 2A: Loading onto Wang Resin
-
Dissolve the first Fmoc-amino acid (10 equivalents relative to resin substitution) in a mixture of dry DCM and a few drops of DMF if needed for solubility.[9]
-
Add N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents) and stir the mixture for 10 minutes at 0°C.[9]
-
Add this solution to the pre-swollen Wang resin.
-
Stir the mixture for 1-2 hours to ensure complete coupling.
-
After the reaction, cap any unreacted hydroxyl groups on the resin by treating with acetic anhydride or benzoic anhydride (5 equivalents) and pyridine (1 equivalent) in DMF for 30 minutes.[9]
-
Wash the resin thoroughly with DMF and DCM.[9]
Protocol 2B: Loading onto 2-Chlorotrityl Chloride Resin
-
Dissolve the first Fmoc-amino acid (3 equivalents) in dry DCM.[9]
-
Add N,N-Diisopropylethylamine (DIPEA) (7.5 equivalents) to the amino acid solution.[9]
-
Add the solution to the pre-swollen 2-CTC resin and stir for 30-60 minutes at room temperature.[9]
-
To cap any remaining reactive chloride groups, add a mixture of DCM/Methanol (MeOH)/DIPEA (80:15:5) and mix for 15 minutes.[9]
-
Wash the resin three times with DMF and DCM.[9]
IV. Step 3: Iterative Peptide Chain Elongation
The peptide chain is built by repeating a two-step cycle: N-α-Fmoc deprotection and coupling of the next Fmoc-amino acid.
A. Fmoc Deprotection
The Fmoc group is removed by a base-catalyzed β-elimination reaction, typically using a solution of piperidine in DMF.[10][11] This exposes the free amine at the N-terminus of the growing peptide chain, ready for the next coupling step.[5]
Caption: Mechanism of Fmoc deprotection using piperidine.
Protocol 3: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.[7][10]
-
Agitate the mixture for an initial 1-3 minutes, then drain the solution.[10]
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[10]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][10]
Monitoring Deprotection: The completion of the deprotection step can be monitored qualitatively with a Kaiser (ninhydrin) test, where a positive result (blue beads) indicates the presence of a free primary amine.[10] Quantitatively, the concentration of the dibenzofulvene-piperidine adduct can be measured spectrophotometrically at ~301 nm.[10]
| Reagent | Concentration | Reaction Time |
| Piperidine in DMF | 20% (v/v) | 15-30 minutes total[7] |
| 4-Methylpiperidine (4MP) in DMF | 20% (v/v) | Similar to piperidine[12] |
| Piperazine (PZ) in DMF/Ethanol (9:1) | 10% (w/v) | Similar to piperidine[12] |
B. Amino Acid Coupling
In the coupling step, the carboxyl group of the incoming Fmoc-amino acid is activated to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide.
Caption: Peptide bond formation during the coupling step.
Protocol 4: HBTU/HATU Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (1.5-5 equivalents), a coupling reagent like HBTU or HATU (1.5-4.5 equivalents), and an additive like HOBt or HOAt (1.5-4.5 equivalents) in DMF.[6][13]
-
Add a base, typically DIPEA (2-10 equivalents), to the activation mixture.[13][14]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the reaction time may be extended or a second coupling may be performed.[7]
-
After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[13]
Monitoring Coupling: The completion of the coupling reaction can be monitored using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.[8]
| Coupling Reagent | Molar Ratio (AA:Reagent:Base) | Typical Coupling Time |
| HBTU/HOBt/DIPEA | 1.5 : 1.5 : 2[13] | 5-60 minutes[1][13] |
| HATU/HOAt/DIPEA | 4.5 : 4.5 : (variable)[6] | 5-60 minutes[1] |
| DIC/Oxyma | (variable) | 5-60 minutes[1] |
V. Step 4: Final Cleavage and Side-Chain Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of "scavengers."[7][8] Scavengers are nucleophilic reagents that trap the reactive carbocations generated from the protecting groups and the resin linker, preventing side reactions with sensitive amino acid residues like Cysteine, Methionine, Tryptophan, and Tyrosine.
Protocol 5: TFA Cleavage
CAUTION: TFA is highly corrosive. All cleavage procedures must be performed in a well-ventilated fume hood.
-
Wash the final peptidyl-resin thoroughly with DCM and dry it under vacuum.[1]
-
Prepare a fresh cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K or a simpler mixture of TFA, water, and triisopropylsilane (TIS).[7]
-
Add the cleavage cocktail to the dry peptide-resin (approximately 5-10 mL per 0.5 g of resin).[15]
-
Stir the mixture at room temperature for 2-3 hours. Peptides with certain protecting groups (e.g., Arg(Pmc/Mtr)) may require longer cleavage times.[7][15]
-
Filter the resin to collect the cleavage solution containing the peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrates to a large volume of cold diethyl ether. A white precipitate should form.[16]
-
Collect the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
| Cleavage Cocktail | Composition (v/v) | Use Case | Reaction Time |
| TFA/TIS/H₂O | 95 : 2.5 : 2.5 | General purpose, for peptides without sensitive residues.[7] | 2-3 hours[7] |
| Reagent K | TFA/phenol/H₂O/thioanisole/EDT | 82.5 : 5 : 5 : 5 : 2.5 | For peptides containing multiple sensitive residues like Cys, Met, Trp. |
| Reagent R | TFA/thioanisole/EDT/anisole | 90 : 5 : 3 : 2 | Recommended for peptides with Arg(Pbf/Pmc) and Trp.[16] |
VI. Conclusion
Fmoc solid-phase peptide synthesis is a robust and versatile method for producing peptides for a wide array of applications in research and drug development.[7] By carefully selecting the appropriate resins, reagents, and protocols, and by monitoring the key steps of deprotection and coupling, researchers can successfully synthesize high-quality peptides. The protocols and data presented in these notes provide a comprehensive guide for implementing this powerful technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. csbio.com [csbio.com]
- 5. genscript.com [genscript.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chempep.com [chempep.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. peptide.com [peptide.com]
Synthesis of Fmoc-Protected Amino Acids: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of high-purity Fmoc-protected amino acids is a critical first step in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is favored for its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[1][] This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of Fmoc-amino acids.
The Fmoc group is typically introduced by reacting a free amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[3][4] The choice of reagent and reaction conditions can be optimized to achieve high yields and purity while minimizing side reactions, such as the formation of dipeptides or tripeptides.[5][6]
General Workflow for Fmoc-Amino Acid Synthesis
The synthesis of Fmoc-amino acids follows a general workflow that includes the protection of the amino group, followed by purification and characterization to ensure high quality for subsequent peptide synthesis.
References
Applications of Fmoc-Amino Acids in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids has become the cornerstone of modern solid-phase peptide synthesis (SPPS), a technology that has revolutionized drug discovery and development.[1] The mild and orthogonal nature of the Fmoc protecting group allows for the efficient and precise assembly of complex peptide sequences with high purity and yield, which is critical for the synthesis of peptide-based therapeutics.[2][3] This document provides detailed application notes and experimental protocols for the use of Fmoc-amino acids in the discovery of novel peptide drugs, with a focus on the synthesis of inhibitors for key signaling pathways implicated in various diseases.
Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS enables the stepwise synthesis of peptides on a solid resin support. The α-amino group of the incoming amino acid is temporarily protected by the Fmoc group, which is stable to the coupling conditions but can be readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[2][4] This orthogonality allows for the selective deprotection of the α-amino group without affecting the acid-labile side-chain protecting groups, a key advantage over the harsher Boc-based SPPS.[1]
The general cycle of Fmoc-SPPS involves:
-
Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain attached to the resin.
-
Activation: Activation of the carboxyl group of the incoming Fmoc-amino acid using a coupling reagent.
-
Coupling: Formation of a peptide bond between the activated Fmoc-amino acid and the deprotected N-terminal of the resin-bound peptide.
-
Washing: Removal of excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid cocktail containing trifluoroacetic acid (TFA).[1]
Data Presentation: Performance of Fmoc-SPPS in Peptide Inhibitor Synthesis
The efficiency of Fmoc-SPPS is crucial for the successful synthesis of pure and active peptide drug candidates. The following tables summarize quantitative data related to the synthesis and activity of peptide inhibitors.
| Peptide Sequence/Target | Synthesis Scale (mmol) | Crude Yield (%) | Purity (%) | Overall Yield (%) | Reference |
| Boc-Tyr-Gly-Gly-Phe-Leu-Arg(Pmc)-NH2 | 0.1 | Not Reported | Not Reported | 53 | [5] |
| Model Peptide (unspecified) | Not Reported | Not Reported | >95 | Not Reported | [4] |
Table 1: Synthesis Yields of Peptides using Fmoc-SPPS. This table provides examples of the yields obtained during the synthesis of peptides using Fmoc chemistry. The overall yield is a critical parameter in determining the efficiency and scalability of the synthesis process for potential drug candidates.
| Peptide Inhibitor | Target Pathway | IC50 (µM) | Reference |
| IDA MAPK Peptide (unphosphorylated) | MAPK | 82 | [6] |
| IDA MAPK Peptide (unphosphorylated) | MAPK Kinase | 18 | [6] |
| Chlorofusin Analog | p53-MDM2 | ~4.6 | [7] |
| PMI (Peptide MDM2 Inhibitor) | p53-MDM2 | 0.0032 | [8] |
| DPMI-α (D-peptide) | p53-MDM2 | 0.219 | [8] |
Table 2: Inhibitory Activity of Fmoc-Synthesized Peptides. This table showcases the potency of peptide inhibitors synthesized using Fmoc-amino acids against key components of cellular signaling pathways. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
Experimental Protocols
Protocol 1: General Fmoc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.1 mmol scale)
-
Fmoc-protected amino acids
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.[9]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and shake for 15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours.[2]
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the solution to collect the cleaved peptide.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Protocol 2: Synthesis of a Peptide Inhibitor Targeting the MAPK Pathway
This protocol is an adaptation of the general protocol for the synthesis of a hypothetical 15-amino acid peptide inhibitor of the MAPK pathway, based on a known binding motif.[10]
Procedure:
-
Follow the general Fmoc-SPPS protocol (Protocol 1) to assemble the 15-amino acid peptide sequence on Rink Amide MBHA resin.
-
For specific modifications, such as the attachment of a cell-penetrating peptide (e.g., octaarginine) to enhance cellular uptake, the synthesis can be continued on-resin.[10]
-
After the synthesis of the core inhibitory peptide, continue the SPPS cycles to add the eight arginine residues.
-
Proceed with the final deprotection, cleavage, and purification as described in the general protocol.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Inhibition of the MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Peptide inhibitors designed to block protein-protein interactions within this pathway are a promising therapeutic strategy.[10][11]
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Analysis of Fmoc-AMPA in Environmental Water Samples
References
- 1. lcms.cz [lcms.cz]
- 2. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. waters.com [waters.com]
- 8. Approaches to liquid chromatography tandem mass spectrometry assessment of glyphosate residues in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. waters.com [waters.com]
- 11. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
Manual vs. Automated Fmoc Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the creation of custom peptides for a vast array of research, therapeutic, and diagnostic applications.[1][2] The choice between performing this intricate process manually or utilizing an automated synthesizer is a critical decision for any laboratory, impacting throughput, cost, reproducibility, and the complexity of peptides that can be successfully synthesized.[3][4]
Manual synthesis offers a lower initial investment and greater flexibility for troubleshooting and implementing non-standard chemistries, making it well-suited for small-scale synthesis and methods development.[3][5] Conversely, automated synthesis provides high throughput, superior reproducibility, and significantly reduced hands-on time, rendering it ideal for the routine synthesis of multiple peptides and for laboratories with high demand.[3][6]
This document provides a detailed comparison of manual and automated Fmoc SPPS techniques, offering comprehensive experimental protocols, quantitative comparisons, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs.
Data Presentation: Quantitative Comparison
The selection of a synthesis methodology is often guided by a quantitative assessment of performance, cost, and labor. The following tables summarize key metrics for manual versus automated Fmoc SPPS.
| Parameter | Manual Synthesis | Automated Synthesis | Source(s) |
| Typical Scale | 0.05 - 1.0 mmol | 0.05 - 5.0 mmol (and higher for large-scale synthesizers) | [3][7][8] |
| Synthesis Time (10-mer peptide) | Days | ~14 hours | |
| Hands-on Time | High | Low | [9] |
| Reagent Consumption | Generally higher due to manual washing steps and potential for repetition | Optimized and lower due to precise, automated dispensing | |
| Crude Purity | Variable, operator-dependent | Generally higher and more consistent (>50% for multi-phosphorylated peptides) | [4][9] |
| Yield | Generally lower, susceptible to handling losses | Generally higher and more consistent | [4][9] |
| Reproducibility | Lower, operator-dependent | High | [4][9] |
| Initial Investment | Low (basic laboratory glassware) | High (purchase of an automated synthesizer) | [9][10] |
| Cost per Peptide (long term) | Higher for large numbers of peptides due to labor and reagent use | Lower for high-throughput synthesis | [9] |
| Flexibility | High (easy to modify protocols and troubleshoot) | Lower (protocol changes may be instrument-dependent) | [3] |
| Throughput | Low (typically one peptide at a time) | High (multiple peptides can be synthesized simultaneously) | [8][10] |
Experimental Protocols
The following are detailed protocols for the manual and automated synthesis of a generic 10-mer peptide on a 0.1 mmol scale using Rink Amide resin, which will yield a C-terminally amidated peptide.
Manual Fmoc Solid-Phase Peptide Synthesis Protocol
Materials and Equipment:
-
Rink Amide resin (100-200 mesh)[7]
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)[11]
-
Deprotection solution: 20% piperidine in DMF[14]
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)[14]
-
Cold diethyl ether
-
Glass reaction vessel with a sintered glass filter[10]
-
Shaker (orbital or wrist-action)[10]
-
Standard laboratory glassware
-
HPLC system for purification and analysis
Procedure:
-
Resin Preparation and Swelling:
-
Weigh 100 mg of Rink Amide resin and place it in the reaction vessel.
-
Add 2 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[3]
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HBTU in DMF.
-
Add 8 equivalents of DIEA to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
To confirm complete coupling, perform a Kaiser test.[12] If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF (5-7 times).[3]
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional shaking.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide pellet.[11]
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Automated Fmoc Solid-Phase Peptide Synthesis Protocol
Materials and Equipment:
-
Automated peptide synthesizer[15]
-
Rink Amide resin (100-200 mesh)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
-
HPLC system for purification and analysis
Procedure:
-
Synthesizer Setup:
-
Load the appropriate reagents (Fmoc-amino acids, coupling reagents, base, solvents, deprotection solution) onto the automated synthesizer according to the manufacturer's instructions.
-
Place the reaction vessel containing the pre-weighed Rink Amide resin into the synthesizer.
-
-
Programming the Synthesis:
-
Enter the desired peptide sequence and synthesis scale into the synthesizer's software.
-
Select the appropriate pre-programmed synthesis protocol (typically includes default swelling, deprotection, coupling, and washing steps).
-
-
Automated Synthesis Cycle:
-
The synthesizer will automatically perform the following steps for each amino acid in the sequence:
-
Resin Swelling: The resin is swelled in DMF.
-
Fmoc Deprotection: The 20% piperidine in DMF solution is added to the resin for a pre-determined time, followed by draining. This is often repeated.
-
Washing: The resin is washed multiple times with DMF.
-
Amino Acid Coupling: The synthesizer pre-activates the Fmoc-amino acid with coupling reagents and base, then delivers it to the reaction vessel. The coupling reaction proceeds for a set time.
-
Washing: The resin is washed again with DMF to remove excess reagents.
-
-
-
Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 7 and 8).[3]
-
Visualizations
Caption: Manual Fmoc Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Fmoc Solid-Phase Peptide Synthesis Workflow.
Caption: Logical Flow of Fmoc SPPS Chemistry.
Conclusion
The decision between manual and automated Fmoc peptide synthesis is a multifaceted one that depends on the specific goals and resources of the laboratory. Manual synthesis provides a low-cost, flexible option for smaller-scale projects and for situations requiring non-standard chemistries or intensive troubleshooting.[3] However, for laboratories requiring higher throughput, consistent results, and reduced labor, automated synthesis is the superior choice, offering significant advantages in speed, reproducibility, and efficiency.[6][9] By carefully considering the quantitative metrics, protocols, and workflows presented in these application notes, researchers can make an informed decision that best aligns with their peptide synthesis needs.
References
- 1. Automated Peptide Synthesizers [peptidemachines.com]
- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Methods for solid phase peptide synthesis which employ a minimum of instrumentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Automated Peptide Synthesizers [peptidemachines.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. kilobio.com [kilobio.com]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. bachem.com [bachem.com]
Application Notes and Protocols for Cleavage of Peptides from Resin in Fmoc-SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone technique for the chemical synthesis of peptides. The final, critical stage of this process is the cleavage of the synthesized peptide from the solid support (resin) and the simultaneous removal of side-chain protecting groups. This step is paramount to obtaining a high yield of pure peptide. The most common method for this cleavage and deprotection is acidolysis, typically employing a strong acid like trifluoroacetic acid (TFA).
During TFA-mediated cleavage, highly reactive cationic species are generated from the resin linker and the side-chain protecting groups. These electrophilic species can lead to undesirable side reactions, modifying sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). To mitigate these side reactions, a "cleavage cocktail" containing TFA and various scavenger molecules is used to quench these reactive cations. The composition of this cocktail is tailored to the specific amino acid sequence of the peptide.
These application notes provide a comprehensive guide to the cleavage of peptides from resin in Fmoc-SPPS, including a selection of common cleavage cocktails, detailed experimental protocols, and troubleshooting advice.
Choosing the Right Cleavage Cocktail
The selection of an appropriate cleavage cocktail is dictated by the amino acid composition of the peptide. Peptides lacking sensitive residues can often be successfully cleaved with a simple TFA/scavenger mixture, while those containing amino acids prone to modification require more complex and robust scavenger combinations.
Common Cleavage Cocktails
The following table summarizes some of the most frequently used cleavage cocktails in Fmoc-SPPS. The choice of cocktail is critical for maximizing yield and purity.
| Reagent Name | Composition (v/v/v) | Target Peptides | Notes |
| TFA/TIS/H₂O | 95:2.5:2.5 | Peptides without sensitive residues (Trp, Met, Cys).[1][2] | A good general-purpose, non-malodorous cocktail for simple peptides.[2][3] Triisopropylsilane (TIS) is an efficient scavenger for the trityl cations generated from Trt-protected Cys, His, Asn, and Gln.[3] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)[1][2][3] | Peptides containing multiple sensitive residues (Trp, Met, Cys, Tyr).[4] | A highly effective and widely used cocktail for complex peptides.[2][3][4] The combination of scavengers provides broad protection. Phenol protects Tyr and Trp, thioanisole protects Trp and Met, and 1,2-ethanedithiol (EDT) protects Cys.[4] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Peptides containing Arg(Pmc/Pbf), but not Met. | A good alternative to Reagent K when the odor of thiol scavengers is a concern.[5] TIS is used in place of the more odorous EDT and thioanisole.[5] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Peptides containing Arg(Mtr). | Recommended for peptides with Arg(Mtr) protecting groups, which can be difficult to remove. |
Decision Workflow for Cleavage Cocktail Selection
The following diagram illustrates a logical workflow for selecting an appropriate cleavage cocktail based on the amino acid composition of the target peptide.
References
Application Notes and Protocols for Peptide Library Synthesis Using Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis and application of peptide libraries using Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acids. The protocols outlined herein are based on the principles of solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics.
Introduction
Fmoc-based solid-phase peptide synthesis is the preferred method for constructing peptide libraries due to its mild reaction conditions and suitability for automation.[1][2] The Fmoc protecting group is stable under various reaction conditions but can be readily removed with a mild base, typically piperidine, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[3][] This methodology enables the rapid and efficient generation of large, diverse peptide libraries essential for screening and identifying novel therapeutic leads, mapping protein-protein interactions, and developing diagnostic tools.[5][6]
Data Presentation
Table 1: Typical Resin Loading and Synthesis Scale
| Resin Type | Functional Group | Typical Loading (mmol/g) | Synthesis Scale (mmol) |
| Wang Resin | Carboxylic Acid | 0.5 - 1.2 | 0.1 - 1.0 |
| Rink Amide Resin | Amide | 0.4 - 0.8 | 0.1 - 1.0 |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid (acid-sensitive) | 1.0 - 2.0 | 0.1 - 0.5 |
Table 2: Common Reagents and Concentrations for Fmoc SPPS
| Step | Reagent | Solvent | Concentration | Typical Reaction Time |
| Resin Swelling | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | - | - | 30 - 60 min |
| Fmoc Deprotection | Piperidine | DMF | 20% (v/v) | 15 - 30 min |
| Amino Acid Coupling | Fmoc-amino acid, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) | DMF | 3-5 eq. | 1 - 4 hours |
| Capping (Optional) | Acetic Anhydride, DIPEA | DMF | 10 eq. | 15 min |
| Cleavage and Deprotection | Trifluoroacetic acid (TFA) with scavengers | - | 95% | 2 - 3 hours |
Table 3: Representative Purity and Yield of a 10-mer Peptide Library
| Peptide ID | Sequence | Crude Purity (HPLC %) | Purified Purity (HPLC %) | Overall Yield (%) |
| Pep-001 | YPYDVPDYA | 75.2 | >95 | 15.8 |
| Pep-002 | GGYR | 88.1 | >98 | 25.3 |
| Pep-003 | KWLN | 65.7 | >95 | 12.1 |
| Pep-004 | FHEW | 81.5 | >97 | 20.7 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual synthesis of a peptide on a solid support. Automated synthesizers follow the same fundamental steps.[7]
1. Resin Selection and Swelling:
-
Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[3][7]
-
Place the resin (e.g., 100 mg, 0.1 mmol scale) in a reaction vessel.
-
Swell the resin in DMF for at least 30-60 minutes.[7]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Agitate the mixture for 15-30 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[8]
3. Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-4 hours at room temperature.[3]
-
To monitor coupling completion, a Kaiser test can be performed; a negative result (yellow beads) indicates complete coupling.[8]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15 minutes.
-
Wash the resin with DMF.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[3]
6. Final Fmoc Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
7. Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3][9]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3][9]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.[9]
Protocol 2: Peptide Library Purification and Quality Control
1. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with 0.1% TFA).
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a gradient of water/acetonitrile containing 0.1% TFA.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide product.[10]
2. Quality Control:
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized peptide.[11]
-
Analytical RP-HPLC: Assess the purity of the final peptide product.[12]
-
Amino Acid Analysis (Optional): Determine the amino acid composition of the peptide.
Protocol 3: High-Throughput Screening of Peptide Libraries
This protocol provides a general workflow for screening a peptide library for binding to a target protein using an ELISA-based assay.
1. Plate Coating:
-
Coat the wells of a microtiter plate (e.g., 96-well or 384-well) with the target protein by incubating a solution of the protein overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.
-
Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
2. Peptide Incubation:
-
Add solutions of the individual peptides from the library to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the wells thoroughly with wash buffer to remove unbound peptides.
3. Detection:
-
Add a primary antibody that specifically recognizes the peptide or a tag on the peptide. Incubate for 1 hour.
-
Wash the wells.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody. Incubate for 1 hour.
-
Wash the wells.
-
Add a substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Measure the signal using a microplate reader.[13]
4. Data Analysis:
-
Identify "hit" peptides that produce a significantly higher signal compared to control wells (no peptide or a scrambled peptide).
-
Perform dose-response experiments for the hit peptides to determine their binding affinity (e.g., EC50).
Visualizations
Caption: Workflow for Fmoc-based solid-phase synthesis of a peptide library.
Caption: Example of a signaling pathway modulated by a peptide ligand.
Caption: Logical workflow for peptide library screening and hit identification.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Quality control of synthetic peptides [innovagen.com]
- 12. bachem.com [bachem.com]
- 13. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols: Coupling Fmoc-Amino Acids to Solid Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient construction of peptides by sequentially adding amino acids to a growing chain anchored to a solid support. The initial step, the covalent attachment of the first Fmoc-protected amino acid to the resin, is critical for the success of the entire synthesis. The choice of resin and coupling protocol dictates the C-terminal functionality of the resulting peptide (acid or amide) and influences the overall yield and purity.
This document provides detailed protocols for the coupling of Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids to two of the most commonly used solid supports: Wang resin, for the synthesis of C-terminal peptide acids, and Rink Amide resin, for the synthesis of C-terminal peptide amides.
Data Presentation: Resin Loading and Coupling Reagent Efficiency
The loading of the first amino acid onto the resin is a key parameter that determines the theoretical maximum yield of the peptide synthesis. The choice of coupling reagent also significantly impacts the efficiency and success of this initial attachment.
Table 1: Typical Resin Loading Capacities and Qualitative Comparison of Common Coupling Reagents.
| Resin Type | Typical Loading Capacity (mmol/g) | Coupling Reagent | Activating Agent(s) | Relative Reactivity | Key Advantages |
| Wang Resin | 0.3 - 1.5[1] | DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Medium-High | Cost-effective, widely used. HOBt minimizes racemization.[2][3] |
| HBTU/DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N,N-Diisopropylethylamine | High | Fast reaction kinetics and high efficiency.[3][4][5] | ||
| HATU/DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / N,N-Diisopropylethylamine | Very High | Superior for hindered amino acids and difficult couplings; lower risk of racemization compared to HBTU.[5][6] | ||
| Rink Amide Resin | 0.3 - 1.0[7][8] | DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Medium-High | Reliable and economical choice for standard couplings.[2][3] |
| HBTU/DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N,N-Diisopropylethylamine | High | Efficiently forms the amide bond with the resin's amino group.[3][4][5] | ||
| HATU/DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / N,N-Diisopropylethylamine | Very High | Excellent for demanding coupling steps, ensuring high yields.[5][6] |
Experimental Protocols
The following are detailed protocols for the manual coupling of Fmoc-amino acids to Wang and Rink Amide resins.
General Materials and Reagents
-
Wang resin or Rink Amide resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Acetic anhydride
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a sintered glass filter
-
Shaker or vortex mixer
Protocol 1: Coupling of an Fmoc-Amino Acid to Wang Resin
This protocol describes the esterification of the first Fmoc-amino acid to the hydroxyl groups of Wang resin.
1. Resin Swelling: a. Place the desired amount of Wang resin in a solid-phase synthesis vessel. b. Add sufficient DMF (approximately 10-15 mL per gram of resin) to cover the resin. c. Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9] d. Drain the DMF through the filter.
2. Amino Acid Activation and Coupling (DIC/HOBt Method): a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of HOBt in DMF. b. Add this solution to the swelled resin. c. Add 3 equivalents of DIC to the resin slurry and agitate the mixture at room temperature for 2-4 hours.[10]
3. Washing: a. Drain the reaction mixture. b. Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times). c. Dry the resin under vacuum.
4. Capping of Unreacted Hydroxyl Groups (Optional but Recommended): a. Swell the resin in DMF. b. Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 1:1:8 v/v/v). c. Add the capping solution to the resin and agitate for 30-60 minutes. d. Drain the capping solution and wash the resin as described in step 3. e. Dry the resin under vacuum.
5. Determination of Resin Loading: a. Accurately weigh a small amount of the dried resin (e.g., 5-10 mg). b. Treat the resin with a known volume of 20% piperidine in DMF to cleave the Fmoc group. c. Measure the absorbance of the resulting dibenzofulvene-piperidine adduct solution at 301 nm using a UV-Vis spectrophotometer. d. Calculate the loading using the Beer-Lambert law (ε at 301 nm = 7800 M⁻¹cm⁻¹).[8]
Protocol 2: Coupling of an Fmoc-Amino Acid to Rink Amide Resin
This protocol involves the formation of an amide bond between the first Fmoc-amino acid and the amino groups on the Rink Amide linker after Fmoc deprotection of the resin.
1. Resin Swelling and Fmoc Deprotection: a. Place the desired amount of Fmoc-Rink Amide resin in a solid-phase synthesis vessel. b. Swell the resin in DMF for at least 30 minutes.[11] c. Drain the DMF. d. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.[12] e. Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[12] f. Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Amino Acid Activation and Coupling (HBTU/DIPEA Method): a. In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HBTU in DMF. b. Add 6 equivalents of DIPEA to the amino acid solution to pre-activate for 1-2 minutes.[11] c. Add the activated amino acid solution to the deprotected resin. d. Agitate the mixture at room temperature for 1-2 hours.[11] e. Perform a Kaiser test on a small sample of beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
3. Washing: a. Drain the reaction mixture. b. Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times). c. Dry the resin under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for coupling the first Fmoc-amino acid to a solid support.
Caption: Workflow for Fmoc-amino acid coupling to a solid support.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. bachem.com [bachem.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 11. rsc.org [rsc.org]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in AMPA-FMOC Derivatization
Welcome to the technical support center for AMPA-FMOC derivatization. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with low derivatization yield. Below, you will find frequently asked questions and troubleshooting guides to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound derivatization?
This compound derivatization is a chemical modification technique where the primary amine group of aminomethylphosphonic acid (AMPA) reacts with 9-fluorenylmethyl chloroformate (FMOC-Cl). This reaction attaches the FMOC group to the AMPA molecule, forming a fluorescent and UV-active derivative that is more readily analyzed by techniques like HPLC and LC-MS.[1] The reaction is typically carried out in an alkaline environment, often using a borate buffer, to facilitate the nucleophilic attack of the amine on the FMOC-Cl.[2][3]
Q2: What are the common causes of low yield in this compound derivatization?
Low yield in this compound derivatization can be attributed to several factors:
-
Suboptimal pH: The reaction is highly pH-dependent. An incorrect pH can lead to incomplete derivatization or degradation of the FMOC reagent.[2]
-
Hydrolysis of FMOC-Cl: FMOC-Cl can react with water (hydrolyze) to form FMOC-OH, which is unreactive towards amines. This side reaction competes with the desired derivatization reaction and reduces the amount of available reagent.[4][5]
-
Insufficient FMOC-Cl: An inadequate amount of the derivatizing agent will result in an incomplete reaction. An excess of FMOC-Cl is generally recommended.[6]
-
Degradation of the FMOC-AMPA derivative: The formed FMOC-AMPA derivative can be unstable under certain conditions, particularly in a highly basic medium over extended periods.[3]
-
Impurities in the sample: Other primary and secondary amines in the sample can compete with AMPA for the FMOC-Cl reagent, leading to a lower yield of the desired product.
-
Poor reagent quality: Degradation of FMOC-Cl due to improper storage (exposure to moisture and heat) can significantly reduce its reactivity.[7]
Q3: How can I confirm if the derivatization reaction has occurred?
The success of the derivatization can be confirmed by chromatographic techniques such as HPLC with UV or fluorescence detection. The FMOC-AMPA derivative will have a different retention time compared to the underivatized AMPA. The presence of the fluorenyl group allows for detection at around 265 nm (UV) and fluorescence emission at approximately 310 nm (with excitation at 265 nm).[8] Mass spectrometry (MS) can also be used to confirm the formation of the desired product by identifying its specific mass-to-charge ratio.
Q4: What is the role of the borate buffer in the reaction?
The borate buffer serves to maintain an alkaline pH (typically between 8 and 11.4), which is necessary for the derivatization reaction to proceed efficiently.[2][9] The basic conditions deprotonate the primary amine group of AMPA, making it a stronger nucleophile that can readily attack the FMOC-Cl.
Troubleshooting Guide for Low Derivatization Yield
This guide provides a systematic approach to identifying and resolving issues leading to low yield in this compound derivatization.
Diagram: Troubleshooting Workflow for Low this compound Derivatization Yield
Caption: A flowchart outlining the systematic steps for troubleshooting low yield in this compound derivatization.
Troubleshooting Table
| Observation | Potential Cause | Recommended Action |
| Low or no product peak in chromatogram | Incomplete derivatization reaction. | 1. Verify pH: Ensure the reaction pH is within the optimal range of 9-10 using a borate buffer.[10] 2. Check FMOC-Cl: Use fresh, high-quality FMOC-Cl. Old or improperly stored reagent may be hydrolyzed.[7] 3. Increase FMOC-Cl concentration: A molar excess of FMOC-Cl to AMPA is necessary to drive the reaction to completion.[11] |
| Multiple unknown peaks in chromatogram | Side reactions or impurities. | 1. Hydrolysis of FMOC-Cl: Minimize reaction time and avoid excessively high temperatures to reduce the formation of FMOC-OH.[4] 2. Sample matrix interference: Clean up the sample to remove other primary or secondary amines that can react with FMOC-Cl. 3. Di- and tri-peptide formation: This is a known issue when preparing FMOC-amino acids and can be minimized by using alternative derivatizing agents like Fmoc-OSu or by carefully controlling reaction conditions.[12] |
| Decreasing product peak over time | Instability of the FMOC-AMPA derivative. | 1. Acidify after derivatization: After the reaction is complete, add an acid (e.g., phosphoric acid or formic acid) to lower the pH and stabilize the derivative.[3][13] 2. Analyze promptly: Analyze the derivatized sample as soon as possible, or store at 4°C in the dark.[8] |
| High background or baseline noise | Excess FMOC-Cl or its hydrolysis product (FMOC-OH). | 1. Quench excess FMOC-Cl: Add a primary amine scavenger like 1-aminoadamantane (ADAM) after the derivatization is complete.[2] 2. Liquid-liquid extraction: Use a non-polar solvent (e.g., diethyl ether or pentane) to extract and remove excess FMOC-Cl and FMOC-OH. |
Experimental Protocols
Standard Protocol for this compound Derivatization
This protocol provides a general procedure for the derivatization of AMPA with FMOC-Cl for subsequent HPLC analysis.
-
Sample Preparation:
-
Prepare a standard solution of AMPA in deionized water.
-
For experimental samples, perform necessary extraction and cleanup steps to isolate AMPA and minimize interfering substances.
-
-
Reagent Preparation:
-
Borate Buffer (0.2 M, pH 9.5): Dissolve an appropriate amount of sodium borate in deionized water and adjust the pH with sodium hydroxide or hydrochloric acid.
-
FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. This solution should be prepared fresh.
-
-
Derivatization Procedure:
-
In a reaction vial, mix your AMPA sample/standard with the borate buffer. A common ratio is 1:2 (v/v) of sample to buffer.[2]
-
Add the FMOC-Cl solution to the mixture. A typical ratio is 1:1 (v/v) of the buffered sample to the FMOC-Cl solution.[2]
-
Vortex the mixture for 30-60 seconds.
-
Allow the reaction to proceed at room temperature for a specified time, typically ranging from 5 to 60 minutes.[2][14]
-
-
Reaction Quenching (Optional but Recommended):
-
To remove excess FMOC-Cl, add a quenching reagent such as 1-aminoadamantane (ADAM).[2]
-
Alternatively, perform a liquid-liquid extraction with a non-polar solvent like diethyl ether.
-
-
Stabilization and Analysis:
-
Acidify the reaction mixture to a pH below 7 with an acid like phosphoric acid to stabilize the FMOC-AMPA derivative.[3]
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound derivatization, compiled from various studies.
Table 1: Influence of pH on Derivatization Efficiency
| pH | Observation | Reference |
| < 8.0 | Low derivatization yield. | [2] |
| 9.0 - 10.0 | Optimal range for the reaction. | [10][15] |
| 11.4 | Improved derivatization for some amino acids, but may increase FMOC-Cl hydrolysis. | [9] |
Table 2: Molar Ratio of FMOC-Cl to Analyte
| Molar Ratio (FMOC-Cl : Analyte) | Observation | Reference |
| 1:1 | Low yield of derivatized product. | |
| 5.5:1 | Good reproducibility for a range of amino acids. | [10] |
| 10:1 to 300:1 | Linear calibration curves observed. | [9] |
Table 3: Reaction Time and Temperature
| Reaction Time | Temperature | Observation | Reference |
| 5 - 20 minutes | Room Temperature | Sufficient for complete derivatization in many cases. | [2][10] |
| 40 minutes | Room Temperature | Optimal for some applications, but derivative stability should be monitored. | [3][9] |
| 4 hours | 40°C | Used for complete derivatization in complex matrices. | [14] |
Signaling Pathways and Logical Relationships
Diagram: Chemical Pathway of this compound Derivatization and Side Reaction
Caption: The desired reaction of AMPA with FMOC-Cl to form the derivative, and the competing hydrolysis side reaction.
Diagram: Relationship Between Reaction Parameters and Yield
Caption: A logical diagram illustrating the influence of key reaction parameters on the final derivatization yield.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. ikm.org.my [ikm.org.my]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glyphosate/glycine FMOC troubleshooting for HPLC - Chromatography Forum [chromforum.org]
Common problems in Fmoc solid-phase peptide synthesis and solutions.
Welcome to the technical support center for Fmoc solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you achieve successful peptide synthesis.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common problems in Fmoc-SPPS.
Problem 1: Incomplete Fmoc Deprotection
Symptom: The Kaiser test is negative (yellow/colorless beads) or shows a weak positive result after the deprotection step.[1][2] This indicates the presence of a significant number of protected N-terminal amines, which will prevent the next amino acid from coupling, leading to deletion sequences.[1]
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| Peptide Aggregation | Use a stronger deprotection solution, switch to a different solvent, or employ aggregation-disrupting additives.[3][4][5] | Protocol 1: Modified Deprotection for Aggregated Peptides |
| Introduce backbone-protecting groups like Hmb or Dmb every 6-7 residues.[4] | Protocol 2: Incorporation of Backbone-Protecting Groups | |
| Synthesize on a low-substitution resin or a different resin type (e.g., TentaGel).[3] | - | |
| Steric Hindrance | Increase the deprotection time or perform a double deprotection. | Protocol 3: Double Deprotection |
| Use a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.[5] Caution: DBU can catalyze aspartimide formation.[5] | Protocol 4: DBU-Mediated Deprotection | |
| Suboptimal Reagents | Ensure the piperidine solution is fresh and not degraded.[1] | - |
Problem 2: Poor Coupling Efficiency
Symptom: The Kaiser test is positive (blue/purple beads) after the coupling step, indicating the presence of unreacted primary amines.[6] This leads to the formation of deletion sequences.
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| Peptide Aggregation | Switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts.[3][7] | Protocol 5: Coupling in the Presence of Chaotropic Salts |
| Use a "Magic Mixture" solvent system.[4] | Protocol 6: Coupling with "Magic Mixture" | |
| Increase the coupling temperature.[3] | - | |
| Steric Hindrance | Perform a double coupling.[6] | Protocol 7: Double Coupling |
| Use a more potent coupling reagent (e.g., HATU, HCTU).[8] | - | |
| Increase the equivalents of amino acid and coupling reagents.[6] | - | |
| Difficult Amino Acids | Certain amino acids like His, Thr, Arg, Val, and Ile can be difficult to couple.[9] Use specialized coupling protocols or extended reaction times. | - |
Problem 3: Peptide Aggregation
Symptom: The resin beads appear shrunken or clumped.[3][4] In continuous-flow synthesis, a flattened and broadened UV deprotection peak is observed.[4] Aggregation can lead to both incomplete deprotection and poor coupling.[3]
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| Hydrophobic Sequences | Sequences with stretches of hydrophobic amino acids (e.g., Ala, Val, Ile) are prone to aggregation.[4] | - |
| Inter/Intra-chain Hydrogen Bonding | Disrupt hydrogen bonding by switching to solvents like NMP or adding DMSO.[3] | - |
| Incorporate pseudoprolines or depsipeptides to disrupt secondary structures.[3] | Protocol 8: Pseudoproline-Mediated Synthesis | |
| Use chaotropic salts or nonionic detergents.[3][4] | Protocol 5: Coupling in the Presence of Chaotropic Salts | |
| Perform the synthesis at a higher temperature or use microwave irradiation.[3] | - |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Fmoc-SPPS and how can they be minimized?
A1: Several side reactions can occur during Fmoc-SPPS. Here are some of the most common ones and their solutions:
| Side Reaction | Description | Prevention/Minimization |
| Aspartimide Formation | Cyclization of aspartic acid residues, especially when followed by Gly, Asn, or Ser, leading to a mixture of α- and β-aspartyl peptides and piperidide adducts.[10] This is a major issue in the synthesis of long peptides.[10] | Add HOBt to the piperidine deprotection solution.[3] Use of piperazine as the deprotecting agent can also reduce this side reaction.[11] Backbone protection with Hmb can completely suppress aspartimide formation.[11] |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide after Fmoc removal, leading to chain termination. This is particularly prevalent when Proline is one of the first two residues.[3] | Synthesize on a 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[3] |
| Racemization | Epimerization of amino acids, particularly C-terminal Cysteine, can occur under basic conditions.[10][11] | Using piperazine with 0.1M HOBt can significantly reduce racemization of C-terminal Cysteine.[11] For Cys-containing peptides, coupling with DIPCDI/HOBt or DIPCDI/Oxyma can minimize racemization. |
| 3-(1-Piperidinyl)alanine Formation | Occurs with C-terminal Cysteine where the protected sulfhydryl group is eliminated, followed by the addition of piperidine.[3] | Using a sterically bulky trityl protecting group on Cysteine can minimize this side reaction.[3] |
Q2: How do I choose the right cleavage cocktail?
A2: The choice of cleavage cocktail depends on the amino acid composition of your peptide. The goal is to efficiently cleave the peptide from the resin and remove side-chain protecting groups while minimizing side reactions caused by reactive cationic species generated during this process.[12] Scavengers are added to the trifluoroacetic acid (TFA) to trap these reactive species.[12]
| Peptide Contains | Recommended Scavengers in TFA | Rationale |
| Arg(Pmc/Pbf), Trp, Met, Cys | TFA/TIS/H₂O (95:2.5:2.5) | TIS is an effective scavenger for the trityl cations from Cys(Trt) and prevents reattachment.[13] |
| Trp(Boc) | TFA/TIS/H₂O (95:2.5:2.5) | The Boc protecting group on Trp minimizes side reactions.[12] |
| Multiple t-butyl protected residues, Cys | TFA/water/phenol/thioanisole/EDT (Reagent K) [82.5:5:5:5:2.5] | A more robust cocktail for complex peptides.[12] |
| Asn(Trt), Gln(Trt), His(Trt) | May require extended cleavage times.[14] | The trityl groups on these residues can be harder to remove. |
Q3: How can I monitor the progress of deprotection and coupling reactions?
A3: Several methods are available to monitor the completeness of these critical steps:
-
Kaiser Test (Ninhydrin Test): A qualitative colorimetric test to detect free primary amines.[2][6] A positive result (blue/purple) after deprotection indicates successful Fmoc removal, while a negative result (yellow) after coupling indicates complete reaction.[1][6] Note that this test is not reliable for N-terminal proline.[2]
-
UV Monitoring: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene-piperidine adduct released during Fmoc deprotection.[2] This allows for real-time tracking and extension of the deprotection time if necessary.[2]
-
TNBS Test: Another colorimetric test for detecting primary amines.[2]
-
Chloranil Test: Used specifically for detecting secondary amines like proline.[2]
Experimental Protocols
Protocol 1: Modified Deprotection for Aggregated Peptides
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Treat the resin with 20% piperidine in NMP for 2 x 10 min.
-
Wash the resin with NMP (5 x 1 min).
Protocol 2: Incorporation of Backbone-Protecting Groups
-
At a suitable position in the peptide sequence (ideally every 6-7 residues), couple an Fmoc-(Dmb)Gly-OH or Fmoc-(Hmb)Gly-OH using standard coupling protocols (e.g., PyBOP/DIPEA).[4]
-
After Fmoc removal, the resulting secondary amine can be acylated, possibly requiring a stronger coupling reagent like HATU.[4]
-
The Dmb/Hmb group is removed during the final TFA cleavage.[4]
Protocol 3: Double Deprotection
-
Perform the standard deprotection step (e.g., 20% piperidine in DMF for 10 min).
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for another 10 min.
-
Wash the resin thoroughly with DMF.
Protocol 4: DBU-Mediated Deprotection
-
Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF.
-
Treat the resin with this solution for 5-10 min.
-
Wash the resin thoroughly with DMF.
Protocol 5: Coupling in the Presence of Chaotropic Salts
-
Prepare a 0.8 M solution of NaClO₄ or a 4 M solution of KSCN in DMF.[4]
-
Before coupling, wash the resin with the chaotropic salt solution for 2-5 minutes.[4]
-
Wash the resin thoroughly with DMF to remove the salt.[4]
-
Proceed with the standard coupling protocol.
Protocol 6: Coupling with "Magic Mixture" [4]
-
Prepare the "Magic Mixture" solvent: a 1:1:1 mixture of DCM/DMF/NMP containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate.[4]
-
Use this mixture as the solvent for your activated amino acid during the coupling step.[4]
Protocol 7: Double Coupling
-
Perform the initial coupling reaction for the standard duration (e.g., 1-2 hours).[4]
-
Drain the reaction solution and wash the resin with DMF.
-
Prepare a fresh solution of the activated amino acid and repeat the coupling step.[4]
-
Wash the resin and proceed to the next deprotection step.[4]
Protocol 8: Pseudoproline-Mediated Synthesis
-
Identify a Ser or Thr residue in your sequence that can be incorporated as part of a pseudoproline dipeptide.
-
Dissolve the Fmoc-protected pseudoproline dipeptide (5 eq.) and a coupling reagent (e.g., PyBOP, 5 eq.) in DMF or NMP.
-
Add DIPEA (10 eq.) and mix.
-
Immediately add the solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
The native Ser/Thr residue is regenerated during the final TFA cleavage.
Visual Guides
Caption: A workflow for troubleshooting common issues in an SPPS cycle.
Caption: Key side reactions in Fmoc-SPPS and their prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
Optimizing Fmoc-Cl Derivatization of Aminomethylphosphonic Acid: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 9-fluorenylmethylchloroformate (Fmoc-Cl) derivatization of aminomethylphosphonic acid (AMPA).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Fmoc-Cl derivatization of AMPA.
| Problem | Possible Causes | Solutions |
| Low or No Derivatization of AMPA | - Incorrect pH: The reaction is highly pH-dependent and requires alkaline conditions.[1][2] - Insufficient Reagent Concentration: The molar ratio of Fmoc-Cl to AMPA may be too low.[3][4] - Suboptimal Temperature: The reaction kinetics may be too slow at ambient temperature. - Metal Ion Interference: Divalent cations can chelate with AMPA, hindering the reaction.[1][2] - Reagent Degradation: Fmoc-Cl is sensitive to moisture and can hydrolyze over time. | - Optimize Borate Buffer: Ensure the borate buffer concentration is adequate (e.g., 0.05 M to 200 mmol L⁻¹) and the final reaction pH is between 9 and 11.4.[4][5] - Increase Fmoc-Cl Concentration: Use a significant molar excess of Fmoc-Cl. Ratios of Fmoc-Cl to total amino acid can range from 10:1 to 300:1.[4] A concentration of 2.5 mM Fmoc-Cl has been used successfully.[1][2] - Increase Reaction Temperature: Consider performing the reaction at an elevated temperature, for instance, 40°C or 60°C, to improve the reaction rate.[2][6] - Add a Chelating Agent: The addition of EDTA (e.g., 1% w/v) is critical to chelate metal ions and improve reproducibility.[1][2] - Use Fresh Reagents: Prepare Fmoc-Cl solutions fresh in an anhydrous solvent like acetonitrile.[7] |
| Poor Reproducibility and Inconsistent Peak Areas | - Metal Ion Chelation: As mentioned above, metal ions can lead to inconsistent results.[1][2] - Adsorption to Glassware: The derivatized AMPA can adsorb to glass surfaces.[4][8] - Incomplete Reaction: Variation in reaction time or temperature can lead to incomplete and variable derivatization. | - Incorporate EDTA: Consistently use EDTA in your reaction mixture to minimize metallic chelation.[2] - Use Deactivated Glassware: Employ silanized or deactivated glass vials to prevent adsorption.[8] Plastic vials can also be an alternative.[4] - Standardize Reaction Conditions: Precisely control the reaction time and temperature. A 4-hour derivatization period has been shown to be effective.[1][2] |
| Peak Tailing for Fmoc-AMPA in HPLC | - Secondary Interactions with Column: The phosphonic acid moiety can interact with the silica backbone of the HPLC column. - Suboptimal Mobile Phase: The pH or composition of the mobile phase may not be ideal for the analyte. - Column Overload: Injecting too concentrated a sample can lead to peak asymmetry. | - Use a Suitable Column: Consider a column specifically designed for polar compounds or use an end-capped C18 column. - Optimize Mobile Phase: Adjust the pH of the mobile phase. Increasing the column temperature (e.g., to 40°C) may also improve peak shape.[9] - Dilute Sample: Try diluting the sample before injection. |
| Presence of Multiple or Unexpected Peaks | - Fmoc-Cl Hydrolysis: Excess Fmoc-Cl can hydrolyze to Fmoc-OH, which may appear as a large peak in the chromatogram.[4] - Formation of Byproducts: High concentrations of Fmoc-Cl can lead to the formation of oxides that interfere with detection.[2] | - Wash Step: After derivatization, a wash step with a non-polar solvent like diethyl ether can remove excess Fmoc-Cl and its hydrolysis product.[5] - Optimize Reagent Concentration: Avoid using an excessive concentration of Fmoc-Cl. Concentrations above 2.5 mM may lead to oxide formation.[2] - Reaction Quenching: Stop the reaction by adding an acid, such as phosphoric acid, to lower the pH.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the Fmoc-Cl derivatization of AMPA?
A1: The derivatization reaction requires alkaline conditions to proceed efficiently. A pH in the range of 9 to 11.4 is generally recommended.[4][8] This is typically achieved using a borate buffer.[1][2][5]
Q2: What is the recommended concentration of Fmoc-Cl?
A2: A molar excess of Fmoc-Cl is necessary to ensure complete derivatization. Successful derivatization has been reported with Fmoc-Cl concentrations around 2.5 mM.[1][2] The optimal concentration can depend on the concentration of AMPA in the sample.
Q3: How long should the derivatization reaction be carried out?
A3: Reaction times can vary from a few minutes to overnight, depending on the specific protocol and reaction conditions.[3][9] A 4-hour derivatization period at 40°C has been shown to lead to complete derivatization.[2] Shorter times of around 1 hour have also been reported.[5]
Q4: Is it necessary to heat the reaction mixture?
A4: While the reaction can proceed at room temperature, heating can increase the reaction rate and ensure completion. Temperatures of 40°C or 60°C have been used in various protocols.[2][6]
Q5: Why is EDTA added to the reaction mixture?
A5: EDTA is a chelating agent that binds to metal ions present in the sample or reagents. These metal ions can interfere with the derivatization reaction by forming complexes with AMPA. The addition of EDTA is critical for minimizing metallic chelation and ensuring reproducible results.[1][2]
Q6: How can I remove excess Fmoc-Cl after the reaction?
A6: Excess Fmoc-Cl and its hydrolysis product, Fmoc-OH, can be removed by a liquid-liquid extraction step. Washing the reaction mixture with a non-polar solvent such as diethyl ether is an effective method.[5]
Q7: My derivatized AMPA peak is tailing during HPLC analysis. What can I do?
A7: Peak tailing can be caused by interactions between the phosphonic acid group of AMPA and the stationary phase of the HPLC column. Increasing the column temperature (e.g., to 40°C) can help improve the peak shape.[9] You can also try adjusting the mobile phase composition and pH or using a different type of HPLC column.
Experimental Protocols
Protocol 1: Standard Fmoc-Cl Derivatization of AMPA
This protocol is a synthesis of commonly used methods for the derivatization of AMPA for HPLC analysis.
-
Reagent Preparation:
-
Derivatization Procedure:
-
In a deactivated glass vial, combine your aqueous AMPA sample, 1% EDTA solution, and 0.05 M borate buffer.
-
Add the freshly prepared 2.5 mM Fmoc-Cl solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath at 40°C for 4 hours in the dark.[2]
-
-
Reaction Termination and Cleanup:
-
To stop the derivatization, add a small volume of phosphoric acid to lower the pH.[2]
-
(Optional) To remove excess Fmoc-Cl, add an equal volume of diethyl ether, vortex, and allow the layers to separate. Collect the aqueous layer for analysis.[5]
-
Filter the final solution through a 0.2 µm syringe filter into an autosampler vial for HPLC analysis.
-
Summary of Key Reaction Parameters
The following table summarizes the range of quantitative parameters reported in the literature for the successful Fmoc-Cl derivatization of AMPA.
| Parameter | Value/Range | Reference |
| Borate Buffer Concentration | 0.05 M - 200 mmol L⁻¹ | [5] |
| Reaction pH | 9.0 - 11.4 | [4][8] |
| Fmoc-Cl Concentration | 1.5 mM - 2.5 mM | [1][2][10] |
| EDTA Concentration | 1% (w/v) | [1][2] |
| Reaction Temperature | Room Temperature - 60°C | [6][9] |
| Reaction Time | 5 minutes - 4 hours | [2][3] |
Visualizations
Caption: Experimental workflow for Fmoc-Cl derivatization of AMPA.
Caption: Reaction pathway for the derivatization of AMPA with Fmoc-Cl.
References
- 1. HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization - American Chemical Society [acs.digitellinc.com]
- 2. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatization with FMOC-Cl - Chromatography Forum [chromforum.org]
- 9. Glyphosate/glycine FMOC troubleshooting for HPLC - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Solid-Phase Peptide Synthesis (SPPS)
Welcome to the Technical Support Center for Fmoc-Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize peptide synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency in Fmoc-SPPS?
A1: Low coupling efficiency in Fmoc-SPPS can stem from several factors. Key areas to investigate include:
-
Incomplete Fmoc Deprotection: The N-terminal Fmoc group may not be fully removed, preventing the subsequent amino acid from coupling efficiently.[1]
-
Inefficient Coupling: The carboxylic acid of the incoming Fmoc-amino acid may not have coupled completely to the N-terminus of the growing peptide chain on the resin.[1]
-
Peptide Aggregation: Inter- or intra-chain hydrogen bonding can lead to peptide aggregation on the solid support, especially in longer peptide sequences (typically over 12 amino acids), hindering reagent accessibility.[1][2]
-
Steric Hindrance: The growing peptide chain can become sterically hindered, making subsequent couplings more difficult.[1][3] The large Fmoc protecting group can also contribute to this crowding.[1]
-
Side Reactions: Undesirable chemical reactions can lead to the formation of byproducts and a reduction in the yield of the target peptide.[1]
Q2: How can I monitor the completion of a coupling reaction?
A2: The most common method for monitoring coupling completion is the Kaiser test , a qualitative colorimetric test that detects free primary amines on the resin.[4] A positive result (blue color) indicates incomplete coupling, while a negative result (colorless or yellowish) suggests the reaction is complete.[4] It's important to note that the Kaiser test is not reliable for N-terminal proline residues, in which case the Isatin or Chloranil test should be used.[4] Additionally, real-time monitoring techniques are emerging, such as those based on conductivity changes or computer vision to track colorimetric changes in the reaction.[5][6][7]
Q3: What should I do if I observe an unexpected color change during the coupling step?
A3: A color change during the coupling step is not always indicative of a problem and can be common in Fmoc-SPPS.[4] However, a significant deviation from the expected color may suggest an underlying issue. Common causes for unexpected color changes include impurities in reagents or solvents (especially DMF), or the degradation of the coupling reagents or the Fmoc-amino acid itself.[4] It is recommended to use fresh, high-purity, peptide-synthesis-grade solvents and reagents.[4]
Q4: When should I consider performing a "double coupling"?
A4: A double coupling, which involves repeating the coupling step with a fresh solution of activated amino acid, is a useful strategy when a coupling reaction is known to be difficult or when a monitoring test (like the Kaiser test) indicates an incomplete reaction.[1][8] This is particularly common for sterically hindered amino acids or within sequences prone to aggregation.[8]
Troubleshooting Guide
Issue 1: Incomplete Coupling (Positive Kaiser Test)
If you observe a positive Kaiser test after a coupling step, it indicates the presence of unreacted primary amines, signifying an incomplete reaction.
Troubleshooting Workflow for Incomplete Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Preventing Aggregation in Fmoc Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with peptide aggregation during Fmoc solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why does it occur during Fmoc SPPS?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily driven by the formation of intermolecular hydrogen bonds.[1][2] This leads to the formation of stable secondary structures, most commonly β-sheets, which can render the N-terminal amine of the peptide inaccessible for subsequent coupling and Fmoc deprotection steps.[1][3] Aggregation is highly dependent on the peptide sequence and typically becomes more pronounced as the peptide chain elongates, especially after the fifth or sixth residue.[1][2]
Q2: Which peptide sequences are particularly prone to aggregation?
A2: Sequences rich in hydrophobic amino acids such as valine (Val), isoleucine (Ile), leucine (Leu), and alanine (Ala) have a high tendency to aggregate.[1][3] Additionally, amino acids capable of forming intra-chain hydrogen bonds, like glutamine (Gln), serine (Ser), and threonine (Thr), can also contribute to aggregation and create "difficult sequences".[1][4]
Q3: How can I identify if aggregation is occurring during my synthesis?
A3: A common physical sign of aggregation is the shrinking or collapse of the resin beads, as the intermolecular hydrogen bonding pulls the peptide chains together.[2] In automated synthesizers that monitor UV absorbance during Fmoc deprotection, a broadening and flattening of the piperidine-dibenzofulvene adduct peak is a strong indicator of aggregation.[4] Furthermore, incomplete coupling or deprotection reactions, as indicated by a positive Kaiser test after coupling or a negative (or weak) Kaiser test after deprotection, can also signal an aggregation problem.[5]
Q4: What are the main strategies to overcome peptide aggregation?
A4: The primary strategies to combat peptide aggregation fall into three main categories:
-
Chemical Modification of the Peptide Backbone: This involves incorporating structure-disrupting elements like pseudoproline dipeptides or backbone-protecting groups (e.g., Dmb or Hmb).[2][6]
-
Modification of Synthesis Conditions: This includes altering parameters such as temperature (microwave heating), solvent composition, and the use of chaotropic salts.[2][6]
-
Post-synthesis Solubilization: This involves using specific solvent systems to dissolve aggregated peptides after cleavage from the resin to facilitate purification.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to peptide aggregation.
Diagram: Troubleshooting Workflow for Peptide Aggregation
Caption: A flowchart to guide researchers in troubleshooting peptide aggregation during SPPS.
Data Presentation: Efficacy of Aggregation Prevention Strategies
The following tables summarize quantitative data on the effectiveness of various methods for preventing peptide aggregation.
Table 1: Comparison of Microwave vs. Conventional Heating for the Synthesis of a Difficult 15-mer Peptide
| Synthesis Condition | Purity of Crude Peptide (%) | Reference |
| Conventional Heating (Room Temp) | <10 | [1][6] |
| Microwave Heating (86°C) | >70 | [1][6] |
| Conventional Heating (86°C) | >70 | [1][6] |
Table 2: Impact of Pseudoproline Dipeptides on the Synthesis of a Difficult Sequence
| Peptide Sequence | Synthesis Strategy | Outcome | Crude Purity (%) | Reference |
| Difficult 10-mer | Standard Fmoc-SPPS | Synthesis failed, complex mixture of truncated peptides | <5 | [7] |
| Difficult 10-mer | With Pseudoproline Dipeptide | Successful synthesis of the desired peptide | >80 | [7] |
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (5 equivalents)
-
Coupling reagent (e.g., HATU) (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.[8]
-
Coupling: Add the activated pseudoproline dipeptide solution to the resin and agitate for 1-2 hours at room temperature.[8]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added dipeptide.
Protocol 2: Use of 2-Hydroxy-4-methoxybenzyl (Hmb)-Protected Amino Acids
This protocol describes the incorporation of an Hmb-protected amino acid to prevent backbone aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-AA(Hmb)-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3 equivalents)
-
DMF
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Activation: In a separate vessel, dissolve the Fmoc-AA(Hmb)-OH and HOBt in DMF. Add DIC and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated Hmb-protected amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Use the Kaiser test to monitor the reaction progress. Due to the hindered nature of the coupling, extended reaction times or a second coupling may be necessary.
-
Washing: Thoroughly wash the resin with DMF.
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol. The Hmb group is stable to piperidine and will be removed during the final TFA cleavage.
Visualizations
Diagram: Mechanism of Peptide Aggregation and Prevention
Caption: Illustration of peptide aggregation and the mechanism of preventative strategies.
References
- 1. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with incomplete Nα-Fmoc deprotection during solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1][2] This prevents the subsequent coupling of the next amino acid, leading to the formation of deletion sequences, which are peptides missing one or more amino acids.[1][2] These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity of the final product.[1][2]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences, particularly those prone to aggregation (e.g., homo-oligomers of leucine or alanine), can physically prevent the deprotection reagent from accessing the Fmoc group.[1][3] The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[1][3]
-
Steric Hindrance: Bulky amino acid side chains or the presence of large modifications near the N-terminus can physically obstruct the deprotection reagent.[2]
-
Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine solution used for deprotection, can reduce efficiency.[1] Additionally, using inadequate reaction times, temperatures, or concentrations of the deprotection agent can lead to incomplete removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[1]
-
Resin Overloading: High loading of the initial amino acid on the resin can lead to steric hindrance between growing peptide chains, impeding reagent access.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods can be used to monitor the completeness of the deprotection step:
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[4] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.[4] A negative result (yellow or no color) suggests the Fmoc group is still attached.[4] However, this test is not reliable for N-terminal proline residues, which give a brownish-red color.[4]
-
UV Monitoring: The deprotection reaction releases a dibenzofulvene (DBF) molecule, which reacts with piperidine to form a DBF-piperidine adduct.[4] This adduct has a characteristic UV absorbance at approximately 301-312 nm.[4][5] By monitoring the absorbance of the solution flowing from the reaction vessel, you can track the progress of the deprotection reaction in real-time.[4][5] Automated peptide synthesizers often use this method to automatically extend deprotection times until the reaction is complete.[4][6]
-
Chloranil Test and TNBS Test: The Chloranil test is used for detecting secondary amines like proline, while the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another chromogenic assay for detecting primary amines.[4][7][8]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection, follow this stepwise guide to diagnose and resolve the issue.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Quantitative Data Summary
The efficiency of Fmoc deprotection can be influenced by the choice of base, its concentration, and the reaction conditions. The following tables summarize common deprotection cocktails and parameters for optimizing the process, especially for difficult sequences.
Table 1: Standard and Alternative Fmoc Deprotection Reagents
| Deprotection Reagent | Typical Concentration | Notes |
| Piperidine in DMF | 20% (v/v) | The most widely used and effective reagent.[9] |
| Piperidine in NMP | 20% (v/v) | Alternative solvent, can be beneficial for certain sequences.[10] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF | 2-5% (v/v) | A stronger, non-nucleophilic base.[9][11] Often used with a small amount of piperidine as a scavenger.[11] May increase the risk of side reactions like aspartimide formation.[9][12] |
| Piperazine in DMF/Ethanol | 5-10% (w/v) | An alternative to piperidine that can reduce diketopiperazine formation.[13][14] |
| 4-Methylpiperidine (4MP) in DMF | 20% (v/v) | Behaves similarly to piperidine.[14] |
Table 2: Optimization Parameters for Difficult Sequences
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Deprotection Time | 2 x 10 min | 2 x 20-30 min | Allows more time for the base to access sterically hindered or aggregated sites.[2] |
| Temperature | Room Temperature | 30-40°C | Increases the reaction rate, but should be used with caution to avoid side reactions.[2] |
| Reagent Concentration | 20% Piperidine in DMF | 30-50% Piperidine in DMF | A higher concentration of the base can improve deprotection efficiency for moderately hindered residues.[2] |
Key Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2][9]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]
-
First Deprotection: Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin-containing vessel, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 1-3 minutes.[15]
-
Drain: Remove the deprotection solution by filtration.[1]
-
Second Deprotection: Add a fresh batch of the deprotection solution and agitate for an additional 10-20 minutes.[1][2] For many protocols, a second, longer deprotection step is recommended to ensure completeness.[1]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-piperidine adduct.[1] The resin is now ready for the next amino acid coupling step.
Protocol 2: Kaiser Test (Ninhydrin Test)
This test confirms the presence of free primary amines after deprotection.
-
Prepare Reagents:
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[1]
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
Visualization of Key Mechanisms
Caption: Mechanism of Fmoc deprotection by piperidine.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in Fmac Chemistry
Welcome to the technical support center for troubleshooting common side reactions in Fmoc solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Deletion and Truncation
Question: Why is my final peptide missing one or more amino acids (deletion sequences)?
Answer:
Deletion sequences are a common issue in SPPS and can arise from several factors that lead to incomplete coupling or deprotection steps.
Possible Causes & Solutions:
-
Incomplete Coupling: The most frequent cause is the failure of the incoming Fmoc-amino acid to couple completely to the N-terminus of the growing peptide chain. This is often due to:
-
Steric Hindrance: Coupling onto sterically hindered amino acids (e.g., Val, Ile, or N-methylated amino acids) can be difficult.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminus inaccessible.[1]
Solutions:
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.
-
Use Stronger Reagents: Switch to more potent coupling reagents like HATU or HCTU, especially for difficult couplings.[2]
-
Increase Reaction Time/Temperature: Prolonging the coupling time or using microwave-assisted synthesis can improve efficiency.[3][4]
-
Disrupt Aggregation: Use chaotropic salts (e.g., LiCl) or "difficult sequence" solvent mixtures (e.g., DCM/DMF/NMP with Triton X100) to break up secondary structures.[1] Incorporating backbone-protecting groups like Dmb or Hmb, or using pseudoproline dipeptides every sixth residue, can also prevent aggregation.[1]
-
-
Incomplete Fmoc Deprotection: If the Fmoc group is not completely removed, the N-terminus remains blocked, preventing the next amino acid from coupling.
Solution:
-
Extend the deprotection time or perform a second deprotection step.
-
Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh.
-
-
Monitoring Reactions: It is crucial to monitor the completion of coupling and deprotection steps. The Kaiser test is a reliable method for this.
Question: What is the Kaiser test and how do I perform it?
Answer:
The Kaiser test is a highly sensitive qualitative colorimetric assay used to detect free primary amines on the resin.[5][6] A positive result (intense blue color) after a coupling step indicates that the reaction is incomplete. It is not reliable for secondary amines like proline.[6][7]
Experimental Protocol: The Kaiser Test
Objective: To qualitatively detect the presence of free primary amines on the peptide-resin.
Reagents: [6]
-
Solution A: 1.0 mL of a 0.01M KCN aqueous solution diluted with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
-
Collect a small sample of resin beads (10-15) in a small test tube.
-
Add 2-3 drops of each Solution A, B, and C to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpreting Results:
| Observation | Interpretation | Recommended Action |
| Resin and solution are colorless to light yellow | Negative: Coupling is complete. | Proceed to the next deprotection step. |
| Resin and solution are intense blue | Positive: Coupling is incomplete. | Recouple using fresh reagents. |
| Solution is light blue but beads are dark blue | Positive: Coupling is incomplete. | Recouple using fresh reagents. |
Category 2: Cyclization Reactions
Question: My peptide cleaved from the resin prematurely, especially after a Proline residue. What is happening?
Answer:
This is likely due to diketopiperazine (DKP) formation . It is a major side reaction that results in the cleavage and loss of the N-terminal dipeptide from the resin.[9]
Mechanism: The free N-terminal amine of the second amino acid attacks the carbonyl group of the first amino acid, forming a stable six-membered ring (a diketopiperazine) and cleaving the dipeptide from the resin. This reaction is particularly rapid when Proline is in the second position.[10][11]
How to Avoid DKP Formation:
-
Use Protected Dipeptides: Instead of coupling the second amino acid (e.g., Pro) and then the third, use a pre-formed, N-terminally protected dipeptide (e.g., Fmoc-AA₃-AA₂-OH). This bypasses the vulnerable dipeptide-resin stage.
-
Introduce the Third Amino Acid Quickly: Minimize the time between the deprotection of the second amino acid and the coupling of the third.
-
Use 2-Chlorotrityl Chloride Resin: This highly sterically hindered resin can help suppress DKP formation.[8]
Question: My peptide's mass spectrum shows a loss of 18 Da, and HPLC shows multiple peaks. What could be the cause?
Answer:
A mass loss of 18 Da (the mass of water) is a classic sign of aspartimide formation . This side reaction is particularly common in sequences containing Aspartic acid (Asp), especially Asp-Gly, Asp-Asn, and Asp-Arg motifs.[12][13]
Mechanism: During the basic conditions of Fmoc deprotection (piperidine treatment), the backbone amide nitrogen following the Asp residue attacks the Asp side-chain carboxyl group. This forms a five-membered succinimide ring, known as an aspartimide intermediate.[12][13] This intermediate is unstable and can be opened by nucleophiles (like piperidine or water), leading to a mixture of unwanted products, including α- and β-aspartyl peptides, which are often difficult to separate.[12][13] This process can also lead to racemization at the Asp residue.[13]
Strategies to Minimize Aspartimide Formation:
| Strategy | Description | Experimental Protocol / Note |
| Modify Deprotection | Use a weaker base or add an acid additive to the deprotection solution to reduce the propensity for cyclization. | Use 2-5% piperazine in DMF instead of piperidine.[14] Alternatively, add 0.1 M HOBt to the standard 20% piperidine/DMF solution.[15] |
| Side-Chain Protection | Use sterically bulky protecting groups on the Asp side chain to physically block the intramolecular attack. | Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(ODmab)-OH instead of the standard Fmoc-Asp(OtBu)-OH for susceptible sequences.[15] |
| Backbone Protection | Protect the backbone amide nitrogen of the residue following Asp to prevent it from acting as a nucleophile.[13] | For critical Asp-Xaa sequences (like Asp-Gly), use a pre-formed dipeptide building block with backbone protection, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH .[13] |
Category 3: Racemization & Epimerization
Question: My peptide shows diastereomeric impurities. How can I prevent racemization?
Answer:
Racemization, the conversion of an L-amino acid to a D/L mixture, can occur during the activation/coupling step, particularly for sensitive amino acids like Cysteine (Cys) and Histidine (His).[16] The extent of racemization is highly dependent on the coupling reagents and base used.[8][16]
Key Factors & Solutions:
-
Coupling Reagents: Some coupling reagents are more prone to causing racemization than others. Uronium/aminium salts (HBTU, TBTU) can cause racemization with sensitive residues, especially when excess base is used.[8]
-
Additives: The use of additives like HOBt or Oxyma Pure minimizes racemization by forming active esters that are less prone to epimerization.[2][17]
-
Base: The choice and amount of base are critical. Sterically hindered bases like DIPEA or collidine are generally preferred over NMM.[8][17] A large excess of base should always be avoided.
Quantitative Data: Effect of Coupling Reagents on Racemization
The following table summarizes the extent of racemization observed for sensitive amino acids when coupled with different reagent combinations.
| Amino Acid | Coupling Reagent / Base | % D-Isomer (Racemization) | Reference |
| Fmoc-L-His(Trt)-OH | HATU / DIPEA | High | [16] |
| HBTU / DIPEA | Moderate | [16] | |
| DIC / Oxyma | Low | [16] | |
| Fmoc-L-Cys(Trt)-OH | HATU / DIPEA | Moderate | [16] |
| HBTU / DIPEA | Moderate | [16] | |
| DIC / Oxyma | Negligible | [16] |
Recommendation: For coupling Cys or His, the use of DIC/Oxyma is strongly recommended to suppress racemization.[16]
Category 4: Side-Chain Modifications during Cleavage
Question: I see modifications on Trp, Met, or Cys residues after TFA cleavage. How can I protect them?
Answer:
During the final TFA cleavage step, protecting groups are removed, generating highly reactive carbocations (e.g., t-butyl cations). These cations can alkylate nucleophilic side chains of certain amino acids, leading to undesired modifications.[18]
Common Issues:
-
Tryptophan (Trp): Alkylation of the indole ring. Can also be oxidized.
-
Methionine (Met): Oxidation to methionine sulfoxide.[19]
-
Cysteine (Cys): Alkylation of the free thiol, leading to S-tert-butylation.[20]
-
Arginine (Arg): The Pbf and Pmc protecting groups can release sulfonyl species that modify Trp.[21]
Solution: Use a Scavenger Cocktail
To prevent these side reactions, scavengers must be added to the TFA cleavage cocktail to "trap" the reactive cations.[22] The choice of scavengers depends on the peptide sequence.
Experimental Protocol: TFA Cleavage Scavenger Cocktails
Objective: To select the appropriate scavenger cocktail to protect sensitive residues during final peptide cleavage from the resin.
| Scavenger Cocktail (v/v) | Target Residues Protected | When to Use |
| TFA / Water / TIS (95:2.5:2.5) | General Purpose | For peptides without sensitive residues (Trp, Met, Cys, Arg). |
| TFA / Water / EDT / TIS (92.5:2.5:2.5:2.5) | Trp, Met, Cys | "Reagent K". A robust, general-purpose cocktail for peptides containing Cys, Met, or Trp. EDT is a very effective scavenger. |
| TFA / Thioanisole / Water / EDT (90:5:3:2) | Arg(Mtr/Pmc/Pbf), Trp | Specifically for peptides containing Arg protected with sulfonyl-based groups to prevent sulfonation of Trp.[19] |
| TFA / DMS / m-cresol / Thioanisole (85:5:5:5) | Cys, Trp | Reduces S-tert-butylation of Cysteine.[20] |
Abbreviations: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), EDT (1,2-Ethanedithiol), DMS (Dimethyl sulfide).
Procedure:
-
Wash and dry the peptide-resin thoroughly.
-
Add the appropriate cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Incubate at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. peptide.com [peptide.com]
- 7. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 8. chempep.com [chempep.com]
- 9. mesalabs.com [mesalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bachem.com [bachem.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Cleavage Cocktails for Fmoc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage and deprotection steps of Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a cleavage cocktail in Fmoc-SPPS?
A1: In Fmoc-SPPS, the cleavage cocktail performs two critical functions simultaneously. First, it cleaves the synthesized peptide from the solid-phase resin support. Second, it removes the acid-labile side-chain protecting groups from the amino acid residues. This global deprotection process yields the final, unprotected peptide in solution. The most common and effective method involves a strong acid, typically trifluoroacetic acid (TFA).[1]
Q2: Why are scavengers essential components of a cleavage cocktail?
A2: During the acidic cleavage and deprotection process, highly reactive electrophilic carbocations are generated from the protecting groups (e.g., Trityl, t-Butyl) and the resin linker.[2] These cations can react with nucleophilic side chains of sensitive amino acids like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to unwanted modifications, side-product formation, and reduced purity.[1][3] Scavengers are nucleophilic reagents added to the cocktail to "trap" or "scavenge" these reactive cations before they can modify the peptide.[1]
Q3: How do I select the appropriate scavengers for my peptide sequence?
A3: The choice of scavengers is dictated by the amino acid composition of your peptide. Different scavengers are required to protect specific sensitive residues. Using a combination of scavengers is common to ensure comprehensive protection.
Table 1: Common Scavengers and Their Primary Targets
| Scavenger | Abbreviation | Typical % (v/v) | Primary Target Residues & Functions |
| Triisopropylsilane | TIS | 2.5 - 5% | An effective general scavenger for trityl (Trt) cations from Cys, His, Asn, and Gln. It also reduces methionine sulfoxide back to methionine. |
| Water | H₂O | 2.5 - 5% | Acts as a scavenger and is necessary for the hydrolysis of the ester linkage to the resin.[4] |
| 1,2-Ethanedithiol | EDT | 2.5% | A strong, though highly odorous, scavenger particularly effective for protecting Trp and Cys residues.[5] It helps keep Cys in a reduced state.[5] |
| Thioanisole | - | 5% | A sulfur-containing scavenger used to protect Trp and Met residues.[4] |
| Phenol | - | 5% | Protects Tyr and Trp residues from alkylation by carbocations.[2][4] |
Troubleshooting Guide
This guide addresses common problems encountered during peptide cleavage and provides systematic solutions.
Problem 1: Low or No Peptide Yield After Cleavage and Precipitation
| Possible Cause | Recommended Solution |
| Incomplete Cleavage from Resin | Extend Reaction Time: Standard cleavage time is 1-3 hours. For peptides with multiple arginine residues or other difficult-to-remove protecting groups (e.g., Arg(Pbf)), extend the time up to 4-6 hours.[4][6][7] Perform a small-scale trial and analyze the supernatant to optimize the time.[2] Increase TFA Concentration: Ensure the TFA concentration is sufficient (typically 95%). Residual DMF from synthesis washes can neutralize TFA, reducing cleavage efficiency.[8] Wash the resin thoroughly with DCM and dry it completely before adding the cocktail.[8] |
| Peptide is Partially Soluble in Precipitation Solvent | Check Supernatant: After precipitation with cold diethyl ether and centrifugation, carefully check the ether supernatant for your peptide.[2] Optimize Precipitation: If the peptide is present in the supernatant, recover it by evaporating the ether.[2] For small or hydrophilic peptides, try concentrating the TFA filtrate before adding cold ether.[2][4] Alternatively, use a 1:1 mixture of ether and pentane.[2] |
| Reattachment of Peptide to Resin | Use Appropriate Scavengers: Peptides with C-terminal Trp, Tyr, or Met are particularly susceptible to reattachment to resin-bound cations.[3][6] Ensure your cleavage cocktail contains effective scavengers like TIS.[6] |
Problem 2: Presence of Unexpected Impurities or Side-Products in Crude Peptide
| Possible Cause | Recommended Solution |
| Alkylation of Sensitive Residues (Trp, Cys, Met, Tyr) | Optimize Scavenger Cocktail: This is the most common cause and is due to insufficient or inappropriate scavengers.[2] Select scavengers based on your peptide's sequence (see Table 1). For peptides with multiple sensitive residues, a robust cocktail like Reagent K is recommended.[4] Use Fresh Reagents: Always prepare cleavage cocktails fresh using high-quality TFA and new scavengers, as old or degraded scavengers can be ineffective.[4][6] |
| Incomplete Deprotection of Side-Chains | Extend Cleavage Time: Some protecting groups, particularly on arginine (Pbf, Mtr), can be slow to remove.[4][7] If mass spectrometry indicates the presence of protecting groups, increase the cleavage duration. If not complete after 6 hours, precipitate the peptide and repeat the cleavage with fresh reagents.[7] |
| Oxidation of Met or Cys | Use Reducing Agents & Inert Atmosphere: The thioether of Met can be oxidized to sulfoxide, and the thiol of Cys can form disulfides.[4][5] Include a reducing scavenger like EDT or DTT in the cocktail and perform the cleavage under an inert atmosphere (nitrogen or argon).[4][5] |
| Aspartimide Formation | Modify Synthesis Strategy: This side reaction is sequence-dependent (commonly at Asp-Gly or Asp-Ser sequences) and occurs during synthesis, not cleavage. If suspected, consider using a different protecting group strategy for Aspartic Acid during the synthesis phase.[4] |
Logical Workflow for Troubleshooting Cleavage Issues
Caption: Troubleshooting decision tree for common peptide cleavage issues.
Data Presentation: Cleavage Cocktail Performance
The selection of a cleavage cocktail directly impacts the purity of the crude peptide. The following tables summarize common cleavage cocktails and their recommended applications.
Table 2: Standard Cleavage Cocktails for Fmoc-SPPS
| Cocktail Name | Composition (v/v/v) | Recommended Use & Remarks |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | A general, non-malodorous cocktail suitable for most sequences without sensitive residues like Trp, Met, or Cys.[1] Very effective for quenching trityl cations. |
| TFA / TIS / H₂O / EDT | 92.5 : 2.5 : 2.5 : 2.5 | Recommended for peptides containing Cys to prevent oxidation and side reactions.[5] EDT is odorous. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A robust, universal cocktail for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[1][4][9] Recommended when Arg(Mtr/Pmc) protecting groups are used.[6] |
| TFA / H₂O | 95 : 5 | Suitable only for peptides without any sensitive residues (Trp, Met, Cys, Tyr) or Arg. Risk of side reactions is high.[6] |
Decision Workflow for Scavenger Selection
Caption: Decision workflow for selecting cleavage cocktail scavengers.
Experimental Protocols
Protocol 1: Standard Peptide Cleavage and Deprotection
This protocol describes a general procedure for cleaving a peptide from the resin using a TFA-based cocktail.
Materials:
-
Dried Peptidyl-Resin
-
High-purity Trifluoroacetic Acid (TFA)
-
Scavengers (e.g., TIS, H₂O, EDT, as determined by peptide sequence)
-
Dichloromethane (DCM)
-
Cold (4°C) Diethyl Ether (peroxide-free)
-
Reaction vessel with a frit (e.g., a sintered glass funnel)
-
Nitrogen or Argon gas line
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Transfer the dried peptidyl-resin (e.g., 100 mg) to a suitable reaction vessel. Wash the resin extensively with DCM (3 x 5 mL) to remove any residual DMF and swell the resin. Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.[8]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the fresh cleavage cocktail immediately before use.[6] For example, to prepare 2 mL of TFA/TIS/H₂O (95:2.5:2.5), mix 1.9 mL of TFA, 0.05 mL of TIS, and 0.05 mL of deionized water.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin (a general guideline is 10-20 mL per gram of resin).[4] Ensure the resin is fully submerged and suspended.
-
Incubation: Gently agitate or stir the mixture at room temperature for 2-3 hours. The reaction time may need to be extended for complex peptides.[4]
-
Peptide Isolation: Filter the resin from the cleavage mixture and collect the TFA filtrate, which contains the cleaved peptide, into a clean centrifuge tube.[2] Wash the resin twice more with a small volume of fresh TFA or DCM and combine the filtrates.
-
Peptide Precipitation: Add the collected TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate (the peptide) should form.
-
Incubation: Incubate the mixture at a low temperature (e.g., 4°C or -20°C) for at least 30 minutes to maximize precipitation.[2]
-
Washing and Drying: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether supernatant. Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
General Cleavage Workflow Diagram
Caption: General workflow for peptide cleavage, deprotection, and isolation.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Fmoc Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of difficult peptide sequences using Fmoc chemistry.
Troubleshooting Guide: Dealing with Difficult Sequences
Q1: My peptide synthesis is failing or resulting in low yield and purity. What are the common causes?
Failed or low-yield peptide synthesis, particularly with "difficult sequences," is often due to the aggregation of the growing peptide chain on the solid support.[1][2][3] This aggregation can lead to poor solvation, which in turn causes incomplete Fmoc deprotection and inefficient coupling of the next amino acid, resulting in deletion sequences and other impurities.[2][3] Hydrophobic sequences are particularly prone to aggregation.[2][4] Another indicator of aggregation is the failure of the peptide-resin to swell properly.[2]
Q2: How can I detect if peptide aggregation or incomplete reactions are occurring during synthesis?
Several on-resin methods can be used to monitor the synthesis progress and detect potential issues:
-
Kaiser Test: This colorimetric test is widely used to detect the presence of free primary amines.[5] A positive result (blue/purple beads) after the deprotection step indicates successful Fmoc removal. A negative result (yellow/colorless beads) suggests an incomplete deprotection or a blocked N-terminus.[5]
-
Swelling Test: A noticeable decrease in the volume of the swollen peptidyl-resin after a coupling step can be an indication of peptide chain aggregation.[6]
Q3: What are the general strategies to overcome problems associated with difficult sequences?
Strategies to mitigate issues with difficult sequences can be broadly categorized into two main groups: modifications of external synthesis conditions and internal modifications to the peptide backbone.[7]
Below is a workflow to guide you through troubleshooting a failed synthesis.
Caption: A workflow for troubleshooting failed peptide syntheses.
FAQs: Solutions for Difficult Sequences
Q4: Which chemical additives and alternative solvents can I use to disrupt peptide aggregation?
Modifying the reaction environment can effectively disrupt the hydrogen bonding that causes aggregation.[2]
| Strategy | Principle of Action | Examples & Concentrations |
| Chaotropic Salts | Disrupt hydrogen bonds and secondary structures. | 0.4 M LiCl, 0.8 M NaClO₄, or 4 M KSCN in DMF.[2] |
| Alternative Solvents | Improve solvation of the peptide-resin. | N-methylpyrrolidone (NMP), Dimethylsulfoxide (DMSO).[2][8] |
| "Magic Mixture" | A powerful solvent mixture for hydrophobic peptides. | DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate.[7] |
| Detergents | Reduce aggregation through non-specific interactions. | 1% Triton X-100.[9] |
Q5: What are backbone modifications and how do they help in synthesizing difficult sequences?
Incorporating structural elements that disrupt the peptide backbone's hydrogen bonding capabilities is a highly effective strategy to prevent aggregation.[2][10]
Caption: Decision tree for selecting a backbone modification strategy.
| Modification | Description | When to Use |
| Pseudoproline Dipeptides | Dipeptides derived from Ser or Thr that introduce a "kink" in the peptide backbone, disrupting secondary structures.[2][11] The native structure is restored during TFA cleavage.[2] | In sequences containing Ser or Thr, introduced approximately every 6 residues if possible. |
| Dmb/Hmb Protected Amino Acids | 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups are attached to the backbone amide nitrogen, preventing hydrogen bonding.[2] These are removed during TFA cleavage.[2] | Particularly useful for sequences rich in Gly, Ala, or other hydrophobic residues where pseudoprolines cannot be used. |
| Depsipeptides (Iso-acyl Dipeptides) | An ester bond is formed instead of an amide bond, which disrupts aggregation.[10] A mild base treatment can rearrange it to the native peptide.[2] | Can be used when the peptide contains Ser or Thr residues.[2][10] |
Q6: Can changing the coupling reagent or reaction conditions improve the synthesis of a difficult sequence?
Yes, optimizing the coupling reaction is crucial. For difficult couplings, you can extend the reaction time, use a different activation method, or increase the temperature.[12]
| Coupling Reagent | Class | Advantages |
| PyBOP® | Phosphonium Salt | Rapid coupling, low racemization, and no carcinogenic byproducts. Well-suited for sterically hindered amino acids.[3] |
| HATU | Aminium/Uronium Salt | Highly effective for difficult couplings, including N-methylated amino acids. |
| HBTU/TBTU | Aminium/Uronium Salt | Commonly used and effective for standard and many difficult couplings. |
| PyBrOP® | Phosphonium Salt | Particularly effective for coupling to secondary amines, such as after a Dmb/Hmb-protected residue. |
Q7: Are there any other factors I should consider, such as the choice of resin?
The choice of resin can also impact the synthesis of difficult sequences. Using a low-substitution resin or a different type of resin, such as a PEG-modified polystyrene resin (e.g., TentaGel), can be beneficial as it can reduce peptide chain aggregation.[1][2]
Experimental Protocols
Protocol 1: General Protocol for Coupling a Pseudoproline Dipeptide
This protocol is adapted for manual synthesis. For automated synthesizers, follow the manufacturer's instructions for dipeptide coupling.
-
Preparation: Dissolve the pseudoproline dipeptide (5 eq.) and a coupling reagent such as HATU or HBTU (5 eq.) in a minimal volume of DMF or NMP.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (10 eq.) to the solution and mix thoroughly.
-
Coupling: Immediately add the activated mixture to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitoring: Check for completion of the coupling using a qualitative method like the Kaiser test. If the reaction is incomplete, extend the coupling time or repeat the coupling step with fresh reagents.
-
Washing: After successful coupling, wash the resin thoroughly with DMF.
Protocol 2: Difficult Coupling Using PyBOP®
This protocol outlines the general steps for a manual Fmoc-based solid-phase peptide synthesis of a difficult coupling.[3]
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.[13]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), PyBOP® (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add this coupling mixture to the resin.
-
Allow the reaction to proceed for 1-2 hours. For very difficult couplings, the time can be extended.[14]
-
-
Monitoring and Washing: Monitor the reaction completion with the Kaiser test. Once complete, wash the resin with DMF and DCM.[3]
Protocol 3: On-Resin Detection of Free Amines (Kaiser Test)
This protocol provides a method to qualitatively assess the completion of the Fmoc deprotection step.[5]
-
Sample Preparation: Take a small sample of the resin beads (a few milligrams) after the deprotection and washing steps and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three reagents to the test tube:
-
Reagent A: 5% ninhydrin in ethanol.
-
Reagent B: 80% phenol in ethanol.
-
Reagent C: 2% 0.001 M KCN in pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result: The solution and the beads turn a deep blue or purple, indicating the presence of free primary amines and successful Fmoc deprotection.
-
Negative Result: The solution and beads remain yellow or colorless, indicating incomplete Fmoc deprotection or a blocked N-terminus.
-
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. benchchem.com [benchchem.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. mesalabs.com [mesalabs.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. chem.uci.edu [chem.uci.edu]
Improving the purity of synthetic peptides using Fmoc chemistry.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues that can lead to low purity of synthetic peptides.
Issue: Low Purity of Crude Peptide
Low purity is a common issue in Fmoc SPPS and can be attributed to several factors, including incomplete Fmoc deprotection, inefficient coupling, peptide aggregation, or various side reactions. The following sections will help you identify and address the root cause of the problem.
1. Incomplete Fmoc Deprotection
Q1: What are the signs of incomplete Fmoc deprotection?
Incomplete removal of the N-terminal Fmoc group is a frequent problem that leads to the formation of deletion sequences, which lack one or more amino acids.[1] This can be difficult to separate from the target peptide, resulting in lower overall purity and yield.[1]
Q2: How can I detect incomplete Fmoc deprotection?
You can monitor the completeness of the Fmoc deprotection reaction using the Kaiser test. This is a colorimetric test that detects the presence of free primary amines on the resin.[2]
-
Positive Result (Blue/Purple Beads): Indicates the presence of free amines, signifying successful Fmoc removal.
-
Negative Result (Yellow/Colorless Beads): Suggests that the Fmoc group is still attached and deprotection is incomplete.[2]
Q3: What causes incomplete Fmoc deprotection and how can I solve it?
Several factors can lead to inefficient Fmoc removal:
-
Degraded Reagents: The piperidine solution used for deprotection can degrade over time.[1]
-
Solution: Always use fresh, high-quality reagents. Ensure your 20% piperidine in DMF solution is freshly prepared.[1]
-
-
Difficult Sequences: Peptides prone to aggregation can physically block the deprotection reagent from accessing the Fmoc group.[1]
2. Inefficient Coupling
Q1: How do I know if the amino acid coupling is incomplete?
Similar to deprotection, the Kaiser test is the primary method to confirm the completion of a coupling reaction. A positive test (blue beads) after the coupling step indicates the presence of unreacted free amines, meaning the coupling was incomplete.[5]
Q2: What should I do if the Kaiser test is positive after coupling?
A positive Kaiser test points to an incomplete coupling reaction. Here are the troubleshooting steps:
-
Extend Coupling Time: Allow the reaction to proceed for an additional 1-2 hours and repeat the Kaiser test.[5]
-
Double Couple: If the test remains positive, filter the resin, wash it thoroughly with DMF, and perform a second coupling with a fresh solution of activated amino acid.[5]
-
Review Reagents: Ensure the purity and activity of your Fmoc-amino acid, coupling reagents (e.g., HBTU, HATU), and solvents, as their degradation can lead to inefficient coupling.[5]
3. Peptide Aggregation
Q1: What is peptide aggregation and why is it a problem?
During SPPS, as the peptide chain elongates, it can fold and form secondary structures like β-sheets. These structures can cause peptide chains to stick together, or aggregate, through intermolecular hydrogen bonding.[6] This aggregation can block reactive sites, leading to incomplete deprotection and coupling reactions, which in turn results in low yields and purity.[6][7]
Q2: Which peptide sequences are prone to aggregation?
Sequences containing stretches of hydrophobic amino acids such as Alanine (Ala), Valine (Val), and Isoleucine (Ile) are particularly susceptible to aggregation.[6] Also, amino acids that can form intra-chain hydrogen bonds, like Glutamine (Gln), Serine (Ser), and Threonine (Thr), can contribute to difficult syntheses.[6]
Q3: How can I prevent or resolve peptide aggregation?
Several strategies can be employed to disrupt aggregation:
-
Chaotropic Salts: Adding chaotropic salts like NaClO₄ or LiCl to the reaction can disrupt hydrogen bonds.[6]
-
"Magic Mixture" Solvent System: Using a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylenecarbonate can improve the solvation of aggregating peptide chains.[6]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides introduces a "kink" in the peptide backbone, which disrupts the formation of secondary structures.[8][9]
Frequently Asked Questions (FAQs)
General
Q1: What is the basic principle of Fmoc Solid-Phase Peptide Synthesis (SPPS)?
Fmoc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The N-terminus of each amino acid is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base (typically piperidine) before the next amino acid is coupled.[8]
Side Reactions
Q1: What is aspartimide formation and how can I prevent it?
Aspartimide formation is a common side reaction, especially in peptides containing Asp-Gly or Asp-Ser sequences.[3] It occurs under both acidic and basic conditions and can lead to a mixture of α- and β-coupled peptides, as well as piperidide adducts in the presence of piperidine.[3]
-
Prevention: Adding an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the deprotection solution can reduce aspartimide formation.[3][10] Using a milder deprotection base like piperazine is also recommended for sensitive sequences.[11]
Q2: What is diketopiperazine (DKP) formation?
This side reaction typically occurs at the dipeptide stage and is particularly prevalent when proline is one of the first two amino acids. The N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[3][12]
-
Prevention: When proline is one of the first two residues, using a 2-chlorotrityl chloride resin is recommended, as its steric bulk inhibits DKP formation.[3]
Q3: Are there specific issues when working with Cysteine-containing peptides?
Yes, peptides with a C-terminal cysteine can form a 3-(1-Piperidinyl)alanine side product.[3] This can be minimized by using a sterically bulky trityl protecting group for the cysteine sulfhydryl group.[3] Additionally, Cysteine residues are prone to racemization during coupling, which can be mitigated by using acidic/neutral coupling conditions with reagents like DIPCDI/HOBt.[13]
Purification
Q1: What is the standard method for purifying synthetic peptides?
The most common method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[14] This technique separates the target peptide from impurities based on hydrophobicity.[14]
Q2: Are there alternative purification strategies for improving purity?
Yes, if standard RP-HPLC does not provide the desired purity, you can try alternative methods such as using different solvents or buffers, or even different column packing materials.[14] For large-scale purification, reversed-phase flash column chromatography can be a time-saving alternative, although it may offer lower resolution.[4][11] Modulating the mobile phase pH can also improve separation in some cases.[11]
Data Presentation
Table 1: Comparison of Deprotection Reagents
| Reagent(s) | Concentration | Deprotection Time | Peptide Purity (%) | Aspartimide Formation (%) | Diketopiperazine (DKP) Formation (%) | Racemization (%) |
| Piperidine | 20% in DMF | 5-20 min | Variable | Can be significant, especially with Asp-Xxx sequences | Prone to occur, especially with Pro-containing dipeptides | Can occur, particularly at the C-terminus and with sensitive residues like Cys and His |
| Piperazine/DBU | 5% (w/v) Piperazine, 2% (v/v) DBU in DMF | 1-5 min | High | Significantly reduced compared to piperidine | Reduced | Lower than piperidine |
| DBU | 2% in DMF | < 2 min | Variable | High risk, especially without additives | - | Higher risk than piperidine |
Data compiled from multiple sources indicating general performance characteristics.[11][14][15]
Table 2: Comparison of Common Coupling Reagents
| Coupling Reagent | Relative Purity of Crude Peptide (ACP 65-74) | Key Advantages | Potential Disadvantages |
| HATU | High | High coupling efficiency, produces high-purity peptides.[16] | Can be more expensive than other reagents. |
| HCTU | High | High coupling efficiency, similar purity to HATU.[16] | May be more expensive than HBTU. |
| HBTU | Lower than HCTU/HATU | Good coupling efficiency, widely used. | Can lead to more impurities compared to HCTU and HATU.[16] |
| DIC/HOBt | Moderate to High | Cost-effective; low risk of racemization when used with HOBt.[17] | Slower reaction times compared to uronium salts. |
This table summarizes general performance characteristics based on published data and established knowledge.[16][17]
Table 3: Impact of Pseudoproline Dipeptides on Crude Peptide Purity
| Peptide Synthesis Strategy | Crude Peptide Purity (%) | Key Observation |
| Standard Synthesis (Without Pseudoproline) | Often <10% for difficult sequences | Complex chromatogram with many impurities, target peptide may not be identifiable. |
| Modified Synthesis (With Pseudoproline) | ~42% for a difficult hGH-derived peptide | Cleaner crude product with a distinct major peak for the target peptide, facilitating purification.[8] |
The use of pseudoproline dipeptides dramatically improves the purity of crude peptides for sequences prone to aggregation.[8]
Experimental Protocols
Protocol 1: Kaiser Test (Qualitative)
This test is used to detect the presence of free primary amines on the resin.[18]
Reagents:
-
Solution A: 16.5 mg of KCN in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[18]
-
Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[18]
-
Solution C: 40 g of phenol in 20 mL of n-butanol.[18]
Procedure:
-
Take a small sample of resin beads (10-15 beads) and place them in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[18]
-
Observe the color of the beads and the solution.
-
Dark blue beads and/or solution: Positive result (free amines present).
-
Yellow or colorless beads and solution: Negative result (no free primary amines).
-
Protocol 2: Standard Fmoc Deprotection
This protocol describes a typical two-stage Fmoc deprotection.
Reagent:
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF).[1]
Procedure:
-
Wash the peptide-resin with DMF (3 times).
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[17]
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes.[17]
-
Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.
Protocol 3: Standard Amino Acid Coupling using HBTU/HOBt
This protocol outlines a common and efficient method for coupling an Fmoc-protected amino acid.
Reagents:
-
Fmoc-protected amino acid (3 equivalents)
-
HBTU (2.9 equivalents)[17]
-
HOBt (3 equivalents)[17]
-
DIPEA (6 equivalents)[17]
-
DMF (peptide synthesis grade)
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid, HBTU, and HOBt in a minimal amount of DMF.[17]
-
Add DIPEA to the mixture and agitate for 1-2 minutes for pre-activation.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.[1]
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
Visualizations
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Caption: Troubleshooting workflow for low crude peptide purity.
Caption: Mechanism of aspartimide formation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Peptide Synthesis [en.bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to Derivatization Agents for Glyphosate Analysis: AMPA-FMOC vs. Alternatives
The analysis of glyphosate, the world's most widely used herbicide, and its primary metabolite, aminomethylphosphonic acid (AMPA), presents significant analytical challenges due to their high polarity, low volatility, and lack of a strong chromophore. Derivatization is a common strategy to overcome these challenges by chemically modifying the analytes to improve their chromatographic retention, detectability, and overall analytical performance. This guide provides a detailed comparison of the most prevalent derivatization agent, 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with glyphosate and AMPA to form their respective FMOC derivatives, against other analytical approaches, primarily direct analysis without derivatization.
This comparison is intended for researchers, scientists, and drug development professionals seeking to establish robust and sensitive analytical methods for glyphosate and AMPA in various matrices, including environmental and food samples.
Performance Comparison of Analytical Methods
The choice of analytical strategy for glyphosate and AMPA significantly impacts method performance. The following table summarizes key quantitative data from studies employing FMOC-Cl derivatization followed by liquid chromatography (LC) with fluorescence detection (FLD) or mass spectrometry (MS), and direct analysis using LC-MS/MS.
| Parameter | FMOC-Cl Derivatization with LC-FLD/MS | Direct Analysis (No Derivatization) with LC-MS/MS |
| Limit of Detection (LOD) | Water: 0.008 mg/L (Glyphosate), 0.004 mg/L (AMPA)[1] Soil: 0.021-0.132 mg/kg (Glyphosate), 0.224-0.74 mg/kg (AMPA)[1] Urine: 37 pg/mL (Glyphosate), 20 pg/mL (AMPA)[2] | Cereals: Not explicitly stated, but method developed for levels from 10 ng/mL to 300 ng/mL[3] Drinking Water: Reliable detection at 10 ng/L (0.01 µg/L)[4] |
| Limit of Quantitation (LOQ) | Soy Protein Isolate: 0.05 µg/g for both glyphosate and AMPA[5] | Not explicitly stated in a comparable matrix. |
| Linearity (R²) | ≥ 0.995 over an eight-point concentration range[1] | Not explicitly stated, but linear fit with 1/x weighting was applied[4] |
| Recovery | Water: High recovery[1] Spiked Rainwater: 94%[6] Soy Protein Isolate: 91-116%[5] | Drinking Water: 96-102%[4] |
| Precision (%RSD) | Water & Soil: 0.1-30%[1] Soy Protein Isolate: <10%[5] | Drinking Water: 7.9-15%[4] |
| Analysis Time | Derivatization can be time-consuming (e.g., 1 hour[1], 4 hours[7]) but can be automated[8] | Faster due to the elimination of the derivatization step[4] |
| Matrix Effects | Can be significant, but cleanup steps can mitigate this.[5] | Can be addressed with the use of isotopically labeled internal standards and appropriate sample cleanup.[3] |
Experimental Protocols
Glyphosate and AMPA Derivatization with FMOC-Cl
This pre-column derivatization method is widely used to enhance the chromatographic properties and detectability of glyphosate and AMPA.[9][10]
Principle: FMOC-Cl reacts with the primary and secondary amine groups of glyphosate and AMPA in an alkaline medium to form fluorescent and UV-active derivatives. This increases their hydrophobicity, allowing for better retention on reversed-phase HPLC columns.
Experimental Workflow:
Caption: Workflow for the derivatization of glyphosate and AMPA with FMOC-Cl.
Detailed Protocol:
-
Sample Preparation: Extract glyphosate and AMPA from the sample matrix using an appropriate solvent (e.g., water or a potassium phosphate solution).[9] For complex matrices, a cleanup step using solid-phase extraction (SPE) may be necessary.[11]
-
pH Adjustment: To a specific volume of the sample extract, add a borate buffer to achieve an alkaline pH (typically pH 9-10).[7][12] This is crucial for the derivatization reaction to proceed.
-
Derivatization: Add a freshly prepared solution of FMOC-Cl in acetonitrile. The mixture is then agitated and incubated. Reaction times and temperatures can vary, for example, 20 minutes at 50°C or 1 hour at room temperature.[9][12]
-
Reaction Quenching: The reaction is stopped by adding an acid, such as phosphoric acid, which neutralizes the buffer and stabilizes the derivatives.[12]
-
Analysis: The resulting solution containing the FMOC-derivatives is then analyzed by HPLC with fluorescence detection or by LC-MS/MS.[1][8]
Direct Analysis of Underivatized Glyphosate and AMPA
With advancements in LC-MS/MS instrumentation, direct analysis of glyphosate and AMPA without derivatization has become a viable and increasingly popular alternative.[3]
Principle: This method relies on specialized chromatography, often using anion-exchange or HILIC columns, to retain the polar glyphosate and AMPA molecules. Detection is achieved by highly sensitive and selective tandem mass spectrometry.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. waters.com [waters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pickeringlabs.com [pickeringlabs.com]
- 12. sciex.com [sciex.com]
A Head-to-Head Battle in Peptide Synthesis: Fmoc vs. Boc Protecting Groups
In the landscape of solid-phase peptide synthesis (SPPS), the choice between the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups represents a critical decision that dictates the entire synthetic strategy. For researchers, scientists, and professionals in drug development, understanding the nuances of each approach is paramount to achieving high peptide yield and purity. This guide provides an in-depth, objective comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols.
At a Glance: Key Differences Between Fmoc and Boc SPPS
The fundamental distinction between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the conditions required for its removal during the stepwise assembly of the peptide chain. The Fmoc group is base-labile, typically removed by a solution of piperidine in a polar aprotic solvent, while the Boc group is acid-labile, requiring treatment with a moderately strong acid like trifluoroacetic acid (TFA). This core difference has a cascading effect on the selection of resins, side-chain protecting groups, and the final cleavage conditions.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection | Base (e.g., 20% piperidine in DMF) | Acid (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Final Cleavage | Strong acid (e.g., TFA) | Very strong acid (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal | Quasi-orthogonal |
| Primary Advantage | Milder deprotection, automation-friendly | Effective for aggregation-prone sequences |
| Primary Disadvantage | Base-induced side reactions | Harsh final cleavage conditions |
Performance Comparison: A Quantitative Look
While both methods can produce high-quality peptides, their performance can vary depending on the specific peptide sequence, length, and complexity.
Yield and Purity
The Fmoc strategy is renowned for its high coupling yields, often exceeding 99%, which is crucial for the synthesis of long peptides where even minor losses at each step can significantly impact the overall yield.[] In a comparative synthesis of a model peptide, the Fmoc strategy often results in higher crude purity due to its milder deprotection conditions, which minimizes side reactions.[2] For instance, in the synthesis of the challenging amyloid beta (Aβ) 1-42 peptide using Fmoc chemistry, a crude yield of 33% was reported, which could be improved to 57% with the incorporation of pseudoprolines to disrupt aggregation.[3] Another Fmoc-based approach for the same peptide using microwave assistance achieved a crude yield of 87% and a purity of 67%.[3]
Conversely, the Boc strategy can be advantageous for sequences prone to aggregation. The acidic deprotection step in Boc-SPPS protonates the N-terminus, which can help to reduce interchain hydrogen bonding and improve coupling efficiency in some cases.[3]
| Metric | Fmoc Strategy | Boc Strategy |
| Typical Coupling Efficiency | >99%[] | Generally high |
| Crude Peptide Purity | Generally higher due to milder conditions | Can be lower due to repeated acid exposure |
| Final Purified Yield | Often higher due to cleaner crude product | Can be lower for sensitive sequences |
Common Side Reactions
A critical aspect of comparing Fmoc and Boc strategies is the profile of common side reactions.
Fmoc Strategy:
-
Aspartimide Formation: This is a major side reaction in Fmoc-SPPS, particularly in sequences containing aspartic acid followed by a small amino acid like glycine. The basic conditions of Fmoc deprotection can lead to the formation of a succinimide ring, which can then open to form a mixture of α- and β-aspartyl peptides, often difficult to separate from the target peptide.[4] The extent of aspartimide formation is highly sequence-dependent, with -Asp-Gly- sequences being the most problematic.[4]
-
Diketopiperazine Formation: This side reaction is prevalent at the dipeptide stage, especially when proline is one of the first two amino acids. The base-catalyzed deprotection can lead to the cleavage of the dipeptide from the resin to form a cyclic diketopiperazine.[2]
Boc Strategy:
-
t-Butylation: During the repeated acid deprotection steps, the released t-butyl cation can alkylate sensitive residues like tryptophan and methionine.
-
Acid-catalyzed Side Reactions: The harsh acidic conditions of the final cleavage (e.g., HF) can lead to the degradation of sensitive residues and modifications.
-
Pyroglutamate Formation: An N-terminal glutamine can cyclize under acidic conditions to form pyroglutamate.
| Side Reaction | Fmoc Strategy | Boc Strategy | Prevention/Mitigation |
| Aspartimide Formation | High risk, especially for -Asp-Gly- sequences.[4] | Minimal during chain assembly, but can occur during final HF cleavage. | Use of modified Asp protecting groups (e.g., OMpe, OBno) in Fmoc-SPPS.[5] |
| Diketopiperazine Formation | High risk, especially with N-terminal Proline.[2] | Less frequent. | Use of bulky resins (e.g., 2-chlorotrityl) or coupling of dipeptides in Fmoc-SPPS. |
| t-Butylation of Trp/Met | Not applicable. | Risk during each deprotection cycle. | Use of scavengers (e.g., thioanisole, EDT). |
| Degradation of Sensitive Residues | Minimal during chain assembly. | Risk during repeated acid treatment and final cleavage. | Careful selection of scavengers and cleavage conditions. |
Experimental Protocols: Synthesis of [Ala]-Enkephalin
To provide a practical comparison, detailed protocols for the synthesis of the model pentapeptide, [Ala]-Enkephalin (Tyr-Gly-Gly-Phe-Ala), using both Fmoc and Boc strategies are presented below.
Fmoc-SPPS Protocol for [Ala]-Enkephalin
1. Resin Preparation:
-
Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (0.3 mmol), HBTU (0.3 mmol), and HOBt (0.3 mmol) in DMF (2 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
3. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin with DMF (5x).
4. Subsequent Couplings and Deprotections:
-
Repeat steps 2 and 3 for the remaining amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.
5. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM (5x) and dry under vacuum.
-
Add a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) to the resin and react for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
Boc-SPPS Protocol for [Ala]-Enkephalin
1. Resin Preparation:
-
Swell MBHA resin (0.1 mmol scale) in dichloromethane (DCM) for 1 hour in a reaction vessel.
-
Drain the DCM.
2. First Amino Acid Coupling (Boc-Ala-OH):
-
Couple Boc-Ala-OH (0.3 mmol) to the resin using a suitable activation method (e.g., DCC/HOBt) in DMF/DCM for 2-4 hours.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
3. Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM to remove excess TFA.
4. Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a 10% solution of DIPEA in DCM.
-
Wash the resin with DCM and DMF.
5. Subsequent Couplings, Deprotections, and Neutralizations:
-
Repeat steps 2, 3, and 4 for the remaining amino acids in the sequence: Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, and Boc-Tyr(Bzl)-OH.
6. Final Cleavage:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Carefully perform the final cleavage using anhydrous hydrogen fluoride (HF) with an appropriate scavenger like anisole at 0°C for 1 hour in a specialized HF cleavage apparatus.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Visualizing the Workflow: A Tale of Two Cycles
The distinct chemical approaches of Fmoc and Boc SPPS are reflected in their respective synthesis cycles.
Caption: Comparative workflow of Fmoc and Boc solid-phase peptide synthesis cycles.
Conclusion: Making the Right Choice
The choice between Fmoc and Boc SPPS is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the peptide being synthesized, the available resources, and the desired scale of production.
The Fmoc strategy has become the dominant methodology in many research settings due to its milder deprotection conditions, ease of automation, and the commercial availability of a wide array of derivatives.[6] It is particularly well-suited for the synthesis of peptides containing acid-sensitive modifications.
The Boc strategy , while older, remains a powerful tool, especially for the synthesis of long and difficult sequences that are prone to aggregation. The lower cost of Boc-protected amino acids and some reagents can also be a significant factor in large-scale synthesis.[] However, the requirement for hazardous reagents like HF for final cleavage necessitates specialized equipment and handling procedures.
Ultimately, a thorough understanding of the chemistry, potential side reactions, and practical considerations of both the Fmoc and Boc strategies will empower researchers to make an informed decision and successfully synthesize their target peptides.
References
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Navigating the Analytical Landscape: A Comparative Guide to HPLC Method Validation for AMPA-FMOC Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of aminomethylphosphonic acid (AMPA), the primary metabolite of the widely used herbicide glyphosate, this guide offers a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods involving pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl). This analysis is critical for environmental monitoring, food safety assessment, and toxicological studies.
This guide provides a detailed overview of the performance of various HPLC methods coupled with different detectors, alongside alternative analytical techniques. The supporting experimental data, summarized in clear, comparative tables, and detailed methodologies aim to equip researchers with the necessary information to select and implement the most suitable analytical approach for their specific needs.
Performance Comparison of Analytical Methods for AMPA-FMOC
The derivatization of AMPA with FMOC-Cl enhances its hydrophobicity, allowing for improved retention on reversed-phase HPLC columns and enabling sensitive detection using fluorescence or mass spectrometry.[1][2] The choice of detection method significantly impacts the sensitivity and selectivity of the analysis.
| Method | Linearity (R²) | Accuracy (Recovery %) | Precision (%RSD) | LOQ |
| HPLC-Fluorescence Detection (FLD) | >0.99 | 80.5 - 104.5 | < 20 | 0.04 µg/L - 2.08 µg/kg |
| UPLC-MS/MS | >0.99 | 93.56 - 99.10 | < 8.0 | 2.08 µg/kg |
| LC-MS/MS | >0.99 | 91 - 116 | < 10 | 0.005 - 0.05 µg/g |
| HPLC-UV | Not Specified | 80.5 | 5.2 | Not Specified |
| GC-MS (alternative) | 0.9951 | Not Specified | Not Specified | 0.45 µg/L (water), 0.0018 mg/kg (soil) |
Table 1: Comparison of Validation Parameters for this compound Analysis. This table summarizes the key performance characteristics of different analytical methods for the quantification of AMPA derivatized with FMOC-Cl. Data is compiled from multiple studies.[2][3][4][5][6][7]
In-Depth Look: HPLC with Fluorescence Detection (HPLC-FLD)
HPLC with fluorescence detection is a widely adopted method for this compound analysis due to its high sensitivity and relatively lower cost compared to mass spectrometry.
| Parameter | Reported Value |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (Recovery) | 98.3% - 104.5% |
| Precision (RSD) | 5.75% |
| Limit of Detection (LOD) | 0.004 mg/L (water) |
| Limit of Quantification (LOQ) | 0.04 µg/L (water) |
Table 2: Detailed Validation Parameters for a Representative HPLC-FLD Method. This table provides a more focused view of the performance of HPLC-FLD for this compound analysis in water samples.[2][7][8]
Alternative Approaches: A Glimpse into Other Techniques
While HPLC with FMOC derivatization is a robust method, other techniques offer viable alternatives, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with tandem mass spectrometry offers higher resolution and sensitivity. | Fast analysis times, high selectivity and sensitivity. | Higher equipment cost and complexity. |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry provides high selectivity and sensitivity. | Excellent for complex matrices, provides structural confirmation. | High initial investment and maintenance costs. |
| Direct Analysis (No Derivatization) | Utilizes specialized polar columns to retain and separate the polar analytes directly.[1] | Simpler sample preparation, avoids use of derivatizing agents. | May have lower sensitivity and resolution compared to derivatization methods. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization to increase volatility for gas-phase separation. | High separation efficiency and sensitive detection. | Derivatization can be complex and may introduce variability. |
Table 3: Comparison of Alternative Analytical Methods for AMPA Analysis. This table outlines the principles, advantages, and disadvantages of alternative methods for AMPA quantification.[1][3][6]
Experimental Workflow and Protocols
The successful validation of an HPLC method for this compound analysis hinges on a well-defined and consistently executed experimental protocol. The following sections detail the key steps involved.
Figure 1. General experimental workflow for this compound analysis.
Sample Preparation
The initial step involves the extraction of AMPA from the sample matrix. The choice of extraction solvent and procedure depends on the nature of the sample (e.g., water, soil, food). A common approach for solid samples is extraction with a phosphate buffer.[3]
Derivatization Protocol
The derivatization of AMPA with FMOC-Cl is a critical step that enables its detection. A typical protocol is as follows:
-
An aliquot of the sample extract is mixed with a borate buffer to adjust the pH to an alkaline condition (typically pH 9).[3][7]
-
A solution of FMOC-Cl in acetonitrile is added to the mixture.[3][4]
-
The reaction is allowed to proceed at room temperature for a specific duration, often around 30 minutes to an hour.[4][8]
Figure 2. Derivatization reaction of AMPA with FMOC-Cl.
Chromatographic Conditions
The separation of the this compound derivative is typically achieved on a C18 reversed-phase column.[1][5] The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile.[5][9] A gradient elution program is often employed to achieve optimal separation.
Typical HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm[9]
-
Mobile Phase A: 0.05 M Potassium Phosphate buffer (pH 5.4)[9]
-
Mobile Phase B: Acetonitrile[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection (Fluorescence): Excitation at 260 nm, Emission at 310 nm[9]
Method Validation Parameters
A comprehensive validation of the HPLC method is essential to ensure the reliability of the analytical data. The key validation parameters include:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically assessed by a calibration curve with a correlation coefficient (R²) close to 1.[3][10]
-
Accuracy: The closeness of the test results obtained by the method to the true value. Often determined by recovery studies in spiked samples.[3][4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as the relative standard deviation (%RSD).[3][4]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
This guide provides a foundational understanding of the validation of HPLC methods for this compound analysis. Researchers are encouraged to consult the cited literature for more detailed protocols and specific applications. The selection of the most appropriate method will depend on the specific research question, available instrumentation, and the nature of the samples being analyzed.
References
- 1. mdpi.com [mdpi.com]
- 2. analusis.edpsciences.org [analusis.edpsciences.org]
- 3. Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Study of Glyphosate and AMPA Determination in Environmental Samples by Two Green Methods [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. fimek.edu.rs [fimek.edu.rs]
Fmoc vs. Boc: A Comparative Guide to Solid-Phase Peptide Synthesis Strategies
In the landscape of solid-phase peptide synthesis (SPPS), the choice between the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) strategies is a critical decision that dictates the entire synthetic approach. For researchers, scientists, and drug development professionals, understanding the nuances of each methodology is paramount to achieving high-purity, high-yield synthesis of target peptides. While both strategies have proven effective, the Fmoc approach has largely become the industry standard due to its milder reaction conditions and greater orthogonality. This guide provides an objective comparison, supported by experimental data, to illuminate the advantages of the Fmoc strategy.
Core Chemical Differences: A Tale of Two Protecting Groups
The fundamental distinction between the Fmoc and Boc strategies lies in the chemical nature of the Nα-protecting group and the conditions required for its removal. The Boc group is acid-labile, necessitating repeated treatments with a strong acid like trifluoroacetic acid (TFA) for deprotection in each cycle.[1] In contrast, the Fmoc group is base-labile and is readily cleaved by a mild base, most commonly a solution of piperidine in an organic solvent.[1][2] This difference in deprotection chemistry has profound implications for the entire synthesis, from the selection of resins and side-chain protecting groups to the final cleavage of the peptide from the solid support.
Key Advantages of the Fmoc Strategy
The Fmoc strategy offers several distinct advantages over the Boc methodology, primarily centered around its milder reaction conditions and true orthogonality.
Milder Deprotection Conditions and Enhanced Compatibility
The use of a mild base for Fmoc group removal is a significant advantage, particularly when synthesizing peptides containing sensitive amino acids or post-translational modifications (PTMs).[3][4] The repeated use of strong acid in Boc SPPS can lead to the degradation of acid-sensitive residues like tryptophan and methionine.[][] Furthermore, many PTMs, such as glycosylation and phosphorylation, are unstable under the harsh acidic conditions required for Boc deprotection and final cleavage with hydrofluoric acid (HF).[3][4] The Fmoc strategy, with its final cleavage using TFA, is compatible with a much wider range of these delicate modifications.[4]
True Orthogonality and Reduced Side Reactions
The Fmoc/tBu strategy represents a truly orthogonal system, where the base-labile Fmoc group for Nα-protection and the acid-labile tert-butyl (tBu)-based side-chain protecting groups are removed under completely different conditions.[][][7] This prevents the premature cleavage of side-chain protecting groups during the synthesis, a known issue in Boc SPPS where the acid-lability of the Boc and benzyl-based side-chain protecting groups can overlap, leading to a loss of side-chain protection with repeated TFA exposure.[3][4] This enhanced orthogonality of the Fmoc strategy minimizes side reactions and contributes to a purer final product.[]
Common side reactions in Boc SPPS stemming from its harsh acidic conditions include the t-butylation of sensitive residues. In contrast, while Fmoc chemistry is not without potential side reactions, such as aspartimide formation and diketopiperazine formation, these can often be mitigated through optimized protocols and specialized reagents.[1][4]
Amenability to Automation and Real-Time Monitoring
The milder and less corrosive nature of the reagents used in Fmoc SPPS makes it highly suitable for automation.[1][3] Furthermore, the cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[3] This property allows for real-time monitoring of the deprotection step, enabling precise control over the synthesis and ensuring complete reactions at each cycle.
Performance Comparison: A Look at the Data
While a direct, side-by-side quantitative comparison of the same peptide synthesized using both standard Boc and Fmoc protocols is not always readily available in a single study, the general consensus in the scientific community is that the Fmoc strategy often results in higher purity for a wide range of peptides.[1] However, for certain "difficult sequences," particularly those prone to aggregation, the Boc strategy can sometimes offer advantages.[1][8]
Here, we present illustrative data on the synthesis of the aggregation-prone amyloid beta (Aβ) peptide using the Fmoc strategy.
| Peptide Sequence | Synthesis Strategy | Coupling Reagent | Yield (Crude) | Purity (Crude) | Reference |
| Aβ1–42 | Standard Fmoc/tBu SPPS | Not Specified | 33% | Not Reported | [1] |
| Aβ1–42 | Fmoc/tBu SPPS with Pseudoprolines | Not Specified | 57% | Not Reported | [1] |
| Aβ1–42 | Microwave-assisted Fmoc/tBu SPPS | HCTU | 87% | 67% | [1][2] |
This data highlights that optimization of the Fmoc protocol, for instance through the use of microwave assistance, can lead to high yields and purity even for challenging sequences like Aβ1–42.[1][2]
Summary of Key Differences
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Deprotection Reagent | Mild base (e.g., 20% Piperidine in DMF) | Strong acid (e.g., Trifluoroacetic Acid - TFA) |
| Side-Chain Protection | tert-Butyl (tBu)-based groups | Benzyl (Bzl)-based groups |
| Final Cleavage Reagent | Strong acid (e.g., TFA) | Stronger acid (e.g., HF, TFMSA) |
| Orthogonality | Truly orthogonal (base-labile vs. acid-labile) | Quasi-orthogonal (different acid strengths required) |
| Primary Advantage | Milder conditions, compatibility with sensitive residues and PTMs, ease of automation.[1][3] | Effective for some long or aggregation-prone sequences.[1] |
| Primary Disadvantage | Potential for base-catalyzed side reactions (e.g., aspartimide formation).[1] | Harsh and hazardous cleavage conditions (HF); repeated acid treatment can degrade sensitive residues.[1] |
Experimental Workflows
To provide a clear understanding of the practical differences between the two strategies, the following diagrams illustrate the cyclical steps involved in both Fmoc and Boc SPPS.
Experimental Protocols
The following are generalized protocols for the key steps in both Fmoc and Boc SPPS.
Fmoc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group. A second treatment may be performed to ensure complete deprotection. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the peptide-resin with a cleavage cocktail, typically containing TFA with scavengers (e.g., water, triisopropylsilane), for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
Boc Solid-Phase Peptide Synthesis Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) for about 30 minutes to remove the Boc group.
-
Neutralization: Wash the resin with DCM and then neutralize the resulting trifluoroacetate salt with a solution of a hindered base (e.g., 10% diisopropylethylamine in DCM).
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable activation method (e.g., DCC/HOBt or HBTU/DIEA) in a mixture of DCM and DMF. Allow the reaction to proceed for 2-4 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage and Deprotection: After the final coupling and deprotection, treat the peptide-resin with a strong acid, typically anhydrous hydrogen fluoride (HF), to cleave the peptide from the resin and remove the side-chain protecting groups. This step requires specialized equipment due to the hazardous nature of HF.
Conclusion
The Fmoc strategy for solid-phase peptide synthesis offers significant advantages over the traditional Boc method, primarily due to its milder reaction conditions, true orthogonality, and amenability to automation. These factors generally lead to higher purity of the final peptide product and allow for the synthesis of complex peptides, including those with sensitive modifications. While the Boc strategy remains a valuable tool for specific applications, particularly for aggregation-prone sequences, the Fmoc approach is the preferred method for the majority of peptide synthesis endeavors in modern research and drug development. The choice of strategy should ultimately be guided by the specific requirements of the target peptide, including its sequence, length, and any post-translational modifications.
References
- 1. benchchem.com [benchchem.com]
- 2. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
The Orthogonality of the Fmoc Protecting Group: A Comparative Guide
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide sequences. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, primarily due to its unique cleavage conditions which allow for an orthogonal protection strategy in conjunction with other common protecting groups. This guide provides an objective comparison of the Fmoc group's orthogonality relative to tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and Allyloxycarbonyl (Alloc) protecting groups, supported by experimental data and detailed methodologies.
The principle of orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, enabling the selective deprotection of specific functional groups without affecting others.[1][2][3] The Fmoc, Boc, Cbz, and Alloc groups form a powerful orthogonal set, as their removal conditions are mutually exclusive.[2][4]
Comparative Analysis of Protecting Group Lability
The key to the orthogonality of these protecting groups lies in their distinct lability profiles. The Fmoc group is cleaved under mild basic conditions, the Boc group is removed by strong acids, the Cbz group by catalytic hydrogenolysis, and the Alloc group by palladium-catalyzed allyl transfer.[2][5][6][7] This differential reactivity allows for precise, stepwise deprotection during peptide synthesis.
Data Presentation: Cleavage and Stability Conditions
The following table summarizes the typical conditions for the deprotection of each group and their stability towards the cleavage reagents used for the others, demonstrating their orthogonality.
| Protecting Group | Chemical Structure | Deprotection (Cleavage) Conditions | Stability Towards Other Cleavage Conditions |
| Fmoc | 9-fluorenylmethyloxycarbonyl | 20% Piperidine in DMF[8] | Stable to strong acids (e.g., TFA) used for Boc removal and catalytic hydrogenolysis for Cbz removal.[9][10] |
| Boc | tert-Butoxycarbonyl | Trifluoroacetic acid (TFA) in DCM[11][12] | Stable to the basic conditions (e.g., piperidine) used for Fmoc removal.[10] |
| Cbz | Carboxybenzyl | H₂/Pd-C (Catalytic Hydrogenolysis)[4][5][13] | Stable to both acidic (TFA) and basic (piperidine) conditions used for Boc and Fmoc removal, respectively.[4][13] |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ / Phenylsilane in DMF[7][14] | Stable to treatment with piperidine and TFA.[6] |
Experimental Protocols
Detailed methodologies for the cleavage of each protecting group are provided below. These protocols are standard procedures used in solid-phase peptide synthesis.
Fmoc Group Deprotection Protocol
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes at room temperature.[8]
-
Drain the deprotection solution. The dibenzofulvene-piperidine adduct byproduct can be monitored by UV spectroscopy.[2]
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Wash the resin with DCM (3 x 1 min) and dry under vacuum.
Boc Group Deprotection Protocol
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Cold diethyl ether
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge and decant the ether to isolate the peptide pellet.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Cbz Group Deprotection Protocol
Materials:
-
Cbz-protected peptide
-
Palladium on activated carbon (10% Pd/C)
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂) source
Procedure:
-
Dissolve the Cbz-protected peptide in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Place the reaction vessel under an atmosphere of hydrogen gas (balloon or H-Cube).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).[13]
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Alloc Group Deprotection Protocol
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) or other scavenger
-
N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Swell the Alloc-protected peptide-resin in DMF or DCM.
-
Prepare a solution of Pd(PPh₃)₄ and PhSiH₃ in the reaction solvent.
-
Add the deprotection solution to the resin and agitate at room temperature under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically complete within 30 minutes to 2 hours.[14][15]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with the reaction solvent containing a chelating agent (e.g., sodium N,N-diethyldithiocarbamate) to remove residual palladium.
-
Wash the resin with the reaction solvent and then with DCM, and dry under vacuum.
Mandatory Visualizations
The following diagrams illustrate the chemical structures of the protecting groups, the workflow of SPPS highlighting the orthogonal deprotection steps, and the logical relationship of their cleavage conditions.
Caption: Chemical structures of Fmoc, Boc, Cbz, and Alloc protecting groups.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Orthogonal cleavage conditions for common amine protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Coupling Reagents for Fmoc-Solid-Phase Peptide Synthesis (SPPS)
For researchers and professionals in drug development, the synthesis of high-purity peptides is foundational. The success of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) hinges on the crucial step of peptide bond formation, which is driven by a coupling reagent. An ideal reagent facilitates rapid and complete reaction between a free N-terminal amine on the growing peptide chain and the carboxyl group of the incoming Fmoc-protected amino acid. The choice of reagent directly influences coupling efficiency, reaction time, cost, and the suppression of undesirable side reactions, most notably the loss of stereochemical integrity (racemization).[1][2]
This guide provides a comparative analysis of commonly used coupling reagents, presenting quantitative data, detailed protocols, and mechanistic diagrams to inform the selection process for optimal peptide synthesis outcomes.
Classification of Coupling Reagents
Coupling reagents are typically categorized into three main classes based on their chemical structure and activation mechanism:
-
Carbodiimides: This class, featuring reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), requires additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to form an active ester, which accelerates coupling and minimizes racemization.[3][4][5] DIC is preferred for SPPS because its urea byproduct is soluble in the common solvent dimethylformamide (DMF), unlike the byproduct of DCC.[3][6]
-
Aminium/Uronium Salts: This popular class includes reagents like HBTU, HATU, and HCTU. They are highly efficient and react rapidly.[1][3][7] Structural studies have revealed that many of these, including HBTU and HATU, exist as aminium salts (guanidinium N-oxides) rather than the initially proposed uronium structures.[3][6] This structure can lead to a side reaction where the reagent guanidinylates the free amine if used in excess.[7][8] The third-generation reagent, COMU, is a true uronium salt, which contributes to its high reactivity.[6]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP belong to this class.[1][3][7] They are highly efficient and are particularly advantageous because they do not cause the guanidinylation side reaction associated with aminium salts, making them ideal for complex syntheses, fragment coupling, or cyclization steps where the reagent may be used in excess.[8]
Comparative Performance of Key Coupling Reagents
The selection of a coupling reagent is a balance of reactivity, cost, and the potential for side reactions. The following table summarizes the performance of several widely used reagents.
| Reagent | Class | Typical Reaction Time (min) | Coupling Efficiency | Racemization Risk | Key Advantages | Key Disadvantages |
| DIC/HOBt | Carbodiimide | 60 - 120[1] | High (95-98%)[1] | Low[3] | Highly cost-effective, low risk of guanidinylation.[1] | Slower reaction rates, potential for N-acylurea formation.[1] |
| HBTU | Aminium Salt | 30 - 60[1] | Very High (98-99.5%)[1] | Low | Fast and efficient, widely used as a standard reagent. | Potential for guanidinylation if used in excess.[1][7] |
| HATU | Aminium Salt | 20 - 45[1] | Excellent (>99.5%)[1] | Very Low[7][9] | Highly reactive, excellent for hindered couplings, very low racemization.[1][3] | Higher cost, potential for guanidinylation.[1][10] |
| HCTU | Aminium Salt | 20 - 45 | Excellent (>99.5%) | Very Low | Reactivity comparable to HATU but more cost-effective.[10][11] | Potential for guanidinylation. |
| PyBOP | Phosphonium Salt | 30 - 60[1] | Very High (98-99%)[1] | Low | Efficient, no risk of guanidinylation.[1][8] | Byproducts can be difficult to remove in solution-phase synthesis. |
| COMU | Uronium Salt | 20 - 45[1] | Excellent (>99.5%)[1] | Very Low[12] | Very high reactivity, water-soluble byproducts simplify purification, safer (avoids benzotriazole).[13] | Higher cost than HBTU.[13] |
Note: Coupling efficiency and reaction times are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.
Mechanisms of Action and Experimental Workflow
The efficiency of a coupling reagent is determined by its mechanism for activating the carboxylic acid of the incoming Fmoc-amino acid to make it susceptible to nucleophilic attack by the peptide's N-terminal amine.
Caption: A standard workflow for one cycle of Fmoc-Solid-Phase Peptide Synthesis (SPPS).
The core of the coupling step is the formation of a highly reactive "active ester." Different classes of reagents achieve this through distinct pathways. Carbodiimides form an O-acylisourea intermediate that reacts with an additive like HOBt, while aminium/uronium and phosphonium salts directly convert the carboxylic acid into a reactive ester. The enhanced reactivity of HATU, for example, comes from its 7-azabenzotriazole (HOAt) moiety, which creates a more reactive OAt-ester compared to the OBt-ester formed by HBTU.[9]
Caption: Comparison of carboxylic acid activation mechanisms for different reagent classes.
Experimental Protocols
Reproducible results in SPPS require consistent and well-defined protocols. Below is a general procedure for a coupling step, followed by a table of reagent-specific parameters.
General Protocol for a Single Coupling Cycle
This protocol assumes a synthesis scale of 0.1 mmol on a standard resin (e.g., Rink Amide, Wang).
-
Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.[14]
-
Fmoc Deprotection: Drain the DMF, add 5 mL of 20% (v/v) piperidine in DMF to the resin, and agitate for 7-10 minutes. Drain and repeat once.[14]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Coupling Reaction: a. In a separate vial, pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent and a base in DMF. b. Add the activation mixture to the washed resin. c. Agitate the reaction vessel for the time specified in the table below or until a completion test (e.g., Kaiser test) is negative.
-
Final Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Reagent-Specific Coupling Parameters (for 0.1 mmol scale)
| Reagent | Fmoc-Amino Acid (eq) | Coupling Reagent (eq) | Base (eq) | Base Type | Typical Activation/Coupling Time |
| DIC/HOBt | 3 | 3 (DIC), 3 (HOBt) | 0 | N/A | 60-120 min |
| HBTU | 3[15] | 2.9 | 6 | DIPEA | 30-60 min |
| HATU | 3 | 2.9 | 6 | DIPEA or NMM | 20-45 min |
| HCTU | 3 | 2.9 | 6 | DIPEA or NMM | 20-45 min |
| PyBOP | 3 | 2.9 | 6 | DIPEA or NMM | 30-60 min |
| COMU | 3 | 2.9 | 3-4[3] | DIPEA or NMM | 20-45 min |
Abbreviations: eq (equivalents relative to resin substitution), DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine).
Conclusion and Recommendations
The optimal coupling reagent is not universal but depends on the specific demands of the peptide sequence, budget, and desired purity.
-
For routine, non-challenging syntheses , carbodiimides like DIC/HOBt or standard aminium salts like HBTU provide an excellent balance between cost and performance.[1][2]
-
For "difficult" sequences , including those with sterically hindered amino acids (e.g., Aib), aggregation-prone regions, or racemization-sensitive residues (e.g., Cys, His), the use of high-potency reagents is strongly justified.[2][16] HATU , HCTU , and COMU are superior choices in these cases.[2][9]
-
Cost is a major consideration in large-scale synthesis. HCTU has emerged as a highly efficient, lower-cost alternative to the more expensive HATU.[10][11]
-
When side reactions like guanidinylation are a concern, especially during fragment condensation or macrocyclization, phosphonium salts like PyBOP are the reagents of choice.[8]
-
For syntheses prioritizing simplified purification and "green chemistry" principles, COMU is an excellent option due to its high efficiency and the water solubility of its byproducts.[6][13]
Ultimately, a well-informed decision based on comparative data allows for the strategic selection of a coupling reagent, leading to the efficient and successful synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. mesalabs.com [mesalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Stability Under Scrutiny: A Comparative Guide to Fmoc-Protected Amino Acids
For researchers, scientists, and professionals in the field of drug development, the stability of Fmoc-protected amino acids is a critical factor influencing the success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of the stability of various Fmoc-amino acids, supported by experimental data, to aid in the selection of building blocks and the optimization of synthesis protocols.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern SPPS due to its lability under mild basic conditions, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][2] However, the stability of individual Fmoc-amino acids can vary significantly, impacting the purity and yield of the final peptide. This guide delves into the key stability challenges, including solution stability, racemization, and the formation of common side products.
Comparative Stability of Fmoc-Amino Acids in Solution
The stability of Fmoc-amino acids in solution, particularly in the commonly used solvent N,N-dimethylformamide (DMF), is crucial for their effective use in automated peptide synthesizers where solutions may be stored for extended periods. Degradation in solution can lead to the incorporation of impurities and a decrease in coupling efficiency.
A qualitative study assessed the stability of various Fmoc-amino acids (0.3 M in DMF containing 0.3 M Oxyma Pure) over 14 days. The results are summarized in the table below.
| Fmoc-Amino Acid | Stability after 14 days in DMF | Common Degradation Products |
| Fmoc-Ala-OH | >99% remaining | - |
| Fmoc-Arg(Pbf)-OH | >99% remaining | - |
| Fmoc-Asn(Trt)-OH | >99% remaining | - |
| Fmoc-Asp(OtBu)-OH | >99% remaining | - |
| Fmoc-Cys(Trt)-OH | 95-99% remaining | Loss of side-chain protecting group, oxidation |
| Fmoc-Gln(Trt)-OH | >99% remaining | - |
| Fmoc-Glu(OtBu)-OH | >99% remaining | - |
| Fmoc-Gly-OH | >99% remaining | - |
| Fmoc-His(Trt)-OH | <95% remaining | Loss of side-chain protecting group |
| Fmoc-Ile-OH | >99% remaining | - |
| Fmoc-Leu-OH | >99% remaining | - |
| Fmoc-Lys(Boc)-OH | >99% remaining | - |
| Fmoc-Met-OH | <95% remaining | Oxidation |
| Fmoc-Phe-OH | >99% remaining | - |
| Fmoc-Pro-OH | >99% remaining | - |
| Fmoc-Ser(tBu)-OH | >99% remaining | - |
| Fmoc-Thr(tBu)-OH | >99% remaining | - |
| Fmoc-Trp(Boc)-OH | 95-99% remaining | Oxidation |
| Fmoc-Tyr(tBu)-OH | >99% remaining | - |
| Fmoc-Val-OH | >99% remaining | - |
Data adapted from a study on Fmoc-amino acid stability in various solvent mixtures. The stability is categorized as >99% remaining (no apparent change), 95-99% remaining (minor degradation), and <95% remaining (significant degradation).[3]
Racemization of Fmoc-Amino Acids
Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, is a significant side reaction during peptide synthesis, particularly during the activation step.[1] Cysteine and Histidine are notoriously prone to racemization. The choice of side-chain protecting group and coupling reagents can have a substantial impact on the extent of racemization.
Racemization of Fmoc-Cysteine Derivatives
The use of different side-chain protecting groups for cysteine can significantly influence its stability against racemization.
| Fmoc-Cysteine Derivative | % Racemization (DIPCDI/Oxyma Pure Coupling) |
| Fmoc-Cys(Thp)-OH | 0.74% |
| Fmoc-Cys(Trt)-OH | 3.3% |
| Fmoc-Cys(Dpm)-OH | 6.8% |
Data from a study comparing racemization of different Fmoc-Cysteine derivatives.
Common Side Reactions and Their Mitigation
Several other side reactions can occur during Fmoc-SPPS, affecting the stability of specific amino acids and the integrity of the final peptide.
Diketopiperazine Formation
Diketopiperazine (DKP) formation is a common side reaction that occurs at the dipeptide stage, leading to chain termination and cleavage from the resin.[4] This is particularly problematic for sequences with Proline or other secondary amino acids at the second position from the N-terminus.
Diagram illustrating the mechanism of Diketopiperazine formation.
Caption: Mechanism of Diketopiperazine (DKP) formation during Fmoc-SPPS.
Strategies to minimize DKP formation include:
-
Using 2-chlorotrityl chloride resin: This sterically hindered resin can suppress DKP formation.[1]
-
Coupling pre-formed dipeptides: This bypasses the vulnerable dipeptide stage on the resin.[1]
Aspartimide Formation
Aspartimide formation is a major side reaction associated with aspartic acid residues, particularly when followed by Gly, Asn, or Ser.[5] It is induced by the basic conditions of Fmoc deprotection and can lead to a mixture of byproducts, including α- and β-aspartyl peptides, which are difficult to separate.[5]
Diagram illustrating the pathway of Aspartimide formation and subsequent reactions.
Caption: Aspartimide formation pathway from an Asp-Xaa sequence during Fmoc-SPPS.
Experimental Protocols
Protocol for Assessing Solution Stability of Fmoc-Amino Acids
This protocol outlines a general method for evaluating the stability of Fmoc-amino acids in DMF over time using HPLC.
1. Materials:
-
Fmoc-amino acid to be tested
-
HPLC-grade DMF
-
Oxyma Pure
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
2. Procedure:
-
Prepare a 0.3 M solution of the Fmoc-amino acid in HPLC-grade DMF.
-
Add Oxyma Pure to a final concentration of 0.3 M.
-
Aliquot the solution into sealed autosampler vials and store at room temperature, protected from light.
-
At specified time points (e.g., 0, 1, 3, 7, and 14 days), take an aliquot of the solution.
-
Dilute the aliquot with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a suitable concentration for HPLC analysis (e.g., 1 mg/mL).
-
Inject the diluted sample onto the HPLC system.
-
Analyze the sample using a suitable gradient to separate the parent Fmoc-amino acid from any degradation products (e.g., a linear gradient from 10% to 90% Mobile Phase B over 20 minutes).
-
Monitor the elution profile at a wavelength of 265 nm or 301 nm.
-
Calculate the percentage of the remaining Fmoc-amino acid at each time point by integrating the peak area of the parent compound relative to the total peak area of all components.
Protocol for Racemization Assay of Fmoc-Amino Acids during Coupling
This protocol describes a method to quantify the extent of racemization of an Fmoc-amino acid during the activation and coupling steps of SPPS.
1. Materials:
-
Fmoc-L-amino acid to be tested
-
Coupling reagents (e.g., DIPCDI, Oxyma Pure)
-
Base (e.g., DIPEA)
-
Amino acid ester (e.g., H-Phe-OMe)
-
HPLC-grade DMF
-
Chiral HPLC column
-
HPLC system with a UV detector
-
Mobile phases suitable for chiral separation (e.g., isocratic mixture of hexane/isopropanol/TFA)
2. Procedure:
-
Dissolve the Fmoc-L-amino acid, coupling reagents, and base in DMF to pre-activate the amino acid.
-
After a defined pre-activation time (e.g., 5 minutes), add the amino acid ester to initiate the coupling reaction.
-
Allow the coupling reaction to proceed for a specific duration (e.g., 1 hour).
-
Quench the reaction and work up the sample to isolate the dipeptide product.
-
Dissolve the purified dipeptide in the mobile phase for chiral HPLC analysis.
-
Inject the sample onto the chiral HPLC column.
-
Analyze the sample using an isocratic mobile phase that resolves the L-L and D-L diastereomers of the dipeptide.
-
Monitor the elution profile at a suitable UV wavelength.
-
Calculate the percentage of racemization by comparing the peak area of the D-L diastereomer to the total peak area of both diastereomers.
Workflow for Evaluating Fmoc-Amino Acid Stability
The following diagram illustrates a comprehensive workflow for assessing the stability of a new batch of Fmoc-amino acid before its use in peptide synthesis.
Caption: A comprehensive workflow for the quality control and stability assessment of Fmoc-amino acids.
References
Cross-Validation of AMPA Derivatization with FMOC-Cl for LC-MS Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) derivatization for the analysis of aminomethylphosphonic acid (AMPA) using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes a summary of performance data from various studies, detailed experimental protocols, and visualizations of the analytical workflow.
Introduction
Aminomethylphosphonic acid (AMPA) is a primary degradation product of the widely used herbicide glyphosate, making its detection and quantification in various matrices crucial for environmental monitoring and food safety. Due to its high polarity and lack of a strong chromophore, direct analysis of AMPA by conventional reversed-phase liquid chromatography is challenging. Derivatization with FMOC-Cl is a widely adopted pre-column derivatization technique that enhances the chromatographic retention and detection sensitivity of AMPA by LC-MS.[1][2][3][4] This guide provides a cross-validation of this method by comparing its performance across different studies and matrices.
Performance Data Comparison
The following table summarizes the quantitative performance data of the FMOC-Cl derivatization method for AMPA analysis by LC-MS/MS as reported in various studies. These parameters are critical for evaluating the method's suitability for specific research or monitoring applications.
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Precision (RSD%) | Reference |
| Water | - | 0.01 µg/L | >0.99 | - | - | [5][6] |
| Honey | - | 10 µg/kg | >0.99 | 70-120 | <20 | [7] |
| Soil | 0.69 µg/kg | 2.08 µg/kg | >0.99 | 99.10 ± 7.58 | <8.3 | [8] |
| Drinking Water | 10 ng/L | - | - | 82-110 | <16 | [2] |
| Natural Water | - | 0.025 µg/L | ≥0.999 | - | - | [9] |
Experimental Protocols
A generalized experimental protocol for the derivatization and analysis of AMPA using FMOC-Cl and LC-MS/MS is outlined below. It is important to note that specific parameters may vary depending on the matrix and the instrumentation used.
Sample Preparation
The sample preparation aims to extract AMPA from the matrix and remove potential interferences. A typical procedure involves:
-
Extraction: Extraction of the analyte from the sample matrix, often using an aqueous solution, sometimes with the aid of sonication or shaking. For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary.[7]
-
Dilution: The extract is often diluted with ultrapure water before derivatization.
Derivatization with FMOC-Cl
The derivatization reaction converts AMPA into a less polar, more hydrophobic derivative suitable for reversed-phase chromatography.
-
Buffering: An alkaline borate buffer is added to the sample extract to ensure optimal pH for the derivatization reaction.[1][4]
-
FMOC-Cl Addition: A solution of FMOC-Cl in a suitable organic solvent (e.g., acetonitrile) is added to the buffered sample.[1][7] The concentration of FMOC-Cl and the reaction time are critical parameters that need to be optimized.[1]
-
Reaction: The reaction mixture is typically incubated at a specific temperature for a defined period to ensure complete derivatization.[1][4]
-
Quenching: The reaction is stopped by acidification, often with phosphoric acid.[4]
LC-MS/MS Analysis
The derivatized sample is then analyzed by LC-MS/MS.
-
Chromatographic Separation: The FMOC-derivatized AMPA is separated from other components on a reversed-phase HPLC or UHPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium formate) and an organic component (typically acetonitrile or methanol) is commonly used.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[10][11] The specific precursor and product ion transitions for AMPA-FMOC are monitored.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of AMPA using FMOC-Cl derivatization followed by LC-MS/MS.
Method Comparison Logic
The following diagram outlines the logical flow for comparing different analytical methods for AMPA quantification.
Alternatives to FMOC-Cl Derivatization
While FMOC-Cl derivatization is a robust and widely used method, some alternatives exist:
-
Direct Injection: Some methods have been developed for the direct analysis of AMPA without derivatization.[2] However, these methods often suffer from lower sensitivity and may require specialized and costly chromatography columns to achieve adequate retention and separation.
-
Other Derivatization Reagents: While less common for AMPA, other derivatization reagents used for amino acids could potentially be adapted, though this would require extensive method development and validation.
Conclusion
The cross-validation of the FMOC-Cl derivatization method with LC-MS/MS for the analysis of AMPA demonstrates its reliability and effectiveness across various matrices. The method consistently provides low limits of detection and quantification, good linearity, and acceptable accuracy and precision. While the specific parameters of the experimental protocol may require optimization depending on the sample matrix and instrumentation, the fundamental approach remains a gold standard for sensitive and selective AMPA quantification. For high-throughput laboratories, the derivatization step can be a bottleneck, and in such cases, exploring direct injection methods might be warranted, with the understanding of a potential trade-off in sensitivity.
References
- 1. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Approaches to liquid chromatography tandem mass spectrometry assessment of glyphosate residues in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fimek.edu.rs [fimek.edu.rs]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization [agris.fao.org]
- 11. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Unraveling the Cost-Benefit Analysis of Fmoc vs. Boc Peptide Synthesis
In the realm of peptide synthesis, the strategic choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodologies is a critical decision that profoundly influences experimental outcomes, impacting everything from yield and purity to overall cost and scalability. This comprehensive guide provides an objective comparison of these two cornerstone techniques, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The fundamental distinction between the Fmoc and Boc strategies lies in the chemical nature of the α-amino protecting group and the corresponding conditions required for its removal during the stepwise elongation of the peptide chain. The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile and removed using a reagent such as piperidine. This core difference dictates the selection of orthogonal side-chain protecting groups and influences the overall reaction conditions, ultimately shaping the cost-benefit landscape of each approach.
Quantitative Comparison: A Data-Driven Look at Performance
While the cost-effectiveness of a particular strategy can be sequence-dependent, the following tables summarize the general quantitative trends observed in the comparison of Fmoc and Boc SPPS.
Table 1: Reagent and Synthesis Parameters
| Parameter | Fmoc Strategy | Boc Strategy | Key Considerations |
| Primary Reagents | Fmoc-amino acids, Piperidine, HBTU/HATU, TFA | Boc-amino acids, TFA, HF or TFMSA, DCC/HOBt | Fmoc-amino acids are generally more expensive than their Boc counterparts.[][] The Boc strategy requires specialized, hazardous reagents like HF for final cleavage.[3][4] |
| Deprotection Conditions | Mildly alkaline (e.g., 20% piperidine in DMF)[][5] | Strongly acidic (e.g., 50% TFA in DCM)[6][7] | The mild conditions of the Fmoc strategy are advantageous for acid-sensitive sequences.[] |
| Coupling Reagents | Compatible with modern, efficient reagents (e.g., HBTU, HATU)[] | Traditionally uses DCC/HOBt, which can be less efficient.[] | Newer, more efficient coupling reagents often favor the Fmoc strategy. |
| Final Cleavage | Mildly acidic (e.g., TFA cocktail)[8] | Harsh, strongly acidic (HF or TFMSA)[3][6] | The harsh cleavage in Boc SPPS necessitates specialized equipment.[3] |
| Synthesis Time (per cycle) | 10-20 minutes[3] | 10-20 minutes[3] | Automated synthesizers have streamlined cycle times for both methods. |
Table 2: Performance Metrics
| Metric | Fmoc Strategy | Boc Strategy | Notes |
| Crude Peptide Yield | Often higher, especially for modified peptides (~80% for a model pentapeptide)[9] | Can be lower, particularly for complex sequences (~65% for a model pentapeptide)[9] | Milder reaction conditions in Fmoc-SPPS generally lead to fewer side reactions and higher yields.[9] |
| Crude Peptide Purity | Typically higher (~75% for a model pentapeptide)[9] | Can be lower due to harsher conditions (~55% for a model pentapeptide)[9] | Fewer side reactions during Fmoc synthesis contribute to a cleaner crude product.[9] |
| Scalability | Well-suited for large-scale production with modern automated synthesizers.[] | Also scalable, but the use of hazardous reagents can be a limiting factor. | The safety and environmental profile of the Fmoc strategy is often more favorable for industrial applications. |
| Cost of Amino Acid Derivatives | More expensive[][7] | Less expensive[][7] | While individual amino acids are cheaper, the overall cost of Boc synthesis can be influenced by other factors. |
| Overall Cost-Effectiveness | Can be more cost-effective due to higher efficiency, shorter reaction times, and recyclability of some reagents.[] | The lower cost of amino acids is a primary advantage, but downstream processing costs can be higher.[10] | A comprehensive cost analysis should consider reagent costs, synthesis time, yield, purity, and the need for specialized equipment. |
Visualizing the Workflow: A Tale of Two Syntheses
The following diagrams illustrate the distinct experimental workflows for Fmoc and Boc solid-phase peptide synthesis.
References
A Comparative Guide to Alternative Protecting Groups in Peptide Synthesis
In the landscape of peptide synthesis, the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has long been a cornerstone of solid-phase peptide synthesis (SPPS). Its base-lability offers a distinct advantage in terms of orthogonality with acid-labile side-chain protecting groups. However, the pursuit of enhanced efficiency, milder reaction conditions, and the synthesis of complex peptides has driven the exploration of alternative Nα-protecting groups. This guide provides a comprehensive comparison of prominent alternatives to Fmoc, including tert-Butoxycarbonyl (Boc), Allyloxycarbonyl (Alloc), photolabile, and enzyme-labile protecting groups, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Performance Comparison of Nα-Protecting Groups
The choice of an Nα-protecting group profoundly influences the overall efficiency and outcome of peptide synthesis. Key performance indicators include coupling efficiency, deprotection kinetics, and the purity of the final peptide product.
| Protecting Group | Deprotection Condition | Typical Deprotection Time | Advantages | Disadvantages |
| Fmoc | 20% Piperidine in DMF | 5-20 minutes | Orthogonal to acid-labile side-chain protecting groups; milder final cleavage; suitable for automation.[] | Piperidine can cause side reactions like aspartimide formation; dibenzofulvene byproduct can form adducts.[2] |
| Boc | Trifluoroacetic acid (TFA) in DCM | 20-30 minutes | Robust and well-established; can be advantageous for sequences prone to aggregation.[] | Requires strong acid for deprotection, which can degrade sensitive peptides; requires a separate neutralization step. |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) or I₂/H₂O | 20-60 minutes | Orthogonal to both acid- and base-labile groups; mild deprotection conditions.[3][4] | Requires a metal catalyst which must be thoroughly removed; can be more expensive. |
| Photolabile | UV light (e.g., 365 nm) | 15-30 minutes | Reagent-free deprotection; high spatial and temporal control.[5][6] | Can generate reactive byproducts; may not be suitable for all amino acids; requires specialized equipment. |
| Enzyme-labile | Specific enzymes (e.g., Penicillin G acylase) | Varies (minutes to hours) | Extremely mild and specific deprotection conditions; highly orthogonal. | Enzyme cost and stability can be a concern; limited to specific protecting groups and conditions. |
Quantitative Performance Data
The following tables summarize quantitative data from the synthesis of model peptides, offering a direct comparison of the performance of different protecting group strategies.
**Table 1: Comparison of Boc vs. Fmoc for the Synthesis of a Model Pentapeptide (H-Gly-Ala-Val-D-Tyr(Me)-Leu-NH₂) **
| Parameter | Boc Strategy | Fmoc Strategy |
| Crude Peptide Yield | ~65% | ~80% |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% |
| Final Purified Peptide Yield | ~25% | ~40% |
| Final Peptide Purity (by HPLC) | >98% | >98% |
Table 2: Performance Data for the Synthesis of ACP (65-74) Fragment
| Parameter | Boc Synthesis | Fmoc Synthesis |
| Crude Purity (HPLC) | ~65-75% | ~70-85% |
| Overall Yield | ~25-40% | ~30-50% |
| Major Side Products | Truncated sequences, products of premature side-chain deprotection | Deletion sequences, aspartimide-related impurities |
Experimental Workflows and Logical Relationships
Visualizing the experimental workflows of different SPPS strategies can clarify the key differences in their procedural steps.
References
- 2. peptide.com [peptide.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ampa-fmoc in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ampa-fmoc, a reagent utilized in chemical synthesis, requires careful handling from acquisition to disposal. This guide provides a comprehensive, step-by-step procedure for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
Quantitative Hazard Information
While specific quantitative data for this compound is limited, the hazards associated with its components should be considered.
| Hazard Category | Information |
| Skin Irritation | AMPA is known to cause skin irritation.[1] |
| Eye Irritation | AMPA can cause serious eye irritation.[1] |
| Inhalation | May be harmful if inhaled and may cause respiratory irritation.[1][2] |
| Ingestion | May be harmful if swallowed.[1][2] |
Step-by-Step Disposal Procedure
The disposal of this compound, as a solid chemical waste, should be managed through your institution's hazardous waste program.[3][4] Never dispose of this chemical in the regular trash or down the drain.[4][5]
-
Segregation:
-
Treat all waste chemical solids as hazardous unless confirmed otherwise by your institution's safety office.[3]
-
Keep this compound waste separate from other waste streams to avoid potentially hazardous reactions.[6]
-
Solid chemical wastes, such as contaminated gloves, absorbent towels, and lab coats, should also be segregated and disposed of as hazardous waste.[6]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[4][5][6]
-
The label must include the full chemical name: "(9H-fluoren-9-ylmethoxycarbonylamino)methylphosphonic acid" or "this compound." Avoid using abbreviations or acronyms.[4]
-
Indicate the approximate quantity of the waste.
-
Include the date of waste generation and the place of origin (e.g., department, room number).[4]
-
Provide the name and contact information of the principal investigator.[4]
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure storage area within the laboratory.[6]
-
This area should be away from general laboratory traffic and incompatible materials.
-
If temporarily stored in a fume hood, move it to the designated hazardous waste storage area as soon as possible.[6]
-
-
Disposal Request:
Experimental Protocols Referenced in Disposal
The disposal procedures outlined are based on standard laboratory chemical waste management protocols. These protocols are derived from regulations set forth by agencies such as the Environmental Protection Agency (EPA) and are implemented by institutional EHS departments. The core experimental principle is the segregation and proper identification of chemical waste to ensure safe handling and disposal.
Visualizing the Disposal Workflow
To clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key steps and decision points.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Protocols for Handling Ampa-fmoc
Personal Protective Equipment (PPE): Your First Line of Defense
When handling Ampa-fmoc, particularly in its solid, powdered form, adherence to proper PPE protocols is mandatory to prevent inhalation, skin, and eye contact.[1][2][3][4][5] The following table summarizes the recommended personal protective equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Glasses or Goggles | Must have side shields to protect against dust particles and splashes.[1][2] |
| Hands | Disposable Nitrile Gloves | Inspect for tears before use. Dispose of contaminated gloves immediately after handling the compound.[1][2] |
| Body | Laboratory Coat | A standard lab coat is essential to protect skin and clothing from spills.[1][2] |
| Respiratory | Dust Mask or Respirator | Recommended when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust particles.[1][2] |
| Feet | Closed-toe Shoes | Provides basic protection in a laboratory setting.[1] |
Experimental Protocol: Safe Handling and Disposal of this compound
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring a safe laboratory environment.
Handling Procedures
-
Preparation : Before handling this compound, ensure your workspace is clean and uncluttered. Always know the location of the nearest safety shower and eyewash station.[1]
-
Engineering Controls : To minimize the risk of inhalation, always weigh and handle solid this compound within a chemical fume hood or a ventilated balance enclosure.[1][4]
-
Weighing and Transfer :
-
Don all required PPE as outlined in the table above.
-
Use a spatula to carefully transfer the desired amount of the compound.
-
Avoid creating dust. If dust is generated, allow it to settle within the enclosure before proceeding.[1]
-
-
Handling Solutions :
-
When working with this compound in solution, handle it within a fume hood to avoid inhaling any vapors.
-
Use appropriate glassware and pipetting devices for all transfers.
-
Keep all containers sealed when not in use.[1]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification : All materials that have come into contact with this compound, including unused product, contaminated labware (e.g., gloves, weigh boats, pipette tips), and spill cleanup debris, must be treated as hazardous chemical waste.[6][7]
-
Containerization :
-
Use a dedicated, clearly labeled hazardous waste container for all this compound waste.[6]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[6]
-
Keep the waste container closed at all times, except when adding waste.[6]
-
-
Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[6]
-
Storage : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from drains and heat sources.[6][8]
-
Pickup and Disposal : Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste.[6] Never dispose of this compound down the drain or in the regular trash.[6]
-
Decontamination of Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is required.
-
Small Spills : If a small amount of solid this compound is spilled, carefully sweep it up to avoid generating dust. Place the material and any contaminated cleaning supplies into the designated hazardous waste container.[6]
-
Large Spills : For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[2]
-
Skin Contact : In case of skin contact, wash the affected area with soap and plenty of water.[4]
-
Eye Contact : If the compound comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion : If swallowed, rinse the mouth with water and seek medical attention.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
